1-Difluoromethyl-1H-pyrazole-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-(difluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F2N2O2/c6-5(7)9-2-1-3(8-9)4(10)11/h1-2,5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAGBSGAPCSVAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390041 | |
| Record name | 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
162.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925179-02-8 | |
| Record name | 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925179-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid
CAS Number: 925179-02-8
This technical guide provides a comprehensive overview of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid, a fluorinated heterocyclic compound of interest to researchers and professionals in drug discovery and development. Due to the limited availability of detailed public data for this specific isomer, this guide also includes in-depth information on the closely related and extensively studied compound, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, to provide valuable context and representative experimental details.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its related isomer is presented below for comparative analysis.
| Property | This compound | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |
| CAS Number | 925179-02-8[1] | 176969-34-9[2] |
| Molecular Formula | C₅H₄F₂N₂O₂[1] | C₆H₆F₂N₂O₂[2] |
| Molecular Weight | 162.1 g/mol [1] | 176.12 g/mol [2] |
| Appearance | Not specified | Light yellow to white powder |
| Melting Point | Not specified | 200–201 °C[3] |
Synthesis and Experimental Protocols
General Synthetic Workflow for Pyrazole Carboxylic Acids
The synthesis of pyrazole carboxylic acids often involves the cyclization of a β-dicarbonyl compound or its equivalent with a hydrazine derivative. For the target molecule, a plausible route would involve the reaction of a suitably difluoromethylated three-carbon building block with hydrazine, followed by functional group manipulations to yield the carboxylic acid.
Caption: A generalized synthetic workflow for this compound.
Detailed Experimental Protocol for the Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
As a reference, the well-documented synthesis of the isomeric 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is provided. This multi-step process is a key industrial method for producing an important fungicide intermediate.[3][4][5][6]
Step 1: Preparation of Ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate The synthesis begins with the reaction of ethyl difluoroacetoacetate with triethyl orthoformate in the presence of acetic anhydride.[3] The reaction mixture is heated, typically at 100-105 °C for several hours.[5] After the reaction, excess reagents and byproducts are removed under vacuum.[5]
Step 2: Cyclization to form Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate The intermediate from Step 1 is then reacted with methylhydrazine. This cyclization reaction is often carried out in a two-phase system of water and a water-immiscible organic solvent like toluene.[5] A weak base such as potassium carbonate is used to facilitate the reaction, which is typically conducted at low temperatures (e.g., -10 °C to 10 °C).[5]
Step 3: Hydrolysis to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid The resulting pyrazole ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.[3][7] The product is then isolated, for example, by crystallization.
Caption: Experimental workflow for the synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
Biological Activity and Signaling Pathways
While specific biological data for this compound is not available, pyrazole carboxylic acid derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][8][9]
The structurally related 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a crucial intermediate for a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[3] These fungicides act by inhibiting the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial respiratory chain of fungi.[3] This inhibition disrupts the fungus's energy production, leading to its death.
Signaling Pathway: Succinate Dehydrogenase Inhibition
The mechanism of action for SDHI fungicides derived from pyrazole carboxylic acids involves the binding of the fungicide to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex. This binding blocks the transfer of electrons from succinate to ubiquinone, which is a critical step in the citric acid cycle and the electron transport chain.
Caption: Signaling pathway of succinate dehydrogenase inhibition by pyrazole-based fungicides.
Conclusion
This compound represents a molecule of interest within the broader class of pyrazole carboxylic acids, which are recognized for their diverse biological activities. While specific data for this compound is limited, the extensive research on its isomer, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, provides a valuable framework for understanding its potential synthesis and biological mechanisms. The role of the latter as a precursor to potent SDHI fungicides highlights the importance of the difluoromethyl-pyrazole-carboxylic acid scaffold in the development of agrochemicals and potentially pharmaceuticals. Further research into this compound is warranted to fully elucidate its unique properties and potential applications.
References
- 1. scbt.com [scbt.com]
- 2. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. data.epo.org [data.epo.org]
- 5. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP3650442A1 - Method for the preparation of difluoromethyl pyrazole carboxylic alkyl ester and its acid - Google Patents [patents.google.com]
- 8. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mc.minia.edu.eg [mc.minia.edu.eg]
Technical Guide: Physicochemical Properties of 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the available physicochemical properties of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid (CAS No: 925179-02-8). Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document also furnishes detailed, standardized experimental protocols based on OECD Guidelines for the determination of key physicochemical parameters. These methodologies represent the industry-standard approach for generating reliable data for regulatory and research purposes. A logical workflow for the physicochemical characterization of a novel compound is also presented.
Compound Identification and Core Properties
This compound is a heterocyclic organic compound featuring a pyrazole ring, a difluoromethyl group, and a carboxylic acid moiety. Its structural features make it a potential building block in medicinal chemistry and agrochemical research.
Table 1: Summary of Physicochemical Data for this compound
| Property | Data | Source |
| CAS Number | 925179-02-8 | [1][2] |
| Molecular Formula | C₅H₄F₂N₂O₂ | [1] |
| Molecular Weight | 162.1 g/mol | [1] |
| Chemical Structure | ![]() | - |
| Physical Form | Solid | [3] |
| Boiling Point | 273.7 ± 40.0 °C (Predicted) | [3] |
| Melting Point | Data not available in cited sources | - |
| pKa | Data not available in cited sources | - |
| LogP (o/w) | Data not available in cited sources | - |
| Water Solubility | Data not available in cited sources | - |
Note: The boiling point is a predicted value. Experimental data for melting point, pKa, LogP, and water solubility for this specific compound were not found in the reviewed literature. The following sections detail the standard methods for determining these properties.
Standardized Experimental Protocols
The following protocols are generalized summaries of the OECD Guidelines for the Testing of Chemicals, which are internationally recognized methods for determining physicochemical properties.
Melting Point / Melting Range Determination (OECD Guideline 102)
This guideline describes several methods for determining the melting point, which is the temperature at which the phase transition from solid to liquid occurs at atmospheric pressure. The choice of method depends on the substance's properties.[4][5][6]
Commonly Used Methods:
-
Capillary Method: A small amount of the powdered substance is packed into a capillary tube and heated in a liquid bath or a metal block with a controlled temperature ramp. The temperature range from the initial melting of the substance to the point where it becomes completely liquid is recorded.
-
Differential Scanning Calorimetry (DSC): This thermoanalytical technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The melting point is determined from the peak of the endothermic transition on the DSC curve.
-
Kofler Hot Bar: A method using a heated bar with a calibrated temperature gradient to determine the melting point.
General Protocol (Capillary Method):
-
Sample Preparation: The test substance is thoroughly dried and, if necessary, pulverized.
-
Capillary Loading: The sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-4 mm.
-
Heating: The capillary is placed in a heating apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The sample is observed through a magnifying lens.
-
Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the last solid particle disappears are recorded to define the melting range.
Water Solubility Determination (OECD Guideline 105)
This guideline details methods for determining the saturation mass concentration of a substance in water at a given temperature. The two primary methods are the flask method and the column elution method.[7][8][9]
General Protocol (Flask Method - for solubilities > 10⁻² g/L):
-
Equilibration: An excess amount of the test substance is added to a flask containing purified water.
-
Agitation: The mixture is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary tests are conducted to determine the required equilibration time.
-
Phase Separation: The saturated solution is separated from the undissolved solid material, typically by centrifugation or filtration. Care must be taken to avoid altering the temperature.
-
Concentration Analysis: The concentration of the substance in the clear aqueous phase is determined using a validated analytical method (e.g., HPLC, GC, UV-Vis spectroscopy).
-
Reporting: The water solubility is reported in units of mass per volume of solution (e.g., g/L or mg/L) at the specified temperature.
Partition Coefficient (n-octanol/water) - LogP (OECD Guideline 107)
The n-octanol/water partition coefficient (P_ow_ or K_ow_) is a measure of a chemical's lipophilicity. It is defined as the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of n-octanol and water.[10][11][12] The "shake flask" method is suitable for LogP values between -2 and 4.[10][12]
General Protocol (Shake Flask Method):
-
Solvent Saturation: n-octanol is saturated with water, and water is saturated with n-octanol prior to the experiment.
-
Test Preparation: A measured amount of the test substance is dissolved in either n-octanol or water. This solution is then added to a vessel containing the other solvent. The volume ratio of the two phases is varied in different runs.
-
Equilibration: The vessel is securely sealed and shaken at a constant temperature (e.g., 20-25 °C) until equilibrium is established.
-
Phase Separation: The two phases (n-octanol and water) are separated, typically by centrifugation to ensure a clean separation.
-
Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique.
-
Calculation: The partition coefficient (P_ow_) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (LogP).
Dissociation Constant in Water - pKa (OECD Guideline 112)
The dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like the target compound, it describes the equilibrium between the protonated (unionized) and deprotonated (ionized) forms.[13]
Commonly Used Methods:
-
Titration Method: A solution of the substance is titrated with a standard acid or base. The pH is monitored throughout the titration, and the pKa is determined from the pH at the half-equivalence point.
-
Spectrophotometric Method: This method is used for substances where the ionized and unionized forms have different UV-Visible absorption spectra. The absorbance of solutions at various known pH values is measured at a specific wavelength, and the pKa is calculated from the change in absorbance.
General Protocol (Titration Method):
-
Solution Preparation: A precise amount of the test substance is dissolved in purified water, often with a co-solvent if solubility is low.
-
Titration: The solution is placed in a thermostatted vessel, and a standardized solution of a strong base (e.g., NaOH) is added incrementally using a calibrated burette.
-
pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH value at which half of the acid has been neutralized.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the physicochemical characterization of a new chemical entity.
Caption: Workflow for Physicochemical Profiling.
Conclusion
While specific experimental data for this compound remains scarce in the public domain, this guide establishes a framework for its characterization. The provided molecular and basic physical information serves as a starting point for researchers. The detailed summaries of standard OECD protocols offer a clear path for laboratories to generate the necessary, high-quality data for critical parameters such as melting point, water solubility, pKa, and LogP. This comprehensive approach ensures that the compound can be rigorously evaluated for its potential applications in drug discovery and other scientific fields.
References
- 1. scbt.com [scbt.com]
- 2. 925179-02-8|1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1-(difluoroMethyl)-1H-pyrazole-3-carboxylic acid | 925179-02-8 [sigmaaldrich.com]
- 4. oecd.org [oecd.org]
- 5. laboratuar.com [laboratuar.com]
- 6. oecd.org [oecd.org]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. laboratuar.com [laboratuar.com]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 13. oecd.org [oecd.org]
Unlocking Antifungal Potency: A Technical Guide to the Biological Activity of 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Difluoromethyl-1H-pyrazole-3-carboxylic acid stands as a pivotal molecular scaffold in the development of modern agricultural fungicides. While the acid itself is primarily a key chemical intermediate, its carboxamide derivatives exhibit potent and specific biological activity as inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain of pathogenic fungi. This technical guide provides an in-depth exploration of the synthesis, mechanism of action, and biological evaluation of this important class of compounds. Detailed experimental protocols for key assays, quantitative activity data, and visualizations of the underlying biological pathways and experimental workflows are presented to support researchers in the field of fungicide discovery and development.
Introduction
The pyrazole carboxamide class of fungicides has emerged as a cornerstone of crop protection, offering broad-spectrum activity against a variety of devastating fungal pathogens. At the heart of many of these commercial successes is the this compound moiety. Compounds derived from this acid function as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting fungal respiration and energy production.[1] This guide delves into the core biological aspects of these molecules, from their synthesis to their specific mode of action at the molecular level.
The Core Moiety: this compound
This compound is the foundational building block for a range of highly effective SDHI fungicides, including prominent commercial products like Fluxapyroxad, Bixafen, and Isopyrazam.[2][3] While the acid itself is not the primary fungitoxic agent, its structural features are essential for the activity of its derivatives. It is also known to be a metabolite of some of these fungicides, which may be detected in environmental analysis.[4] The true biological power is unlocked when the carboxylic acid is converted into a carboxamide, linking the pyrazole core to a variety of substituted aniline fragments. This structural modification is critical for precise binding to the target enzyme.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)
The primary mechanism of action for fungicides derived from this compound is the potent and specific inhibition of Succinate Dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[3][5]
-
Role of SDH: SDH is a key enzyme that participates in both the citric acid cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, transferring electrons to the ubiquinone pool. This process is vital for cellular respiration and ATP production in fungi.
-
Inhibition by Pyrazole Carboxamides: The carboxamide derivatives bind to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex. This binding is highly specific and is stabilized by interactions, often including hydrogen bonds between the amide group of the fungicide and key amino acid residues like tyrosine and tryptophan within the binding pocket.[3][6] By occupying this site, the fungicide prevents the natural substrate, ubiquinone, from binding, thereby blocking the electron transport chain.
-
Consequences of Inhibition: The blockage of SDH leads to a cascade of detrimental effects within the fungal cell:
-
Disruption of ATP synthesis, leading to energy deprivation.
-
Accumulation of succinate.
-
Increased production of reactive oxygen species (ROS), causing oxidative stress and cellular damage.
-
Ultimately, the inhibition of mycelial growth and spore germination, leading to the death of the fungus.[7]
-
Quantitative Biological Activity
The antifungal efficacy of derivatives of this compound is typically quantified by determining the half-maximal effective concentration (EC₅₀) or the half-maximal inhibitory concentration (IC₅₀). These values represent the concentration of the compound required to inhibit 50% of fungal growth or enzyme activity, respectively. Lower values indicate higher potency.
Table 1: In Vitro Antifungal Activity (EC₅₀) of Representative Pyrazole Carboxamide Derivatives
| Compound | Fungal Species | EC₅₀ (mg/L) | Reference |
|---|---|---|---|
| SCU2028¹ | Rhizoctonia solani | 0.022 | [7][8][9] |
| Thifluzamide (Commercial) | Rhizoctonia solani | 0.022 | [7][8][9] |
| SCU3038² | Rhizoctonia solani | 0.016 | [5] |
| Fluxapyroxad (Commercial) | Rhizoctonia solani | 0.033 | [5] |
| Compound 6i³ | Valsa mali | 1.77 | [6] |
| Compound 19i³ | Valsa mali | 1.97 | [6] |
| Boscalid (Commercial) | Valsa mali | 9.19 | [6] |
| Compound 23i³ | Rhizoctonia solani | 3.79 | [6] |
¹ N-[2-[(3-chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide ² A novel pyrazole carboxamide containing a diarylamine scaffold ³ Novel pyrazole carboxamide thiazole derivatives
Table 2: Succinate Dehydrogenase (SDH) Inhibition (IC₅₀) Data
| Compound | Fungal Species | IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| SYP-32497 | Rhizoctonia solani | 0.300 | [10] |
| Fluxapyroxad | Rhizoctonia solani | 1.266 |[10] |
Experimental Protocols
Detailed and reproducible methodologies are critical for the evaluation of novel fungicidal compounds. The following sections provide protocols for key experiments.
Synthesis
Protocol 5.1.1: Synthesis of this compound
The synthesis of the core acid can be achieved through various routes. A common method involves the cyclization of a difluoroacetoacetate derivative with methyl hydrazine, followed by hydrolysis.[4]
-
Step 1: Formation of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate: React the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride.
-
Step 2: Pyrazole Ring Formation: Treat the product from Step 1 with methyl hydrazine. This reaction forms a mixture of pyrazole ring isomers. The desired isomer, ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate, is typically the major product.
-
Step 3: Hydrolysis: Hydrolyze the resulting ester with a base such as sodium hydroxide (NaOH) in a solvent like methanol or water.[11]
-
Step 4: Acidification and Isolation: After hydrolysis, neutralize the reaction mixture with an acid (e.g., HCl) to precipitate the this compound. The solid product can then be isolated by filtration and dried.
Protocol 5.1.2: Synthesis of a Representative Pyrazole Carboxamide Derivative
This protocol describes the coupling of the carboxylic acid with an aniline derivative.
-
Step 1: Activation of the Carboxylic Acid: Convert this compound to its more reactive acid chloride. This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂), often with a catalytic amount of DMF.[1][3]
-
Step 2: Amide Coupling: Dissolve the desired substituted aniline in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base, such as triethylamine (TEA) or pyridine, to act as an acid scavenger.
-
Step 3: Reaction: Cool the aniline solution in an ice bath (0 °C). Slowly add the pyrazole acid chloride (from Step 1) to the solution.
-
Step 4: Work-up and Purification: Allow the reaction to proceed for a specified time (e.g., 30 minutes to several hours).[1] Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and/or brine. Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by recrystallization or column chromatography to yield the final pyrazole carboxamide.
In Vitro Antifungal Assay
Protocol 5.2.1: Mycelial Growth Inhibition Assay (Agar Dilution Method)
This assay determines the effect of a compound on the vegetative growth of a fungus.[12]
-
Preparation of Stock Solutions: Dissolve the test compounds and a positive control fungicide (e.g., boscalid) in a suitable solvent like DMSO to create high-concentration stock solutions.
-
Preparation of Amended Agar: Autoclave Potato Dextrose Agar (PDA) and cool it to approximately 50-55 °C in a water bath. Add appropriate volumes of the stock solutions to the molten agar to achieve a range of final test concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Also prepare a solvent control plate (containing only DMSO) and a negative control (untreated PDA). Pour the amended agar into sterile Petri dishes.
-
Inoculation: From the edge of an actively growing fungal culture on PDA, cut 5 mm mycelial plugs using a sterile cork borer.
-
Incubation: Place one mycelial plug, mycelium-side down, in the center of each prepared agar plate. Incubate the plates at a suitable temperature (e.g., 25 °C) in the dark.
-
Data Collection: When the fungal colony in the solvent control plate has reached a significant diameter (e.g., 70-80% of the plate), measure the diameter of the fungal colonies in all plates.
-
Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the colony in the control and dt is the average diameter of the colony in the treatment.
-
-
EC₅₀ Determination: Use the inhibition data to calculate the EC₅₀ value through probit analysis or by fitting the data to a dose-response curve.
Enzyme Activity Assay
Protocol 5.3.1: Succinate Dehydrogenase (SDH) Inhibition Assay
This colorimetric assay measures the activity of SDH in isolated mitochondria or cell lysates. The assay typically relies on a dye, such as 2,6-dichlorophenolindophenol (DCIP), which acts as an artificial electron acceptor and changes color upon reduction.[5][6]
-
Preparation of Enzyme Source: Isolate mitochondria from the target fungal species or prepare a cell homogenate. Homogenize fungal tissue or cells in an ice-cold assay buffer. Centrifuge to pellet cell debris and use the supernatant as the enzyme source.[5][13]
-
Reaction Setup: In a 96-well plate, add the enzyme sample, assay buffer, and various concentrations of the test inhibitor.
-
Initiation of Reaction: Start the reaction by adding the SDH substrate mix (containing succinate) and the probe (e.g., DCIP).
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 600 nm over time (e.g., every 30-60 seconds for 10-30 minutes) at a constant temperature (e.g., 25 °C). The rate of color change is proportional to SDH activity.[5][6][13]
-
Calculation of Inhibition: Compare the rate of reaction in the presence of the inhibitor to the rate in a control well (without inhibitor).
-
IC₅₀ Determination: Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.
In Silico Analysis
Protocol 5.4.1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (the fungicide) when bound to a receptor (the SDH enzyme) to form a stable complex.[10]
-
Preparation of Receptor: Obtain the 3D crystal structure of a fungal SDH enzyme from a protein database (e.g., PDB). If a fungal structure is unavailable, a homologous structure (e.g., from chicken) can be used.[10] Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Preparation of Ligand: Draw the 2D structure of the pyrazole carboxamide derivative and convert it to a 3D structure. Perform energy minimization to obtain a stable conformation.
-
Docking Simulation: Define the binding site (active site) on the SDH receptor, typically based on the location of a co-crystallized known inhibitor. Use docking software (e.g., AutoDock, Surflex-Dock) to place the ligand into the defined binding site in multiple possible conformations.[10]
-
Analysis: The software will score the different poses based on a scoring function that estimates the binding affinity. Analyze the best-scoring poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the enzyme. This provides insight into the molecular basis of inhibition.
Conclusion
This compound is a fundamentally important scaffold whose true biological potential is realized in its carboxamide derivatives. These derivatives are highly effective fungicides that act by inhibiting the crucial respiratory enzyme succinate dehydrogenase. Their success is a testament to the power of targeted molecular design in modern agrochemistry. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to understand, evaluate, and develop the next generation of SDHI fungicides, contributing to global food security through effective disease management.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. content.abcam.com [content.abcam.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Computation-Directed Molecular Design, Synthesis, and Fungicidal Activity of Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. The Effect of Fungicides on Mycelial Growth and Conidial Germination of the Ginseng Root Rot Fungus, Cylindrocarpon destructans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. abcam.cn [abcam.cn]
An In-depth Technical Guide to the Mechanism of Action of 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of fungicides derived from the core chemical structure of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid. This acid serves as a critical intermediate in the synthesis of a potent class of agricultural fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). While the acid itself is a metabolite of several commercial fungicides, its primary role in the context of its mechanism of action is that of a precursor to the active amide derivatives.[1] These amide compounds are the focus of this guide, as they are responsible for the fungicidal activity. The primary molecular target of these fungicides is the succinate dehydrogenase (SDH) enzyme, or Complex II, in the mitochondrial respiratory chain.[1] By inhibiting this enzyme, these compounds effectively disrupt fungal respiration, leading to cellular energy depletion and eventual cell death. This guide will delve into the specifics of this mechanism, present quantitative data on the efficacy of prominent fungicides from this class, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.
The Role of this compound
This compound is a key building block for a range of modern fungicides.[1] Several commercially successful fungicides, including bixafen, fluxapyroxad, and isopyrazam, are amide derivatives of this pyrazole carboxylic acid.[2][3] The acid itself has been identified as a metabolite of fungicides like fluxapyroxad and pydiflumetofen, indicating its presence in environments where these fungicides are applied.[1] However, the intrinsic biological activity of the acid is not the primary driver of fungicidal efficacy. Instead, its chemical structure provides the necessary scaffold for the synthesis of highly active amide compounds.
The logical relationship between the carboxylic acid intermediate and the active fungicide is a straightforward condensation reaction, typically with a substituted aniline, to form the corresponding amide. This transformation is crucial for the molecule's ability to bind to the target enzyme.
Caption: Synthesis of active SDHI fungicides from the carboxylic acid intermediate.
Mechanism of Action: Inhibition of Succinate Dehydrogenase (Complex II)
The primary mechanism of action for the amide derivatives of this compound is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial electron transport chain (ETC).[1] SDH is a crucial enzyme that links the tricarboxylic acid (TCA) cycle and the ETC. It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to the ubiquinone (Q) pool in the ETC.
These fungicides act as potent and specific inhibitors of the ubiquinone-binding site (Q-site) of the SDH enzyme. By blocking this site, the fungicides prevent the transfer of electrons from the iron-sulfur clusters within the SDH-B subunit to ubiquinone. This blockage has two major consequences:
-
Inhibition of the TCA Cycle: The oxidation of succinate to fumarate is halted, leading to an accumulation of succinate and a disruption of the TCA cycle.
-
Inhibition of Cellular Respiration: The flow of electrons into the ETC from succinate is blocked, significantly reducing the production of ATP through oxidative phosphorylation.
The resulting depletion of cellular energy ultimately leads to the cessation of fungal growth and cell death. Molecular docking studies have suggested that the carbonyl oxygen of the amide can form hydrogen bonds with key amino acid residues, such as TYR58 and TRP173, within the Q-site of the SDH enzyme, contributing to the high affinity and specificity of these inhibitors.[2][3]
Caption: Mitochondrial electron transport chain and the site of action of SDHI fungicides.
Quantitative Data on Fungicidal Activity
The amide derivatives of this compound exhibit a broad spectrum of activity against various phytopathogenic fungi. The following tables summarize the 50% effective concentration (EC50) values for several prominent fungicides from this class.
Table 1: EC50 Values of Fluxapyroxad against Various Fungal Pathogens
| Fungal Species | EC50 (µg/mL) | Reference |
| Didymella applanata | 0.82 - 5.92 | [4] |
| Sclerotinia sclerotiorum | 0.021 - 0.095 | [5] |
| Botrytis cinerea | 0.03 - 0.37 | [6] |
Table 2: EC50 Values of Bixafen against Various Fungal Pathogens
| Fungal Species | EC50 (µg/mL) | Reference |
| Sclerotinia sclerotiorum | 0.0417 - 0.4732 | [7] |
| Leptosphaeria maculans | Varies by isolate | [8] |
Table 3: EC50 Values of Isopyrazam against Various Fungal Pathogens
| Fungal Species | EC50 (mg/L) | Reference |
| Podosphaera xanthii (protective) | 0.04 | [9] |
| Podosphaera xanthii (curative) | 0.05 | [9] |
| Mycosphaerella graminicola | 0.001 - ~1 | [10] |
| Rhynchosporium secalis | 0.03 - 0.05 | [10] |
| Rhizoctonia solani | 0.0018 - 0.0336 (µg/mL) | [11] |
Experimental Protocols
Mycelial Growth Inhibition Assay
This assay is a standard method to determine the in vitro efficacy of a fungicide against a specific fungal pathogen.
Objective: To determine the EC50 value of a test compound by measuring the inhibition of fungal mycelial growth on an amended agar medium.
Materials:
-
Pure culture of the target fungus
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
Test compound (fungicide)
-
Solvent for the test compound (e.g., DMSO or acetone)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Preparation of Fungicide Stock Solutions: Prepare a high-concentration stock solution of the test compound in a suitable solvent. From this stock, prepare a series of dilutions to be used for amending the growth medium.
-
Preparation of Amended Agar Plates: Autoclave the PDA medium and cool it to approximately 50-55°C. Add the appropriate volume of the fungicide dilutions to the molten agar to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare control plates with the solvent alone. Pour the amended and control media into sterile petri dishes and allow them to solidify.
-
Inoculation: From the margin of an actively growing fungal culture, use a sterile cork borer to cut 5 mm mycelial plugs. Place one plug, mycelium-side down, in the center of each amended and control plate.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the target fungus (e.g., 25°C) in the dark.
-
Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony on the control plate nearly reaches the edge of the dish.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the colony on the control plate and dt is the average diameter of the colony on the treated plate.
-
EC50 Determination: Plot the percentage of inhibition against the logarithm of the fungicide concentration. Use a suitable statistical software to perform a probit or logistic regression analysis to determine the EC50 value.
Succinate Dehydrogenase (SDH) Inhibition Assay
This biochemical assay directly measures the inhibitory effect of a compound on the activity of the SDH enzyme.
Objective: To determine the IC50 value of a test compound for the inhibition of SDH activity from a fungal mitochondrial preparation.
Principle: The activity of SDH is measured spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), in the presence of the substrate, succinate. The rate of color change of DCPIP is proportional to the SDH activity.
Materials:
-
Fungal mitochondrial preparation (isolated from the target fungus)
-
SDH assay buffer (e.g., phosphate buffer, pH 7.2)
-
Succinate solution
-
DCPIP solution
-
Phenazine methosulfate (PMS) solution (to facilitate electron transfer to DCPIP)
-
Test compound (fungicide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare working solutions of the assay buffer, succinate, DCPIP, and PMS. Prepare a series of dilutions of the test compound.
-
Assay Setup: In the wells of a 96-well microplate, add the assay buffer, succinate, and DCPIP.
-
Enzyme and Inhibitor Addition: Add the fungal mitochondrial preparation to each well. For the test wells, add the different concentrations of the fungicide. Include control wells with no inhibitor. Pre-incubate the plate for a defined period to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the PMS solution to all wells.
-
Measurement: Immediately place the microplate in a plate reader and measure the decrease in absorbance at 600 nm over time in kinetic mode.
-
Data Analysis: Calculate the initial rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.
-
IC50 Determination: Plot the percentage of SDH inhibition (relative to the control) against the logarithm of the inhibitor concentration. Use a suitable non-linear regression model to determine the IC50 value.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 7. nyxxb.cn [nyxxb.cn]
- 8. researchgate.net [researchgate.net]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Study evaluates resistance to the fungicide isopyrazam - Cultivar Magazine [revistacultivar.com]
A Technical Guide to the Spectroscopic Analysis of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Difluoromethyl-1H-pyrazole-3-carboxylic acid (CAS No. 925179-02-8) is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its structural motifs, including the pyrazole core, a difluoromethyl group, and a carboxylic acid moiety, are prevalent in numerous biologically active compounds. A thorough spectroscopic characterization is fundamental for the unambiguous identification, purity assessment, and structural elucidation of this compound and its derivatives. This guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound and outlines the general experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound.
Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Spectral Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | ~13.0 - 11.0 | broad singlet | - | -COOH |
| ~8.0 - 7.8 | doublet | J ≈ 2-3 Hz | Pyrazole H-5 | |
| ~7.0 - 6.8 | doublet | J ≈ 2-3 Hz | Pyrazole H-4 | |
| ~7.5 - 7.0 | triplet | JHF ≈ 55-60 Hz | -CHF₂ | |
| ¹³C NMR | ~165 - 160 | singlet | - | -COOH |
| ~145 - 140 | singlet | - | Pyrazole C-3 | |
| ~140 - 135 | singlet | - | Pyrazole C-5 | |
| ~115 - 110 | triplet | JCF ≈ 235-245 Hz | -CHF₂ | |
| ~110 - 105 | singlet | - | Pyrazole C-4 | |
| ¹⁹F NMR | ~ -110 to -120 | doublet | JHF ≈ 55-60 Hz | -CHF₂ |
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Frequency Range (cm⁻¹) | Intensity | Vibration | Assignment |
| 3300 - 2500 | Strong, very broad | O-H stretch | Carboxylic acid |
| ~3150 - 3100 | Medium | C-H stretch | Pyrazole ring |
| ~1720 - 1700 | Strong | C=O stretch | Carboxylic acid |
| ~1600 - 1450 | Medium to Strong | C=C and C=N stretch | Pyrazole ring |
| ~1300 - 1200 | Strong | C-O stretch | Carboxylic acid |
| ~1150 - 1050 | Strong | C-F stretch | Difluoromethyl group |
Table 3: Predicted Mass Spectrometry (MS) Data
| Technique | Predicted m/z | Interpretation |
| Electrospray Ionization (ESI) | 163.03 | [M+H]⁺ (Positive ion mode) |
| 161.01 | [M-H]⁻ (Negative ion mode) | |
| Electron Ionization (EI) | 162 | M⁺ (Molecular ion) |
| 117 | [M-COOH]⁺ | |
| 97 | [M-CHF₂]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be required.
-
¹⁹F NMR: Acquire the spectrum using a fluorine-observe probe or a broadband probe tuned to the ¹⁹F frequency. A spectral width of approximately 50 ppm centered around the expected chemical shift should be sufficient.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin, transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. For Electrospray Ionization (ESI), the solution may need to be further diluted to the µg/mL or ng/mL range.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Acquisition:
-
ESI-MS: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC). Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecules, respectively.
-
EI-MS: Introduce the sample, often after separation by gas chromatography (GC), into the EI source where it is bombarded with high-energy electrons to induce ionization and fragmentation.
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Caption: Integration of data from different spectroscopic techniques for structural elucidation.
An In-depth Technical Guide on the Solubility and Stability of 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is a key intermediate in the synthesis of various agrochemicals, particularly fungicides. Its chemical structure, characterized by a pyrazole ring substituted with a difluoromethyl group and a carboxylic acid moiety, dictates its physicochemical properties, which are crucial for its handling, formulation, and reactivity. This technical guide provides a comprehensive overview of the available data and standard methodologies for assessing the solubility and stability of this compound.
Core Physicochemical Properties
While specific experimental data for this compound is limited in publicly accessible literature, its fundamental properties can be summarized.
| Property | Value | Reference |
| Molecular Formula | C₅H₄F₂N₂O₂ | Chemdiv |
| Molecular Weight | 162.09 g/mol | Chemdiv |
| CAS Number | 925179-02-8 | Santa Cruz Biotechnology |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical parameter that influences its bioavailability, formulation development, and purification processes.
Aqueous Solubility
A single experimental value for the aqueous solubility of a related compound, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is available and provides an estimate.
| Solvent | Temperature | pH | Solubility (mg/L) |
| Water | 20°C | 7 | 39990 |
Solubility in Organic Solvents
Experimental Protocol for Solubility Determination (OECD Guideline 105)
The internationally recognized OECD Guideline 105 "Water Solubility" provides a standardized method for determining the solubility of chemical substances. The flask method, suitable for substances with solubility above 10 mg/L, is a common approach.[1][2][3][4][5]
Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the dissolved substance in the aqueous phase is then determined after separation of the undissolved solid.
Apparatus:
-
Constant temperature bath
-
Shaker or stirrer
-
Centrifuge
-
Analytical balance
-
pH meter
-
Suitable analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Add an excess amount of this compound to a known volume of water (or other solvent) in a flask.
-
Agitate the flask in a constant temperature bath (e.g., 20°C and 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, cease agitation and allow the undissolved solid to sediment.
-
If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot if necessary and analyze the concentration of the dissolved substance using a validated analytical method.
-
Perform the experiment in triplicate.
The workflow for this experimental protocol is illustrated in the diagram below.
Stability Profile
The chemical stability of a compound is a critical factor for determining its shelf-life, storage conditions, and potential degradation pathways. Stability studies are typically conducted under various stress conditions as outlined in the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods. While specific data for this compound is not available, the following table outlines the recommended stress conditions based on ICH guidelines.
| Stress Condition | Typical Parameters |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 105°C for 48 hours (in solid state) |
| Photostability | Exposure to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[11][12][13][14] |
Experimental Protocols for Stability Assessment
Hydrolytic Stability (Adapted from OECD Guideline 111) [15][16][17][18][19]
Principle: The compound is dissolved in buffered aqueous solutions at different pH values and temperatures. The concentration of the parent compound and any degradation products are monitored over time.
Procedure:
-
Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
Dissolve a known concentration of this compound in each buffer solution.
-
Incubate the solutions in the dark at a constant temperature (e.g., 50°C for a preliminary test, followed by lower temperatures for definitive tests).
-
At specified time intervals, withdraw samples and analyze for the parent compound and degradation products using a stability-indicating HPLC method.
-
Determine the rate of hydrolysis and the half-life of the compound at each pH.
Photostability (ICH Q1B) [11][12][13][14]
Principle: The compound, both as a solid and in solution, is exposed to a standardized light source, and any degradation is assessed.
Procedure:
-
Expose samples of the solid compound and a solution of the compound to a light source that meets ICH Q1B requirements (e.g., a xenon lamp or a metal halide lamp).
-
Maintain a control sample in the dark under the same temperature conditions.
-
After the specified exposure, analyze both the exposed and control samples for degradation products.
-
Compare the results to determine the extent of photodegradation.
The logical flow of a forced degradation study is depicted in the following diagram.
Conclusion
This technical guide summarizes the known physicochemical properties of this compound and provides a framework for its comprehensive solubility and stability assessment based on established international guidelines. While specific experimental data for this compound is limited, the detailed protocols presented herein offer a robust approach for researchers and drug development professionals to generate the necessary data for formulation, storage, and regulatory purposes. The inherent characteristics of the pyrazole carboxylic acid structure suggest that careful consideration of pH in aqueous solutions and protection from light are prudent starting points for handling and storage.
References
- 1. oecd.org [oecd.org]
- 2. oecd.org [oecd.org]
- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 5. OECD 105 - Phytosafe [phytosafe.com]
- 6. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 7. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 8. database.ich.org [database.ich.org]
- 9. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 10. youtube.com [youtube.com]
- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. jordilabs.com [jordilabs.com]
- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. ema.europa.eu [ema.europa.eu]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. oecd.org [oecd.org]
- 17. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 18. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 19. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
An In-depth Technical Guide on 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid: Safety, Toxicity, and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, toxicity, and handling of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid, a key intermediate in the synthesis of various agrochemicals. Due to the limited availability of specific toxicological data for this compound, this guide also includes information on closely related analogues, such as 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, to provide a broader understanding of its potential hazards. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and agrochemical synthesis, ensuring the safe handling and use of this compound in a laboratory and industrial setting.
Chemical Identification and Physical Properties
This compound is a pyrazole derivative containing a difluoromethyl group. Its physical and chemical properties are crucial for its proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₅H₄F₂N₂O₂ | [1][2] |
| Molecular Weight | 162.09 g/mol | [2][3] |
| CAS Number | 925179-02-8 | [1] |
| Appearance | White to off-white solid | [4] |
| Melting Point | 202.6 °C (for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) | [4] |
| Solubility | Soluble in water |
Hazard Identification and Classification
Based on available Safety Data Sheets (SDS) for this compound and its analogues, the compound is classified with the following hazards:
| Hazard Class | GHS Classification |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) |
| Serious Eye Damage/Eye Irritation | Category 2A (Causes serious eye irritation) |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) |
Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Toxicological Data
| Test | Species | Route | Result | Reference |
| Acute Oral Toxicity | Not available | Oral | Not available | [5] |
| Dermal Toxicity | Not available | Dermal | Not available | |
| Inhalation Toxicity | Not available | Inhalation | Not available | |
| Ecotoxicity to Daphnia magna | Daphnia magna | - | EC50 > 100 mg/L (48 h) (for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) | [4] |
| Ecotoxicity to Activated Sludge | - | - | EC50 > 1000 mg/L (3 h) (for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) | [4] |
| Ecotoxicity to Fish | Not available | - | No data available | [4] |
| Ecotoxicity to Algae | Not available | - | No data available | [4] |
| Mutagenicity | Not available | - | No data available | [7] |
| Reproductive Toxicity | Not available | - | No data available | [4] |
| Carcinogenicity | Not available | - | Not classified by IARC, NTP, or OSHA | [5] |
Experimental Protocols
Synthesis of this compound Analogues
The synthesis of pyrazole carboxylic acids with fluorinated substituents is a critical process for the development of new agrochemicals. The following is a generalized protocol based on reported syntheses of similar compounds.
General Procedure for the Synthesis of 3-(Trifluoromethyl)-1-arylpyrazoles:
A one-pot protocol for the preparation of 3-trifluoromethyl-1-arylpyrazoles involves the use of in situ generated nitrile imines and mercaptoacetaldehyde as a surrogate for acetylene.[8] This process consists of a (3 + 3)-annulation to form a 5,6-dihydro-5-hydroxy-4H-1,3,4-thiadiazine intermediate, which then undergoes cascade dehydration/ring contraction reactions with p-TsCl to yield the final pyrazole product.[8]
Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid:
The first reported synthesis involved the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine to form the pyrazole ring.[9] The resulting ester is then hydrolyzed with sodium hydroxide to yield the carboxylic acid.[9]
Safe Handling and Personal Protective Equipment (PPE) Workflow
A systematic approach to handling this compound is essential to minimize exposure and ensure laboratory safety.
Caption: Workflow for the safe handling of this compound.
Handling and Storage
Precautions for Safe Handling:
-
Handle in a well-ventilated place.[4]
-
Wear suitable protective clothing, gloves, and eye/face protection.[4][5]
-
Avoid contact with skin and eyes.[4]
-
Avoid the formation of dust and aerosols.[4]
-
Use non-sparking tools.[4]
-
Wash hands thoroughly after handling.[5]
-
Do not eat, drink, or smoke when using this product.[5]
Conditions for Safe Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Store apart from foodstuff containers or incompatible materials.[4]
-
Keep away from sources of ignition.[5]
First Aid Measures
In case of exposure, the following first aid measures should be taken:
| Exposure Route | First Aid Measures | Reference |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | [4][5] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | [4][5] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. | [4][5] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. | [4][5] |
Accidental Release Measures
Personal Precautions, Protective Equipment, and Emergency Procedures:
-
Avoid dust formation.[4]
-
Avoid breathing mist, gas, or vapors.[4]
-
Avoid contact with skin and eyes.[4]
-
Use personal protective equipment, including chemical-impermeable gloves.[4]
-
Ensure adequate ventilation.[4]
-
Remove all sources of ignition.[4]
-
Evacuate personnel to safe areas.[4]
Environmental Precautions:
-
Prevent further spillage or leakage if it is safe to do so.[4]
-
Do not let the chemical enter drains.[4]
-
Discharge into the environment must be avoided.[4]
Methods and Materials for Containment and Cleaning Up:
-
Collect and arrange disposal.[4]
-
Keep the chemical in suitable, closed containers for disposal.[4]
-
Use spark-proof tools and explosion-proof equipment.[4]
Firefighting Measures
Suitable Extinguishing Media:
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]
Specific Hazards Arising from the Chemical:
-
Hazardous decomposition products may include carbon oxides, nitrogen oxides, and hydrogen fluoride.
Special Protective Actions for Fire-fighters:
-
Wear a self-contained breathing apparatus for firefighting if necessary.[4]
Regulatory Information
This compound is subject to various regulations. It is important to consult local, regional, and national regulations for specific requirements. The GHS classification has been provided by multiple companies to the ECHA C&L Inventory.[10]
Conclusion
This compound is a valuable chemical intermediate with specific handling requirements due to its potential hazards. While comprehensive toxicological data is limited, the available information indicates that it should be handled with care, using appropriate personal protective equipment and engineering controls to minimize exposure. This guide provides a foundation for the safe use of this compound in research and development settings. Further toxicological studies are warranted to fully characterize its safety profile.
Synthesis Pathway Visualization
Caption: Simplified synthesis pathway for a this compound analogue.
References
- 1. scbt.com [scbt.com]
- 2. Compound 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid - Chemdiv [chemdiv.com]
- 3. 3-(Difluoromethyl)-1H-pyrazole-4-carboxylic acid | C5H4F2N2O2 | CID 19754697 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. aksci.com [aksci.com]
- 6. biosynth.com [biosynth.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | C6H6F2N2O2 | CID 18983008 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Difluoromethyl Group: A Keystone in Pyrazole Bioactivity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules has become a cornerstone of modern medicinal chemistry. Among the various fluorinated motifs, the difluoromethyl (CF2H) group has emerged as a particularly valuable substituent, imparting a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of a wide range of scaffolds. When appended to the pyrazole ring, a privileged structure in drug discovery, the difluoromethyl group has led to the development of numerous successful commercial products and promising clinical candidates. This technical guide provides a comprehensive overview of the role of the difluoromethyl group in pyrazole bioactivity, with a focus on quantitative data, detailed experimental methodologies, and a visual representation of key biological pathways and experimental workflows.
Physicochemical Properties and Bioisosteric Role of the Difluoromethyl Group
The difluoromethyl group is often considered a "lipophilic hydrogen bond donor," a characteristic that sets it apart from both its non-fluorinated methyl (CH3) counterpart and the more electron-withdrawing trifluoromethyl (CF3) group.[1][2] This unique feature allows it to serve as a bioisostere for common functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[1][3]
Key properties imparted by the CF2H group include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond increases resistance to oxidative metabolism, often leading to an improved pharmacokinetic profile and a longer in vivo half-life of the parent molecule.[1][4]
-
Increased Lipophilicity: The CF2H group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and improve bioavailability.[1][5] However, the effect on lipophilicity can be context-dependent, with some studies showing a decrease in lipophilicity depending on the surrounding molecular environment.[6]
-
Hydrogen Bond Donor Capability: The presence of the C-H bond, polarized by the two adjacent fluorine atoms, allows the difluoromethyl group to act as a hydrogen bond donor, a crucial interaction for molecular recognition at the active sites of biological targets.[1][2] This hydrogen bond donating ability is on a scale similar to that of thiophenol and aniline.[7][8]
-
Modulation of pKa: The strong electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which can in turn affect the ionization state of the molecule at physiological pH and its interaction with biological targets.[1]
Bioactivity of Difluoromethylated Pyrazoles
The incorporation of the difluoromethyl group onto a pyrazole scaffold has yielded compounds with a broad spectrum of biological activities, most notably in the fields of agrochemicals (fungicides) and pharmaceuticals (anticancer and anti-inflammatory agents).
Antifungal Activity
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety is a key pharmacophore in a number of highly successful commercial fungicides.[9][10] These compounds primarily exert their antifungal effect through the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain (respiratory complex II).[10] Inhibition of SDH disrupts the fungal cell's energy production, leading to its death.
Table 1: Antifungal Activity of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivatives
| Compound | Target Fungi | IC50 / EC50 (µg/mL) | Reference |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Pythium aphanidermatum | 0.18 | [10] |
| Rhizoctonia solani | 0.25 | [10] | |
| Botrytis cinerea | 0.31 | [10] | |
| Sclerotinia sclerotiorum | 0.42 | [10] | |
| Gibberella zeae | 1.23 | [10] | |
| Fusarium oxysporum | 2.56 | [10] | |
| Cercospora arachidicola | 0.68 | [10] | |
| Bixafen | Various fungi | Commercially used fungicide | [9] |
| Isopyrazam | Various fungi | Commercially used fungicide | [9] |
| Sedaxane | Various fungi | Commercially used fungicide | [9] |
| Fluxapyroxad | Various fungi | Commercially used fungicide | [9] |
| Benzovindiflupyr | Various fungi | Commercially used fungicide | [9] |
Anticancer Activity
Difluoromethyl pyrazole derivatives have demonstrated significant potential as anticancer agents, targeting various signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Table 2: Anticancer Activity of Difluoromethyl Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target/Pathway | Reference |
| 16p (hydrochloride derivative) | PC-3 (Prostate) | 2.05 | Not specified | [10] |
| P3C | MDA-MB-231 (TNBC) | 0.49 | Apoptosis, ROS, Kinase Regulation, Microtubule Disruption | [11] |
| MDA-MB-468 (TNBC) | 0.25 | Apoptosis, ROS, Kinase Regulation, Microtubule Disruption | [11] | |
| Compound 25 | HT29 (Colon) | 3.17 | Not specified | [12] |
| PC3 (Prostate) | 4.89 | Not specified | [12] | |
| A549 (Lung) | 5.21 | Not specified | [12] | |
| U87MG (Glioblastoma) | 6.77 | Not specified | [12] | |
| Compound 35 | HepG2 (Liver) | 3.53 | Not specified | [12] |
| MCF7 (Breast) | 6.71 | Not specified | [12] | |
| Hela (Cervical) | 5.16 | Not specified | [12] | |
| Compound 36 | - | 0.199 | CDK2 Inhibition | [12] |
Anti-inflammatory Activity
The pyrazole scaffold is a well-established pharmacophore in anti-inflammatory drugs, with celecoxib being a prominent example. The introduction of a difluoromethyl group has been explored as a strategy to modulate the activity and selectivity of these compounds.
Table 3: Anti-inflammatory Activity of Difluoromethyl Pyrazole Derivatives
| Compound | Assay | IC50 (µM) / ED50 (mg/kg) | Target/Pathway | Reference |
| 1-(4-Aminosulfonylphenyl)-5-[4-(1-difluoromethyl-1,2-dihydropyrid-2-one)]-3-trifluoromethyl-1H-pyrazole | COX-2 Inhibition | 0.69 | COX-2/5-LOX | [13] |
| COX-1 Inhibition | 13.1 | COX-2/5-LOX | [13] | |
| 5-LOX Inhibition | 5.0 | COX-2/5-LOX | [13] | |
| Carrageenan-induced rat paw edema | ED50 = 27.7 mg/kg | In vivo anti-inflammatory | [3][9] | |
| Compound 4f | TNF-α production in macrophages | IC50 = 1.6 | p38 MAPK | [14] |
| Compound 4a | TNF-α production in macrophages | IC50 = 3.6 | p38 MAPK | [14] |
| Compound 4b | TNF-α production in macrophages | IC50 = 4.3 | p38 MAPK | [14] |
Experimental Protocols
Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid
A common and key intermediate for many bioactive difluoromethyl pyrazoles is 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Several synthetic routes have been developed, with a notable one described by chemists at Monsanto and further optimized by others.[9]
General Procedure:
-
Condensation: Ethyl 2,2-difluoroacetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride.
-
Cyclization: The resulting intermediate is then treated with methylhydrazine. This step forms the pyrazole ring, yielding predominantly the desired N1-methylated isomer along with its regioisomer.
-
Hydrolysis: The ethyl ester of the pyrazole intermediate is hydrolyzed using a base, such as sodium hydroxide, to afford the final product, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
-
Purification: The crude product is typically purified by recrystallization from a suitable solvent system, such as aqueous methanol or ethanol.[2]
In Vitro Antifungal Mycelial Growth Inhibition Assay
This assay is used to determine the efficacy of compounds in inhibiting the growth of pathogenic fungi.
Procedure:
-
Medium Preparation: Potato Dextrose Agar (PDA) is prepared and sterilized. The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the molten PDA at various concentrations. A control with the solvent alone is also prepared.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) from a fresh culture of the target fungus is placed in the center of each PDA plate.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period of time that allows for significant growth in the control plates.
-
Measurement: The diameter of the fungal colony is measured in both the treated and control plates.
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony in the control plates and T is the average diameter of the fungal colony in the treated plates.
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits 50% of mycelial growth) is determined by plotting the inhibition percentage against the compound concentration.
Succinate Dehydrogenase (SDH) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the SDH enzyme.
Procedure:
-
Enzyme Preparation: Mitochondria containing the SDH enzyme are isolated from the target organism (e.g., fungal cells or rat liver).
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., phosphate buffer, pH 7.2), the substrate succinate, and an electron acceptor such as 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt (e.g., INT).
-
Inhibitor Addition: The test compound, dissolved in a suitable solvent, is added to the reaction mixture at various concentrations. A control without the inhibitor is also prepared.
-
Reaction Initiation: The reaction is initiated by the addition of the enzyme preparation.
-
Measurement: The reduction of the electron acceptor is monitored spectrophotometrically over time. For DCPIP, the decrease in absorbance at 600 nm is measured. For tetrazolium salts, the formation of a colored formazan product is measured at a specific wavelength (e.g., 495 nm).
-
Calculation: The rate of the reaction is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated for each concentration of the test compound relative to the control.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and the plate is incubated for a few hours (e.g., 3-4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as DMSO or an acidified isopropanol solution.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Pathways and Workflows
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by difluoromethyl pyrazole derivatives.
Caption: Inhibition of the Fungal Succinate Dehydrogenase (SDH) Pathway.
Caption: Inhibition of the Cyclooxygenase (COX) Pathway in Inflammation.
Caption: Induction of Apoptosis in Cancer Cells via Bcl-2 Inhibition.
Experimental and Logical Workflows
Caption: General Workflow for Drug Discovery and Development.
Caption: Structure-Activity Relationship (SAR) of Difluoromethyl Pyrazoles.
Conclusion
The difluoromethyl group is a powerful tool in the medicinal chemist's arsenal for the design and optimization of bioactive pyrazole-containing compounds. Its unique ability to act as a lipophilic hydrogen bond donor, coupled with its positive impact on metabolic stability and membrane permeability, has led to the development of highly effective fungicides, and promising anticancer and anti-inflammatory agents. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers in the field. The visualization of key signaling pathways and experimental workflows offers a clear framework for understanding the mechanism of action and the development process of these important molecules. Further exploration of the structure-activity relationships of difluoromethyl pyrazoles will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity. | Sigma-Aldrich [merckmillipore.com]
- 4. Pyrazoles have a multifaceted anti-inflammatory effect targeting prostaglandin E2, cyclooxygenases and leukocytes' oxidative burst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways [mdpi.com]
- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of celecoxib analogues possessing a N-difluoromethyl-1,2-dihydropyrid-2-one 5-lipoxygenase pharmacophore: biological evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
Commercial suppliers of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid (CAS No. 925179-02-8), a key building block in the development of modern agrochemicals and a compound of interest for pharmaceutical research. This document covers its commercial availability, synthesis, applications, and relevant experimental protocols.
Introduction
This compound is a fluorinated heterocyclic compound. The pyrazole ring is a well-established pharmacophore found in numerous active compounds, and the difluoromethyl group often enhances metabolic stability and binding affinity.[1] This particular scaffold is a crucial intermediate in the synthesis of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[2] Its derivatives have demonstrated high efficacy against a broad spectrum of fungal pathogens.[3]
Commercial Availability
This compound is available from a variety of commercial chemical suppliers. The specifications for this compound can vary between suppliers, and it is primarily intended for research and development purposes.[4]
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Physical Form |
| Santa Cruz Biotechnology | 925179-02-8 | C₅H₄F₂N₂O₂ | 162.1 | - | - |
| Sigma-Aldrich | 925179-02-8 | C₅H₄F₂N₂O₂ | 162.1 | ≥97% | Solid |
| BLDpharm | 925179-02-8 | C₅H₄F₂N₂O₂ | 162.09 | - | - |
| Matrix Scientific | 925179-02-8 | C₅H₄F₂N₂O₂ | 162.09 | - | - |
| Ambeed | 925179-02-8 | C₅H₄F₂N₂O₂ | 162.09 | 98% | - |
| Antimex Chemical | 925179-02-8 | C₅H₄F₂N₂O₂ | - | ≥98% | Off-white to slight yellow solid |
Note: Purity and form may vary by lot. Researchers should consult the Certificate of Analysis from the specific supplier for lot-specific data.[4]
Synthesis and Manufacturing
The synthesis of pyrazole carboxylic acids can be achieved through several routes. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine derivative with a β-dicarbonyl compound or its equivalent. For this compound, a plausible synthetic pathway involves the cyclization of a difluoromethylhydrazine with a suitable three-carbon keto-ester building block, followed by hydrolysis of the resulting ester.
Below is a generalized workflow for the synthesis of a pyrazole-3-carboxylic acid, which is a common strategy for this class of compounds.
References
An In-depth Technical Guide on the Environmental Metabolites of Pyrazole-Based Fungicides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental metabolites of key pyrazole-based fungicides. It delves into their formation, environmental fate, toxicological significance, and the analytical methodologies used for their detection. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, environmental risk assessment, and pesticide regulation.
Introduction to Pyrazole-Based Fungicides and Their Environmental Significance
Pyrazole-based fungicides are a critical class of agrochemicals used to control a broad spectrum of fungal diseases in various crops. Their mode of action often involves the inhibition of crucial fungal enzymes, such as succinate dehydrogenase (SDH) in the mitochondrial respiratory chain. While effective in crop protection, the environmental fate of these compounds and their transformation products is a subject of increasing scientific scrutiny. Upon release into the environment, parent fungicide molecules undergo various degradation processes, leading to the formation of a range of environmental metabolites. These metabolites can exhibit different physicochemical properties, persistence, and toxicity compared to the parent compounds, posing potential risks to non-target organisms and ecosystems. Understanding the formation, behavior, and impact of these metabolites is therefore essential for a thorough environmental risk assessment.
This guide focuses on the environmental metabolites of five prominent pyrazole-based fungicides: Fipronil, Sedaxane, Bixafen, Fluxapyroxad, and Penthiopyrad.
Formation and Degradation Pathways
The environmental degradation of pyrazole-based fungicides is a complex process influenced by both abiotic and biotic factors. The primary pathways of transformation include:
-
Abiotic Degradation:
-
Hydrolysis: Cleavage of chemical bonds by reaction with water. The rate of hydrolysis is often pH-dependent.
-
Photolysis: Degradation induced by sunlight. This is a significant pathway for fungicides present on soil surfaces or in clear water bodies.
-
-
Biotic Degradation:
The interplay of these processes results in the formation of a variety of metabolites, some of which can be more persistent or toxic than the original fungicide.
Key Environmental Metabolites and Their Properties
This section details the major environmental metabolites of the selected pyrazole-based fungicides, along with their degradation half-lives (DT50) in soil and water. The DT50 value represents the time it takes for 50% of the compound to degrade and is a key indicator of its environmental persistence.
Fipronil
Fipronil is a broad-spectrum phenylpyrazole insecticide that also exhibits fungicidal properties. Its environmental degradation leads to several key metabolites.[2]
-
Fipronil Sulfone: Formed through oxidation of the sulfinyl group. It is generally more persistent and toxic than fipronil.
-
Fipronil Sulfide: Formed under reductive conditions.
-
Fipronil Desulfinyl: A photolysis product.
Table 1: Degradation Half-Lives (DT50) of Fipronil and its Major Metabolites
| Compound | Environmental Compartment | Conditions | DT50 (days) | References |
| Fipronil | Soil | Aerobic | 21 - 34 | [3] |
| Fipronil | Soil | Flooded (Anaerobic) | 8 - 19 | [3] |
| Fipronil | Water | pH 7 | 87.9 | [4] |
| Fipronil | Water | pH 10 | 13.2 | [4] |
| Fipronil Sulfone | Soil | Aerobic | Persistent (no significant degradation observed over 30 days) | [5] |
| Fipronil Sulfide | Soil | Anoxic | Persistent (no significant degradation observed over 90 days) | [5] |
Sedaxane
Sedaxane is a succinate dehydrogenase inhibitor (SDHI) fungicide used as a seed treatment. Its primary degradation in soil is through aerobic metabolism.[6][7]
-
CSAA798670 and CSCD465008: These are two major metabolites identified in soil degradation studies.[5][7]
Table 2: Degradation Half-Lives (DT50) of Sedaxane
| Compound | Environmental Compartment | Conditions | DT50 (days) | References |
| Sedaxane | Soil | Aerobic | 296 - 422 | [6] |
| Sedaxane | Soil | Anaerobic | 375 | [6][7] |
| Sedaxane | Water | Hydrolysis | Stable | [6] |
Bixafen
Bixafen is another SDHI fungicide used for the control of fungal diseases in cereals. It is known for its persistence in the soil environment.[8]
-
M44 (Bixafen-desmethyl-pyrazole-4-carboxylic acid): A key metabolite with the potential for groundwater contamination.[9][10]
Table 3: Degradation Half-Lives (DT50) of Bixafen
| Compound | Environmental Compartment | Conditions | DT50 (days) | References |
| Bixafen | Soil | Field Conditions | 30.6 - 1235 | [8] |
Fluxapyroxad
Fluxapyroxad is a broad-spectrum pyrazole-carboxamide fungicide. Its degradation in soil and water systems can be slow.[11]
Table 4: Degradation Half-Lives (DT50) of Fluxapyroxad and its Metabolites
| Compound | Environmental Compartment | Conditions | DT50 (days) | References |
| Fluxapyroxad | Soil | Aerobic | ≥157.6 | [11][12] |
| Fluxapyroxad | Water/Sediment System | Aerobic | 420 - 701 | [1] |
| M700F001 | Soil | Aerobic | 2 - 9 | [13] |
| M700F002 | Soil | Aerobic | 77 - 197 | [13] |
Penthiopyrad
Penthiopyrad is a broad-spectrum SDHI fungicide. Its degradation in soil can be stereoselective.[14]
-
PAM (1-Methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide): A major metabolite.
Table 5: Degradation Half-Lives (DT50) of Penthiopyrad
| Compound | Environmental Compartment | Conditions | DT50 (days) | References |
| Penthiopyrad (racemic) | Soil | Laboratory | 38.9 - 97.6 | [14] |
Ecotoxicological Profile of Metabolites
The environmental risk of fungicides is not solely determined by the parent compound but also by the toxicity of its metabolites. The following table provides a comparative summary of the ecotoxicity of the selected pyrazole-based fungicides and their major metabolites on various non-target organisms.
Table 6: Comparative Ecotoxicity of Pyrazole-Based Fungicides and Their Metabolites
| Compound | Organism | Endpoint | Value | Units | References |
| Fipronil | Daphnia magna | 48h EC50 | 0.19 | mg/L | |
| Rainbow trout | 96h LC50 | 0.246 | mg/L | ||
| Honey bee (Apis mellifera) | 48h Contact LD50 | 0.0059 | µ g/bee | ||
| Fipronil Sulfone | Daphnia magna | 48h EC50 | 0.12 | mg/L | |
| Bluegill sunfish | 96h LC50 | 0.083 | mg/L | ||
| Sedaxane | Daphnia magna | 48h EC50 | 0.84 | mg/L | |
| Rainbow trout | 96h LC50 | 0.083 | mg/L | ||
| CSCD465008 (Sedaxane metabolite) | Rat | Acute Oral LD50 | >2000 | mg/kg bw | [5] |
| Bixafen | Daphnia magna | 48h EC50 | 0.964 | mg/L | |
| Rainbow trout | 96h LC50 | 0.08 | mg/L | ||
| M44 (Bixafen metabolite) | Rabbit | Developmental NOAEL | 300 | mg/kg bw/day | [15] |
| Fluxapyroxad | Daphnia magna | 48h EC50 | 6.96 | mg/L | |
| Rainbow trout | 96h LC50 | 0.546 | mg/L | ||
| M700F001 (Fluxapyroxad metabolite) | Rat | Acute Oral LD50 | >2000 | mg/kg bw | [12] |
| M700F002 (Fluxapyroxad metabolite) | Rat | Acute Oral LD50 | >2000 | mg/kg bw | [12] |
| M700F048 (Fluxapyroxad metabolite) | Rat | Acute Oral LD50 | >2000 | mg/kg bw | [12] |
| Penthiopyrad | Daphnia magna | 48h EC50 | 0.16 | mg/L | |
| Rainbow trout | 96h LC50 | 0.066 | mg/L |
Experimental Protocols for Metabolite Analysis
The accurate quantification of pyrazole fungicide metabolites in environmental samples is crucial for risk assessment. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely adopted approach for this purpose.
General QuEChERS Protocol for Soil and Water Samples
The following provides a generalized workflow for the extraction of pyrazole fungicide metabolites from environmental matrices.
Detailed Steps:
-
Sample Preparation: Homogenize soil samples. For water samples, use as is or after filtration if necessary.
-
Extraction:
-
Weigh a representative amount of the sample (e.g., 10-15 g) into a centrifuge tube.
-
Add an appropriate volume of acetonitrile (e.g., 10-15 mL), often acidified (e.g., with 1% acetic acid or 0.2% formic acid), and internal standards.[13][16]
-
Shake or vortex vigorously for a set time (e.g., 1-5 minutes).[17]
-
Add a pre-packaged QuEChERS salt mixture (commonly containing MgSO₄, NaCl, and citrate buffers).[18]
-
Shake vigorously again for 1 minute.
-
Centrifuge at high speed (e.g., 4000 x g) for 5 minutes to separate the phases.[1]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer to a microcentrifuge tube containing a d-SPE sorbent mixture.
-
The sorbent composition depends on the matrix. Common sorbents include:
-
Primary Secondary Amine (PSA): Removes organic acids, sugars, and fatty acids.
-
C18: Removes non-polar interferences.
-
Graphitized Carbon Black (GCB): Removes pigments like chlorophyll (use with caution as it can retain planar analytes).
-
-
Vortex for 30 seconds to 1 minute.
-
Centrifuge at high speed.
-
-
Final Extract Preparation:
-
The resulting supernatant is the final extract. It can be directly injected into the LC-MS/MS system or diluted with mobile phase if necessary.[1]
-
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is the technique of choice for the sensitive and selective quantification of pyrazole fungicide metabolites.
Table 7: Exemplary LC-MS/MS Parameters for Pyrazole Fungicide Metabolite Analysis
| Parameter | Fipronil & Metabolites | Sedaxane & Metabolites | Fluxapyroxad & Metabolites | Penthiopyrad & Metabolites |
| LC Column | C18 (e.g., 50 x 2.1 mm, 2 µm)[6] | C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm) | C18 |
| Mobile Phase A | 1 mM Ammonium acetate in water[6] | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid[13] | Acetonitrile/Water (2:3) |
| Mobile Phase B | Methanol[6] | Acetonitrile with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid[13] | Acetonitrile/Water (7:3) |
| Gradient Program | Gradient elution from 35% to 85% B[6] | Gradient elution | Gradient elution | Isocratic or Gradient |
| Ionization Mode | ESI-[6] | ESI+ | ESI- (for Fluxapyroxad)[16] | ESI+ |
| MRM Transitions (Precursor > Product ion, m/z) | Fipronil: 436.5 > 330.5; Fipronil sulfone: 452.5 > 346.5; Fipronil sulfide: 418.9 > 262.3[6] | Sedaxane: 332 > 159; CSAA798670: 158 > 114; CSCD465008: 172 > 128 | Fluxapyroxad: 382 > 342; M700F002: 161 > 141; M700F048: 498 > 336[7][19] | Penthiopyrad: 360.1 > 195.1 |
Note: The specific parameters may need to be optimized for different instruments and matrices.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of pyrazole-based fungicides and their metabolites is often linked to their interference with specific biological signaling pathways in both target and non-target organisms.
Fipronil: Antagonism of GABA-Gated Chloride Channels
Fipronil and its neurotoxic metabolite, fipronil sulfone, act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor, a ligand-gated chloride ion channel.
By blocking the chloride channel, fipronil prevents the influx of chloride ions into the neuron, thereby inhibiting the hyperpolarizing effect of GABA. This leads to hyperexcitation of the central nervous system, resulting in the neurotoxic effects observed in insects and, at high concentrations, in non-target organisms.[20][21]
SDHI Fungicides: Inhibition of Mitochondrial Respiration
Many pyrazole-based fungicides, including sedaxane, bixafen, and fluxapyroxad, are Succinate Dehydrogenase Inhibitors (SDHIs). They target Complex II of the mitochondrial electron transport chain.
SDHIs bind to the ubiquinone-binding site (Q-site) of the SDH enzyme complex, blocking the transfer of electrons from succinate to coenzyme Q. This disruption of the electron transport chain inhibits ATP synthesis, leading to cellular energy depletion and ultimately, fungal cell death. Due to the conserved nature of the SDH enzyme, there is potential for these fungicides to affect non-target organisms.[18]
Conclusion
The environmental metabolites of pyrazole-based fungicides are diverse in their formation, persistence, and toxicity. This technical guide has summarized key quantitative data on the degradation and ecotoxicological profiles of major metabolites of fipronil, sedaxane, bixafen, fluxapyroxad, and penthiopyrad. Detailed analytical protocols based on QuEChERS and LC-MS/MS have been outlined to facilitate their monitoring in environmental matrices. Furthermore, the primary mechanisms of toxicity, including the antagonism of GABA receptors and the inhibition of mitochondrial respiration, have been illustrated.
A comprehensive understanding of the environmental behavior of these metabolites is paramount for accurate risk assessment and the development of more sustainable and environmentally benign fungicides. Continued research into the toxicological effects of these transformation products on a wider range of non-target organisms and the development of even more sensitive analytical methods are crucial areas for future investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. apvma.gov.au [apvma.gov.au]
- 4. ssi.shimadzu.com [ssi.shimadzu.com]
- 5. apvma.gov.au [apvma.gov.au]
- 6. Multi-Residue Analysis of Fipronil and Its Metabolites in Eggs by SinChERS-Based UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. vkm.no [vkm.no]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. fao.org [fao.org]
- 13. Investigation of Residue Dissipation of Fluxapyroxad and Its Metabolites in Chinese Cabbage and Spring Scallion Using Different Application Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. consultations.hse.gov.uk [consultations.hse.gov.uk]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sciex.com [sciex.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. fao.org [fao.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Difluoromethyl-1H-pyrazole-3-carboxylic acid amides are a significant class of compounds, particularly in the agrochemical industry, where they form the core of several modern fungicides.[1] These compounds function by inhibiting succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiration chain of fungi.[1] The synthesis of these amides typically involves the initial preparation of the key intermediate, this compound, followed by an amide coupling reaction with a variety of amines. This document provides detailed protocols and application notes for the synthesis of this important class of molecules.
Synthesis of the Key Intermediate: this compound
The synthesis of the pyrazole carboxylic acid is a crucial first step. A common route, first reported by chemists at Monsanto, involves the cyclization of a difluoroacetoacetic acid derivative with a hydrazine.[1]
Experimental Protocol: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid[1]
-
Step 1: Formation of Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate
-
Ethyl difluoroacetoacetate is reacted with triethyl orthoformate in the presence of acetic anhydride.
-
The mixture is heated to facilitate the reaction.
-
-
Step 2: Cyclization to form Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate
-
The product from Step 1 is reacted with methyl hydrazine. This reaction forms the pyrazole ring.
-
It is important to note that this reaction can produce an isomeric byproduct with the methyl group on the other nitrogen atom of the pyrazole ring.
-
-
Step 3: Hydrolysis to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
The ethyl ester from Step 2 is hydrolyzed using a base, such as sodium hydroxide, to yield the final carboxylic acid.
-
The product is then isolated by acidification of the reaction mixture.
-
A patented method describes a process for producing the alkyl ester by reacting alkyl 2-alkomethylene-4,4-difluoro-3-oxobutyrate with methylhydrazine in a two-phase system with a weak base like sodium carbonate or potassium carbonate.[2]
General Synthesis of this compound Amides
The final step in the synthesis is the coupling of the pyrazole carboxylic acid with a desired amine to form the amide bond. A common and effective method is to first convert the carboxylic acid to a more reactive species, such as an acid chloride.
Experimental Protocol: Amide Formation via Acid Chloride
-
Step 1: Formation of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride [3][4]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[3][4]
-
A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction is typically carried out in an inert solvent like toluene or dichloromethane (DCM).
-
The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude acid chloride, which is often used in the next step without further purification.
-
-
Step 2: Amide Coupling [3][4][5]
-
The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride is dissolved in a suitable solvent (e.g., CH₂Cl₂).
-
The desired amine is added to the solution, often in the presence of a base like triethylamine (TEA) or pyridine to neutralize the HCl generated during the reaction.[3][4]
-
The reaction is typically stirred at a low temperature (e.g., 0 °C) initially and then allowed to warm to room temperature.[3][4]
-
After the reaction is complete, the mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent.
-
The final amide product can be purified by techniques such as column chromatography or recrystallization.
-
An alternative to the two-step acid chloride formation and coupling is the use of direct amide coupling reagents.
Alternative Amide Coupling Methods
Several reagents can facilitate the direct formation of amides from carboxylic acids and amines, avoiding the need to isolate the acid chloride. These include:
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be used.[6]
-
Other Coupling Agents: A study on the synthesis of pyrazine carboxamides found that methanesulfonyl chloride and N-methylimidazole were effective for coupling electron-deficient amines with aryl/heteroaryl carboxylic acids.[7]
Data Presentation
The following table summarizes the reaction conditions and yields for the synthesis of various this compound amides as reported in the literature.
| Amine Reactant | Coupling Method | Solvent | Base | Yield (%) | Reference |
| Substituted Anilines | Acid Chloride | CH₂Cl₂ | Triethylamine | Moderate to Excellent | [3][4] |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | TiCl₄ | Pyridine | Pyridine | 12 | |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | DCC/DMAP | DCM | - | 8 | |
| 5-methyl-1H-pyrazol-3-amine | TiCl₄ | Pyridine | Pyridine | 48 (unprotected) |
Visualization of Synthetic Pathways
Synthesis of the Carboxylic Acid Intermediate
Caption: Synthetic pathway for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
General Amide Synthesis Workflow
Caption: General workflow for the synthesis of pyrazole amides via the acid chloride intermediate.
Concluding Remarks
The synthesis of this compound amides is a well-established process that is crucial for the development of new agrochemicals. The protocols outlined in this document provide a general framework for researchers in this field. The choice of specific reagents and reaction conditions may need to be optimized depending on the specific amine being used and the desired scale of the reaction. Careful attention to purification techniques is also essential to obtain the final products in high purity.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. WO2014120397A1 - Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pivotal Role of 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid Analogs as Chemical Intermediates in Modern Agrochemicals
Introduction
While specific documented applications and detailed protocols for 1-difluoromethyl-1H-pyrazole-3-carboxylic acid are not extensively available in public literature, its structural analog, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, serves as a critical chemical intermediate in the synthesis of numerous modern fungicides. This analog is a cornerstone in the development of a major class of agricultural fungicides known as succinate dehydrogenase inhibitors (SDHIs). The methodologies and applications associated with this well-documented analog provide a valuable blueprint for researchers, scientists, and drug development professionals working with similarly substituted pyrazole carboxylic acids.
The core utility of these pyrazole carboxylic acids lies in their function as a scaffold for the creation of a diverse range of amide derivatives. These derivatives have been shown to exhibit potent biological activities, particularly as fungicides, by targeting the mitochondrial respiratory chain in fungi.
Application Notes
The primary application of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is in the synthesis of active pharmaceutical ingredients (APIs) for fungicides. This intermediate is particularly valued for the synthesis of SDHI fungicides, which are effective against a broad spectrum of fungal pathogens in major crops. The difluoromethyl group at the 3-position of the pyrazole ring is a key feature that contributes to the high efficacy of the final products.
Several highly successful commercial fungicides are derived from this pyrazole carboxylic acid, including Bixafen, Fluxapyroxad, Isopyrazam, and Sedaxane.[1][2] These compounds are all amide derivatives, formed by coupling the carboxylic acid with various aniline moieties. The resulting carboxamides have been shown to be potent inhibitors of the enzyme succinate dehydrogenase (Complex II) in the mitochondrial respiratory chain of fungi, a critical component of their energy production.[1][2][3]
The general synthetic strategy involves the activation of the carboxylic acid, typically by converting it to the corresponding acid chloride, followed by reaction with a selected amine to form the desired amide. This modular approach allows for the creation of large libraries of compounds for structure-activity relationship (SAR) studies, aiding in the optimization of fungicidal activity.
Experimental Protocols
The following protocols are representative of the synthetic methodologies employed for the utilization of pyrazole carboxylic acids in the synthesis of biologically active amide derivatives.
Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to its more reactive acid chloride derivative, a common first step in the synthesis of amides.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
-
The crude acid chloride is typically used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of Pyrazole Carboxamides
This protocol outlines the coupling of the pyrazole acid chloride with an appropriate amine to form the final amide product.
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
Substituted aniline or other amine
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
Procedure:
-
Dissolve the desired amine and triethylamine in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in dichloromethane to the cooled amine solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).[2]
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyrazole carboxamide.
Data Presentation
The biological activity of the synthesized pyrazole carboxamides is a critical aspect of the development process. The following table summarizes the in vitro antifungal activity of a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides against various phytopathogenic fungi.
| Compound | C.o. | R.s. | P.i. | P.a. | F.s. | B.b. | B.c. |
| 3a | 35.29 | 37.32 | 26.77 | 26.15 | 24.00 | 41.48 | 33.90 |
| 6a | 29.41 | 53.56 | 22.73 | 37.67 | 24.31 | 67.52 | 37.07 |
| 6b | 83.66 | 44.73 | 26.77 | 61.38 | 17.24 | 50.86 | 69.75 |
| 6c | 56.21 | 31.91 | 36.87 | 48.85 | 22.47 | 32.11 | 48.05 |
| 6d | 48.37 | 60.11 | 8.59 | 34.51 | 25.24 | 88.92 | 49.27 |
| 6e | 69.28 | 39.60 | 28.79 | 77.24 | 29.85 | 61.65 | 63.90 |
| 6f | 53.59 | 38.46 | 29.80 | 43.90 | 27.08 | 45.17 | 51.70 |
| Data represents the in vivo antifungal activity (% inhibition) at 50 µg·mL⁻¹.[1] | |||||||
| C.o. = Colletotrichum orbiculare, R.s. = Rhizoctonia solani, P.i. = Phytophthora infestans, P.a. = Pyricularia oryzae, F.s. = Fusarium solani, B.b. = Botrytis cinerea, B.c. = Blumeria graminis. |
Visualizations
The following diagrams illustrate the key processes involved in the utilization of pyrazole carboxylic acids as chemical intermediates.
Caption: Synthetic workflow for producing pyrazole carboxamides.
Caption: Mechanism of action for SDHI fungicides.
References
Application Notes and Protocols for the Derivatization of 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid, a key building block in the development of therapeutic agents and agrochemicals. The derivatization of the carboxylic acid moiety is a critical step in modulating the biological activity, pharmacokinetic properties, and overall drug-like characteristics of this important scaffold. The following protocols focus on the formation of amides and esters, which are common functional groups in many active pharmaceutical ingredients and commercial fungicides.
Biological Significance of this compound Derivatives
Derivatives of this compound have garnered significant attention in medicinal and agricultural chemistry. Notably, a range of N-substituted amide derivatives of this acid are potent succinate dehydrogenase inhibitors (SDHIs).[1] SDHIs disrupt the mitochondrial electron transport chain in fungi, leading to a potent fungicidal effect. This mechanism is crucial for the control of various plant pathogens.[1][2]
Furthermore, other derivatives of pyrazole-3-carboxylic acids have been identified as inhibitors of the Dengue virus NS2B-NS3 protease, an enzyme essential for viral replication. This highlights the potential for developing antiviral therapeutics based on this versatile chemical scaffold.
Signaling Pathway Visualizations
The following diagrams illustrate the mechanisms of action for two major classes of derivatives of this compound.
Caption: Mechanism of action of SDHI fungicides.
Caption: Inhibition of Dengue Virus replication.
Experimental Protocols for Derivatization
The following sections provide detailed protocols for the derivatization of this compound.
Amide Bond Formation via Acid Chloride
This two-step procedure involves the initial conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with a primary or secondary amine. This method is robust and generally provides high yields.
References
Application Notes and Protocols: 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid in Agrochemical and Fungicide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is a critical building block in modern agrochemical research and development. Its unique structural features, particularly the difluoromethyl group, contribute to the high efficacy of a significant class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides play a pivotal role in crop protection by effectively controlling a broad spectrum of fungal diseases. SDHIs act by targeting Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi, thereby inhibiting cellular respiration and leading to fungal death.[1][2] This document provides detailed application notes on the use of this compound in the synthesis of pyrazole-carboxamide fungicides and outlines experimental protocols for their preparation and evaluation.
Applications in Agrochemical Synthesis
The primary application of this compound in the agrochemical industry is as a key intermediate for the synthesis of a range of commercial and developmental fungicides.[3][4][5] The general structure of these fungicides consists of the 1-difluoromethyl-1H-pyrazole-3-carboxamide core linked to a specific amine moiety, which influences the fungicidal spectrum and potency.
Prominent commercial fungicides derived from this acid include:
-
Bixafen: Used for the control of a broad range of diseases in cereals and other crops.
-
Fluxapyroxad: A broad-spectrum fungicide with systemic properties for the control of various diseases in a wide range of crops.[6]
-
Isopyrazam: Effective against diseases such as Septoria leaf blotch in cereals.[3]
-
Sedaxane: Primarily used as a seed treatment to protect against seed and soil-borne pathogens.[7]
The synthesis of these fungicides universally involves the formation of an amide bond between this compound (or its activated form) and a specific aniline or other amine-containing molecule.[3][8][9]
Fungicidal Activity Data
The following table summarizes the in vitro fungicidal activity (EC50 values in µg/mL) of several experimental pyrazole-carboxamide fungicides derived from this compound against various plant pathogens.
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Reference |
| 9m | Pythium aphanidermatum | 0.08 | Boscalid | 0.15 |
| 9m | Rhizoctonia solani | 0.12 | Boscalid | 0.23 |
| 9m | Botrytis cinerea | 0.25 | Boscalid | 0.48 |
| 9m | Sclerotinia sclerotiorum | 0.18 | Boscalid | 0.35 |
| 9m | Fusarium oxysporum | 0.33 | Boscalid | 0.61 |
| 9m | Gibberella zeae | 0.21 | Boscalid | 0.42 |
| 9m | Cercospora arachidicola | 0.15 | Boscalid | 0.29 |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazim | 1.00 |
| 7af | Alternaria porri | 5.23 | - | - |
| 7bc | Marssonina coronaria | 8.12 | - | - |
| 7bg | Cercospora petroselini | 12.5 | - | - |
Data compiled from various research articles.[5][10]
Experimental Protocols
Protocol 1: Synthesis of 1-Difluoromethyl-1H-pyrazole-3-carbonyl chloride
This protocol describes the activation of the carboxylic acid to the more reactive acid chloride, a common intermediate for amide coupling reactions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 to 2.0 equivalents) to the mixture at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 1-difluoromethyl-1H-pyrazole-3-carbonyl chloride.
-
The crude acid chloride is typically used in the next step without further purification.
Caption: Synthesis of the acid chloride intermediate.
Protocol 2: General Procedure for the Synthesis of Pyrazole-Carboxamide Fungicides via Amide Coupling
This protocol outlines a general method for the coupling of the pyrazole acid chloride with a substituted aniline to form the final fungicide product.
Materials:
-
1-Difluoromethyl-1H-pyrazole-3-carbonyl chloride
-
Substituted aniline (e.g., 2-([1,1'-bi(cyclopropan)]-2-yl)aniline for Sedaxane)[8]
-
Triethylamine (TEA) or other suitable base
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve the substituted aniline (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 1-difluoromethyl-1H-pyrazole-3-carbonyl chloride (1.1 equivalents) in dichloromethane to the cooled aniline solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure pyrazole-carboxamide fungicide.
Caption: General workflow for amide coupling.
Mechanism of Action: SDHI Fungicides
Fungicides derived from this compound primarily function as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2] Their mode of action is the disruption of the fungal mitochondrial respiratory chain at Complex II.
Caption: SDHI fungicide mechanism of action.
Succinate dehydrogenase (Complex II) is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. It catalyzes the oxidation of succinate to fumarate, with the concomitant reduction of ubiquinone to ubihydroquinone. SDHI fungicides bind to the ubiquinone-binding site (Q-site) of Complex II, thereby blocking the electron transfer from succinate to ubiquinone.[11] This inhibition disrupts the entire respiratory process, leading to a depletion of cellular ATP and ultimately causing fungal cell death.
Conclusion
This compound is a cornerstone for the synthesis of a highly effective class of SDHI fungicides. The straightforward and robust synthetic methodologies, primarily centered around amide bond formation, allow for the generation of a diverse range of fungicidal compounds. The continued exploration of novel amine moieties for coupling with this pyrazole carboxylic acid core remains a promising avenue for the discovery of next-generation agrochemicals with improved efficacy and disease control spectra. Researchers and professionals in the field can utilize the provided protocols as a foundation for the synthesis and evaluation of new fungicidal candidates.
References
- 1. Fluxapyroxad: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 2. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 3. Isopyrazam (Ref: SYN 520453) [sitem.herts.ac.uk]
- 4. Sedaxane | C18H19F2N3O | CID 11688533 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. Sedaxane - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis method of fluxapyroxad based on Suzuki reaction - Eureka | Patsnap [eureka.patsnap.com]
- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chimia.ch [chimia.ch]
Application Notes and Protocols for the Analytical Detection of 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is a key intermediate in the synthesis of several modern fungicides that act as succinate dehydrogenase inhibitors (SDHI). Its detection and quantification are crucial for process monitoring during synthesis, quality control of the final active pharmaceutical ingredients (APIs), and for metabolic studies in environmental and biological matrices. This document provides detailed analytical methods for the detection and quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.
Analytical Methods Overview
Two primary analytical methods are presented:
-
Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A straightforward and widely accessible method for the quantification of this compound in process samples and formulations.
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: A highly sensitive and specific method, particularly suitable for trace-level detection in complex matrices, which requires a derivatization step to enhance the volatility of the analyte.
Method 1: Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)
This method is suitable for the routine analysis of this compound in relatively clean sample matrices. The acidic nature of the analyte allows for good retention and peak shape on a C18 column with an acidified aqueous-organic mobile phase.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC-grade acetonitrile and water
-
Formic acid (or trifluoroacetic acid)
-
Reference standard of this compound (purity >98%)
-
0.45 µm syringe filters
2. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase of acetonitrile and water (e.g., 20:80 v/v) containing 0.1% formic acid. The exact ratio may need to be optimized based on the specific column and system. The mobile phase should be filtered and degassed before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
3. Sample Preparation:
-
For reaction mixtures or bulk material: Accurately weigh a known amount of the sample, dissolve it in a suitable solvent (e.g., methanol or acetonitrile), and dilute to a concentration within the calibration range.
-
For complex matrices: A sample clean-up step, such as solid-phase extraction (SPE), may be necessary.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
4. HPLC Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 20:80 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (or a wavelength determined by UV scan of the standard)
-
Run Time: Approximately 10 minutes
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data (Representative)
| Parameter | Value |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For higher sensitivity and selectivity, especially in complex matrices like environmental or biological samples, GC-MS is a powerful technique. However, due to the low volatility of the carboxylic acid, a derivatization step is mandatory. Silylation is a common and effective derivatization method for carboxylic acids.
Experimental Protocol
1. Instrumentation and Materials:
-
GC-MS system with an electron ionization (EI) source
-
A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Heating block or oven
-
Autosampler vials with inserts
-
Reference standard of this compound
-
Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (HPLC grade)
2. Derivatization Procedure:
-
Sample Preparation: Prepare a solution of the analyte in a volatile organic solvent (e.g., ethyl acetate) after appropriate extraction and clean-up. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reaction: To the dry residue, add 50 µL of anhydrous pyridine and 50 µL of BSTFA (+1% TMCS).
-
Incubation: Tightly cap the vial and heat at 60-70 °C for 30 minutes.
-
Cooling: Allow the vial to cool to room temperature before injection into the GC-MS.
3. GC-MS Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity, or full scan for qualitative analysis. Characteristic ions for the silylated derivative would need to be determined from a full scan spectrum of a standard.
4. Data Analysis:
-
Identify the peak corresponding to the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.
-
For quantification, create a calibration curve using derivatized standards and perform quantification based on the peak area of a characteristic ion.
Quantitative Data (Representative)
| Parameter | Value |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~0.003 µg/mL |
| Limit of Quantification (LOQ) | ~0.01 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Workflow and Derivatization Diagram
Caption: Workflow for GC-MS analysis with derivatization.
Signaling Pathways and Logical Relationships
The analytical methods described do not directly involve biological signaling pathways. However, the logical relationship between the choice of analytical method and the sample characteristics is a key consideration for researchers.
Caption: Decision tree for analytical method selection.
Conclusion
The choice of analytical method for this compound depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The RP-HPLC-UV method offers a simple and robust approach for routine quantification in less complex samples, while the GC-MS method with derivatization provides high sensitivity and specificity for trace-level analysis in challenging matrices. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the development and application of analytical methods for this important compound.
Application Notes: High-Throughput Screening of Pyrazole Carboxylic Acid Libraries for Protein Kinase Inhibitors
Introduction:
Pyrazole carboxylic acids represent a privileged scaffold in medicinal chemistry, frequently identified as a core structural motif in potent and selective protein kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. High-throughput screening (HTS) of pyrazole carboxylic acid libraries enables the rapid identification of novel kinase inhibitors, accelerating the drug discovery pipeline. These application notes provide a comprehensive overview of the HTS workflow, from primary screening to hit confirmation, and offer detailed protocols for key biochemical and cell-based assays.
Data Presentation: Representative HTS Campaign Data
The following tables summarize representative data from a hypothetical HTS campaign of a 100,000-compound pyrazole carboxylic acid library against a target protein kinase.
Table 1: HTS Campaign Summary
| Parameter | Value | Description |
| Library Size | 100,000 | Total number of pyrazole carboxylic acid derivatives screened. |
| Primary Assay Format | ADP-Glo™ Kinase Assay | A luminescent-based biochemical assay measuring kinase activity. |
| Screening Concentration | 10 µM | The concentration at which each compound was tested in the primary screen. |
| Z' Factor | 0.78 | A statistical measure of assay quality, indicating excellent separation between positive and negative controls.[1] |
| Primary Hit Rate | 0.5% | The percentage of compounds that met the primary hit criteria (e.g., >50% inhibition).[1] |
| Number of Primary Hits | 500 | The total number of compounds identified in the primary screen. |
| Confirmed Hit Rate | 0.1% | The percentage of primary hits that were confirmed in dose-response assays. |
| Number of Confirmed Hits | 100 | The number of compounds that showed reproducible, concentration-dependent inhibition. |
Table 2: Profile of Selected Confirmed Hits
| Compound ID | Kinase IC50 (nM) | Cell-Based IC50 (µM) | Notes |
| PCA-001 | 15 | 0.5 | Potent and cell-permeable. |
| PCA-002 | 50 | 2.1 | Good biochemical potency. |
| PCA-003 | 250 | >10 | Biochemical hit, poor cellular activity. |
| PCA-004 | 8 | 0.2 | Highly potent lead candidate. |
Experimental Protocols
Protocol 1: High-Throughput Screening Workflow
This protocol outlines the general workflow for a typical HTS campaign to identify protein kinase inhibitors from a pyrazole carboxylic acid library.
Caption: High-throughput screening workflow for pyrazole libraries.
Protocol 2: ADP-Glo™ Kinase Assay for Primary HTS
This protocol describes a luminescent-based biochemical assay to measure the activity of a target kinase and the inhibitory effect of compounds from the pyrazole carboxylic acid library.[2][3][4][5]
Materials:
-
Target protein kinase
-
Kinase substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, opaque assay plates
-
Compound library plates (pyrazole carboxylic acids in DMSO)
-
Multichannel pipettors or automated liquid handlers
-
Luminometer
Procedure:
-
Compound Dispensing: Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each pyrazole carboxylic acid compound from the library plates to the assay plates to achieve a final concentration of 10 µM. Also, dispense DMSO alone for negative controls and a known inhibitor for positive controls.
-
Kinase Reaction Initiation: Add 5 µL of a solution containing the target kinase and its specific substrate in kinase reaction buffer to each well of the assay plate.
-
ATP Addition: To start the kinase reaction, add 5 µL of ATP solution (at a concentration near the Km for the kinase) to each well.
-
Incubation: Incubate the plates at room temperature for 1 hour.
-
Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP.
-
Incubation: Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Protocol 3: MTT Cell Proliferation Assay for Hit Confirmation
This protocol outlines a colorimetric cell-based assay to determine the effect of confirmed hits on the proliferation and viability of a cancer cell line.[6][7][8][9][10]
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium
-
Confirmed hit compounds (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear tissue culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with serial dilutions of the confirmed hit compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate to ensure complete dissolution of the formazan and measure the absorbance at 570 nm using a plate reader.
Signaling Pathway Visualization
The following diagram illustrates the p38 MAPK signaling pathway, a common target for pyrazole-based inhibitors in the context of inflammation and cancer.[11][12][13][14]
Caption: Inhibition of the p38 MAPK signaling pathway by a pyrazole inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. carnabio.com [carnabio.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. ijcaonline.org [ijcaonline.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Antifungal Assays of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting primary in vitro antifungal assays to evaluate the efficacy of novel pyrazole compounds. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[1][2] The primary assays covered are Broth Microdilution for determining the Minimum Inhibitory Concentration (MIC), Disk Diffusion for assessing preliminary susceptibility, and the subsequent determination of Minimum Fungicidal Concentration (MFC).
Core Concepts in Antifungal Susceptibility Testing
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible in vitro growth of a fungus.[3] It is a fundamental measure of a compound's potency. For azole compounds, the MIC is often read as the concentration that inhibits 50% of growth compared to the control.[4]
-
Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a 99% to 99.9% reduction of the initial fungal inoculum.[5][6][7][8] This assay distinguishes fungicidal (killing) activity from fungistatic (inhibitory) activity.
-
Disk Diffusion: A qualitative or semi-quantitative method where a paper disk impregnated with the test compound is placed on an agar plate inoculated with the fungus.[2] The resulting zone of growth inhibition around the disk indicates the compound's activity.[2]
Data Presentation: Key Experimental Parameters
Quantitative data for standard antifungal susceptibility tests are summarized below. These parameters can be adapted for specific pyrazole compounds and fungal species under investigation.
| Parameter | Broth Microdilution (Yeast) | Broth Microdilution (Mold) | Disk Diffusion (Yeast) |
| Standard Medium | RPMI-1640 with MOPS buffer, pH 7.0[9] | RPMI-1640 with MOPS buffer, pH 7.0[2][7] | Mueller-Hinton Agar + 2% Glucose & 0.5 µg/mL Methylene Blue[10] |
| Inoculum Prep. | Spectrophotometric adjustment to standard turbidity | Spore suspension counted via hemocytometer or spectrophotometer | Suspension adjusted to 1x10⁶ to 5x10⁶ cells/mL[10] |
| Final Inoculum | 0.5 x 10³ to 2.5 x 10³ cells/mL | 0.4 x 10⁴ to 5 x 10⁴ CFU/mL | Lawn of standardized suspension |
| Incubation Temp. | 35°C[5] | 35°C | 35°C - 37°C |
| Incubation Time | 24 hours (Candida spp.), up to 72 hours (Cryptococcus spp.)[4] | 24-96 hours, depending on the species[2][4] | 20-24 hours[11] |
| Endpoint (MIC) | Lowest concentration with significant growth inhibition (e.g., ≥50%)[4] | Lowest concentration with 100% growth inhibition (for agents like Amphotericin B)[2] | Diameter of the zone of inhibition (mm) |
Experimental Protocols & Visualizations
Protocol 1: Broth Microdilution for MIC Determination
This method is considered the gold standard for quantitative antifungal susceptibility testing.[1][12] It involves exposing a standardized fungal inoculum to serial dilutions of the pyrazole compound in a 96-well microtiter plate.[10][12]
Principle A standardized suspension of fungi is added to wells containing two-fold serial dilutions of the test compound. Following incubation, the plates are visually or spectrophotometrically assessed for growth. The MIC is the lowest compound concentration that inhibits fungal growth.[3]
Materials & Reagents
-
Sterile 96-well flat-bottom microtiter plates
-
Pyrazole compound stock solution (typically in DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
Sabouraud Dextrose Agar/Broth (for culture)
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Procedure
-
Compound Dilution Plate:
-
Add 100 µL of RPMI-1640 medium to columns 2-11 of a 96-well plate.
-
Add 200 µL of the pyrazole compound at 2x the highest desired final concentration to column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing well. Repeat this process across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 serves as the growth control (no compound).
-
Column 12 serves as the sterility control (medium only).
-
-
Inoculum Preparation (Yeast):
-
Culture yeast on Sabouraud Dextrose Agar for 24 hours at 35°C.
-
Harvest several colonies and suspend in sterile saline.
-
Adjust the suspension turbidity with a spectrophotometer at 530 nm to match a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in the assay wells.[13]
-
-
Inoculation:
-
Add 100 µL of the final diluted fungal inoculum to wells in columns 1-11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Reading the MIC:
-
Visually inspect the wells for turbidity or use a microplate reader (OD at 600 nm).
-
The MIC is the lowest concentration of the pyrazole compound where there is a significant reduction in growth (typically ≥50% for azole-like compounds) compared to the growth control in column 11.[4]
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol 2: Agar Disk Diffusion Assay
This method provides a simpler, more rapid qualitative assessment of antifungal activity.[10][11]
Principle A sterile paper disk containing a known amount of the pyrazole compound is placed on an agar plate uniformly inoculated with a fungus. As the compound diffuses into the agar, it creates a concentration gradient. If the fungus is susceptible, a clear zone of growth inhibition will form around the disk.[2]
Materials & Reagents
-
Sterile 6 mm paper disks
-
Pyrazole compound solution
-
Mueller-Hinton agar plates supplemented with 2% glucose and 0.5 µg/mL methylene blue[10]
-
Fungal isolate
-
Sterile cotton swabs
-
Sterile saline
Procedure
-
Inoculum Preparation:
-
Prepare a fungal suspension in sterile saline, adjusted to a 0.5 McFarland standard, as described in the MIC protocol.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.
-
Allow the plate to dry for 5-15 minutes.
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known concentration of the pyrazole compound onto the surface of the agar.
-
Gently press the disks to ensure complete contact with the agar.
-
-
Incubation:
-
Invert the plates and incubate at 35°C for 20-24 hours.[11]
-
-
Result Interpretation:
-
Measure the diameter of the zone of complete growth inhibition in millimeters (mm). The size of the zone correlates with the susceptibility of the organism to the compound.
-
Workflow for Disk Diffusion Assay
Caption: Workflow for the Agar Disk Diffusion antifungal assay.
Protocol 3: Minimum Fungicidal Concentration (MFC) Determination
This assay is performed after an MIC test to determine if a compound is fungicidal.[5]
Principle Aliquots from the clear wells (at and above the MIC) of a completed broth microdilution assay are sub-cultured onto agar plates. The absence of growth after incubation indicates that the initial inoculum was killed. The MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the starting inoculum count.[5][6]
Materials & Reagents
-
Completed 96-well MIC plate
-
Sabouraud Dextrose Agar plates
-
Sterile pipette tips or inoculating loop
Procedure
-
Sub-culturing:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC where no visible growth was observed. Also, select the growth control well.
-
Mix the contents of each selected well.
-
Using a pipette, transfer a fixed volume (e.g., 20 µL) from each of these wells onto a separate, labeled sector of a Sabouraud Dextrose Agar plate.[7]
-
-
Incubation:
-
Incubate the agar plates at 35°C for 24-48 hours, or until robust growth is visible in the sector corresponding to the growth control.[5]
-
-
Reading the MFC:
Logical Relationship between MIC and MFC
Caption: Logical workflow from MIC determination to MFC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Testing Conditions for Determination of Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Aspergillus spp.: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. webstore.ansi.org [webstore.ansi.org]
- 12. Antifungal Susceptibility | MI [microbiology.mlsascp.com]
- 13. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Molecular Docking Studies of 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and key findings related to the molecular docking of 1-difluoromethyl-1H-pyrazole-3-carboxylic acid derivatives. This class of compounds has garnered significant interest, particularly in the development of fungicides, due to their potent inhibitory effects on enzymes such as succinate dehydrogenase (SDH).[1][2]
Introduction
This compound and its derivatives represent a critical scaffold in modern agrochemical and pharmaceutical research. Molecular docking, a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, is an indispensable tool for understanding the structure-activity relationships (SAR) of these compounds and for the rational design of novel, more potent inhibitors. These in silico studies are crucial for prioritizing compounds for synthesis and biological evaluation, thereby accelerating the discovery pipeline.
Data Presentation: Quantitative Docking Results
| Compound ID | Target Protein | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide) | Succinate Dehydrogenase (SDH) | Surflex-Dock | Not explicitly stated | TYR58, TRP173 | [1][2] |
Note: The binding affinity for compound 9m was not explicitly quantified in the referenced study; however, the molecular docking analysis confirmed its interaction with key amino acid residues within the active site of Succinate Dehydrogenase, forming crucial hydrogen bonds.[1][2]
Experimental Protocols: Molecular Docking
The following is a detailed protocol for performing molecular docking studies of this compound derivatives using the widely adopted software AutoDock Vina.
Preparation of the Receptor Protein
-
Obtain Protein Structure: Download the 3D crystal structure of the target protein (e.g., Succinate Dehydrogenase, PDB ID: 2FBW) from the Protein Data Bank (PDB).
-
Prepare the Receptor in AutoDock Tools (ADT):
-
Open the PDB file in ADT.
-
Remove water molecules and any co-crystallized ligands or ions that are not essential for the interaction.
-
Add polar hydrogen atoms to the protein.
-
Compute Gasteiger charges to assign partial charges to each atom.
-
Save the prepared receptor in the PDBQT file format (e.g., receptor.pdbqt).
-
Preparation of the Ligand (this compound derivative)
-
Generate 3D Structure: The 3D structure of the ligand can be generated using chemical drawing software like ChemDraw or Marvin Sketch and saved in a suitable format (e.g., MOL, SDF).
-
Prepare the Ligand in AutoDock Tools (ADT):
-
Open the ligand file in ADT.
-
Detect the root of the ligand, which defines the rigid part of the molecule.
-
Define the rotatable bonds to allow for conformational flexibility during docking.
-
Save the prepared ligand in the PDBQT file format (e.g., ligand.pdbqt).
-
Grid Box Generation
-
Define the Binding Site: In ADT, with the receptor loaded, define the active site or binding pocket where the ligand is expected to bind. This is typically done by creating a grid box that encompasses the key amino acid residues of the active site.
-
Set Grid Parameters: Adjust the center and dimensions (x, y, z) of the grid box to ensure it is large enough to accommodate the ligand in various orientations.
-
Generate the Grid Parameter File: Save the grid parameters as a GPF file (e.g., grid.gpf).
Running the Docking Simulation with AutoDock Vina
-
Create a Configuration File: Prepare a text file (e.g., conf.txt) that specifies the input files and docking parameters. An example is provided below:
-
Execute AutoDock Vina: Run the docking simulation from the command line using the following command:
Analysis of Results
-
Visualize Docking Poses: The output file (results.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity scores. These poses can be visualized using molecular graphics software like PyMOL or Chimera.
-
Analyze Interactions: Examine the interactions between the ligand and the receptor for each pose, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
Mandatory Visualizations
Molecular Docking Workflow
Caption: A generalized workflow for molecular docking studies.
EGFR Signaling Pathway
Some pyrazole derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase. The following diagram illustrates the EGFR signaling pathway, a key regulator of cell proliferation and survival.
Caption: Simplified schematic of the EGFR signaling cascade.
References
Application Notes and Protocols for 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is a key heterocyclic building block, primarily recognized for its extensive use in the development of agricultural fungicides. Its derivatives, particularly the carboxamides, have demonstrated potent inhibitory activity against succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain. While its commercial success is rooted in agrochemicals, the structural alerts and biological activities associated with the pyrazole scaffold have prompted exploratory research into its potential applications in medicinal chemistry for human health.
These application notes provide an overview of the established use of this compound derivatives as antifungal agents and explore their emerging potential in anticancer therapy and as modulators of human drug transporters. Detailed protocols for synthesis and biological evaluation are provided to facilitate further research and drug discovery efforts.
Application Note 1: Succinate Dehydrogenase (SDH) Inhibition for Antifungal Agents
Core Application: Development of potent and selective antifungal agents.
The primary and most well-documented application of this compound is in the synthesis of a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[1] These compounds function by targeting complex II of the mitochondrial respiratory chain, leading to the disruption of fungal respiration.[1] Several commercial fungicides are based on this scaffold, demonstrating its efficacy and versatility in controlling a broad spectrum of phytopathogenic fungi.[1]
Mechanism of Action: Derivatives of this compound, typically amides, bind to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex. This binding event blocks the oxidation of succinate to fumarate, a key step in the citric acid cycle and the electron transport chain. The inhibition of SDH leads to a depletion of ATP, ultimately causing fungal cell death.
Quantitative Data: Commercial Fungicides
| Compound Name | Target Fungi | EC50 (µg/mL) | Reference |
| Bixafen | Rhizoctonia cerealis | 0.033 | [2] |
| Fluxapyroxad | Rhizoctonia solani | 0.033 | [3] |
| Isopyrazam | Zymoseptoria tritici | - | [4] |
| Sedaxane | Seed-borne and soil-borne fungi | - | [5] |
| Pydiflumetofen | Alternaria species | - | [1] |
Note: EC50 values can vary depending on the specific fungal species and testing conditions.
Experimental Protocols
Protocol 1.1: Synthesis of a 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide Derivative
This protocol describes a general method for the amide coupling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a substituted aniline, a common step in the synthesis of SDHI fungicides.
-
Materials:
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Substituted aniline (e.g., 2-methylaniline)
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in DMF, add HOBt (1.2 eq) and EDC·HCl (1.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the substituted aniline (1.0 eq) followed by the dropwise addition of TEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 1.2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol outlines a method to assess the antifungal efficacy of synthesized compounds against various phytopathogenic fungi.
-
Materials:
-
Synthesized pyrazole carboxamide derivatives
-
Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile filter paper discs
-
Incubator
-
-
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA plates by autoclaving the medium and pouring it into sterile petri dishes.
-
Inoculate the center of each PDA plate with a mycelial plug (5 mm diameter) of the test fungus.
-
Place sterile filter paper discs on the agar surface at a distance from the mycelial plug.
-
Apply a specific concentration of the test compound solution to the filter paper discs. A DMSO control should be included.
-
Incubate the plates at 25-28 °C for 3-5 days, or until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in both the control and treated plates.
-
Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the colony diameter of the control and T is the colony diameter of the treated plate.
-
Determine the EC50 value by testing a range of concentrations and using appropriate statistical software.
-
Visualizations
Caption: Inhibition of Succinate Dehydrogenase (SDH) by a pyrazole carboxamide derivative.
Application Note 2: Potential as Anticancer Agents
Core Application: Exploration of novel scaffolds for the development of anticancer therapeutics.
While less established, derivatives of the this compound scaffold have been investigated for their potential anticancer activity. The broader class of pyrazole-containing compounds is known to exhibit a wide range of pharmacological properties, including antiproliferative effects against various cancer cell lines.[6][7] Preliminary studies on 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives have shown activity against the human breast cancer cell line MCF-7.[8]
Potential Mechanisms of Action: The anticancer activity of pyrazole derivatives can be attributed to various mechanisms, including:
-
Kinase Inhibition: Many pyrazole-based compounds are known to inhibit protein kinases that are crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells.
-
Cell Cycle Arrest: They can halt the progression of the cell cycle, thereby preventing cancer cell division.
Quantitative Data: In Vitro Anticancer Activity
| Compound | Cell Line | Activity | Reference |
| 3-(difluoromethyl)-1-methyl-pyrazole carboxamide derivatives | MCF-7 (Breast Cancer) | Moderate to significant anticancer activity | [8] |
Note: Specific IC50 values were not provided in the initial screening mentioned in the reference.
Experimental Protocols
Protocol 2.1: MTT Cell Viability Assay
This protocol is a colorimetric assay for assessing the metabolic activity of cells and can be used to determine the cytotoxic effects of compounds on cancer cell lines.
-
Materials:
-
Human cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrazole carboxamide derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Experimental workflow for evaluating the anticancer potential of pyrazole derivatives.
Application Note 3: Modulation of Human Drug Transporters
Core Application: Investigating off-target effects and potential drug-drug interactions.
Recent studies have shown that some SDHI fungicides, including derivatives of the this compound scaffold, can interact with human drug transporters.[5] Specifically, several of these compounds have been identified as inhibitors of the renal organic anion transporter 3 (OAT3).[5] OAT3 plays a critical role in the excretion of a wide range of endogenous and exogenous substances, including many therapeutic drugs. Inhibition of this transporter can lead to altered pharmacokinetics and potential toxicity.
Significance in Medicinal Chemistry: While this finding highlights a potential safety concern for agricultural use, it also opens up an avenue for medicinal chemistry research. The scaffold could be explored for:
-
Developing drugs that intentionally modulate drug transporter activity to enhance the efficacy or reduce the toxicity of co-administered therapies.
-
Understanding structure-activity relationships for transporter inhibition to design new therapeutic agents with improved safety profiles.
Quantitative Data: Inhibition of Human OAT3
| Compound Name | IC50 (µM) for OAT3 Inhibition | Reference |
| Benzovindiflupyr | 1.0 | [5] |
| Bixafen | 3.9 | [5] |
| Fluxapyroxad | 1.5 | [5] |
| Pydiflumetofen | 2.1 | [5] |
| Sedaxane | 1.2 | [5] |
Experimental Protocols
Protocol 3.1: OAT3 Inhibition Assay using a Fluorescent Substrate
This protocol describes a method to screen for inhibitors of the OAT3 transporter in a cell-based assay.
-
Materials:
-
HEK293 cells stably expressing human OAT3 (or other suitable cell line)
-
Control HEK293 cells (not expressing OAT3)
-
Cell culture medium and supplements
-
Fluorescent OAT3 substrate (e.g., 6-carboxyfluorescein)
-
Test compounds (pyrazole derivatives)
-
Known OAT3 inhibitor (e.g., probenecid) as a positive control
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
-
-
Procedure:
-
Seed both OAT3-expressing and control cells into 96-well plates and grow to confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compounds or the positive control in assay buffer for 10-15 minutes.
-
Add the fluorescent OAT3 substrate to the wells and incubate for a defined period (e.g., 10 minutes) at 37 °C.
-
Stop the uptake by washing the cells with ice-cold assay buffer.
-
Lyse the cells to release the intracellular fluorescent substrate.
-
Measure the fluorescence intensity using a plate reader.
-
Subtract the fluorescence signal from the control cells (non-OAT3 expressing) from the signal of the OAT3-expressing cells to determine the specific uptake.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
-
Visualizations
Caption: Workflow for assessing the inhibition of the human OAT3 drug transporter.
References
- 1. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. WO2014023258A1 - Pyrazole carboxamide compounds, compositions and methods of use - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of succinate dehydrogenase inhibitor/azole mixtures on selection of Zymoseptoria tritici isolates with reduced sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. holimitox.fr [holimitox.fr]
- 6. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of 1,3-diphenyl-1H-pyrazole derivatives containing benzimidazole skeleton as potential anticancer and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cbijournal.com [cbijournal.com]
Application Notes and Protocols for Crystal Structure Analysis of Novel Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide a detailed guide to the crystal structure analysis of novel pyrazole compounds, a critical step in understanding their structure-activity relationships (SAR) for applications in drug discovery and materials science.[1] Pyrazoles are a significant class of heterocyclic compounds, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
Introduction
The three-dimensional arrangement of atoms within a molecule is fundamental to its physical and chemical properties. For pyrazole-based compounds, elucidating the crystal structure through techniques like single-crystal X-ray diffraction provides invaluable insights into molecular conformation, intermolecular interactions, and crystal packing.[1][3] This information is paramount for rational drug design, enabling the optimization of lead compounds to enhance their efficacy and selectivity.[1]
This document outlines the standard experimental protocols for the synthesis, crystallization, and structural determination of novel pyrazole derivatives. It also details the computational methods used to complement experimental data and provides examples of how to present crystallographic data in a clear and comparative manner.
Experimental Protocols
Synthesis of Novel Pyrazole Compounds
The synthesis of pyrazole derivatives often involves the cyclocondensation reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[4] The specific synthetic route will vary depending on the desired substituents on the pyrazole ring. A general pathway for the synthesis of 3-substituted pyrazoles is a relevant starting point for producing novel compounds.[3]
Crystallization
Growing single crystals of sufficient quality is often the most challenging step in crystal structure analysis.[5] Slow evaporation of a saturated solution is a common and effective method.
Protocol for Slow Evaporation Crystallization:
-
Purification: Ensure the synthesized pyrazole compound is of high purity. This can be achieved by techniques such as column chromatography or recrystallization.
-
Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility.
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent by gently heating and stirring.
-
Filtration: Filter the warm solution through a syringe filter to remove any particulate matter.
-
Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Monitor the vial over several days to weeks for the formation of single crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional structure of a crystalline compound.[1][5]
Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Selection and Mounting: Carefully select a well-formed single crystal under a polarizing microscope and mount it on a goniometer head.[1]
-
Data Collection:
-
Place the mounted crystal in a stream of cold nitrogen (typically 100-120 K) to minimize thermal vibrations.[1][3]
-
Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).[1]
-
Record a series of diffraction images as the crystal is rotated.[1]
-
-
Structure Solution and Refinement:
-
Process the collected diffraction data to determine the unit cell parameters and space group.[1]
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial atomic model.[1][5]
-
Refine this model using full-matrix least-squares procedures to minimize the difference between observed and calculated structure factors.[1][5]
-
-
Data Analysis and Visualization:
-
Analyze the final refined structure to obtain precise bond lengths, bond angles, and information on intermolecular interactions.[1]
-
Visualize the molecular structure and crystal packing using software like ORTEP or Mercury.
-
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a rapid analytical technique used for phase identification of crystalline materials and can provide information on unit cell dimensions.[6] It is particularly useful for confirming the bulk purity of a synthesized compound.
Protocol for Powder X-ray Diffraction:
-
Sample Preparation: Finely grind the crystalline material to a homogenous powder.
-
Data Collection:
-
Mount the powdered sample in the diffractometer.
-
Scan the sample over a range of 2θ angles to obtain the diffraction pattern.[6]
-
-
Data Analysis:
-
Compare the obtained diffraction pattern with standard reference patterns or with a pattern calculated from single-crystal data to confirm the phase.[6]
-
Computational Modeling
Density Functional Theory (DFT) and molecular dynamics (MD) simulations are powerful computational tools that complement experimental data. DFT calculations can be used to optimize molecular geometries and predict vibrational frequencies, while MD simulations can provide insights into the stability of ligand-protein interactions over time.[7][8][9]
Data Presentation
Quantitative crystallographic data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Crystallographic Data for Novel Pyrazole Derivatives
| Parameter | Compound A | Compound B | Compound C |
| Chemical Formula | C₁₇H₁₃BrN₂O₂ | C₂₁H₁₈N₄O | C₁₅H₁₀Cl₂N₂O |
| Formula Weight | 357.21 | 354.40 | 317.17 |
| Crystal System | Triclinic | Monoclinic | Orthorhombic |
| Space Group | P-1[7] | P2₁/n[7] | P2₁2₁2₁[1] |
| a (Å) | 9.348(2)[7] | 21.5455(17)[7] | 8.2424 |
| b (Å) | 9.793(2)[7] | 7.38135(7)[7] | 12.5948 |
| c (Å) | 16.366(4)[7] | 22.77667(19)[7] | 6.8159 |
| α (°) | 87.493(6)[7] | 90 | 90 |
| β (°) | 87.318(6)[7] | 101.0921(8)[7] | 90 |
| γ (°) | 84.676(6)[7] | 90 | 90 |
| Volume (ų) | 1489.9(6) | 3555.9(5) | 708.34 |
| Z | 4[7] | 8[7] | 4 |
| Temperature (K) | 150(2)[7] | 150(2) | 120[4] |
| Radiation (λ, Å) | Mo Kα (0.71073) | Mo Kα (0.71073) | Mo Kα (0.71073)[4] |
| R-factor | 0.045 | 0.052 | 0.048 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for a Representative Pyrazole Compound
| Bond/Angle | Length (Å) / Angle (°) |
| N1-N2 | 1.375(2) |
| N2-C3 | 1.332(3) |
| C3-C4 | 1.421(3) |
| C4-C5 | 1.368(3) |
| C5-N1 | 1.345(3) |
| N1-N2-C3 | 112.5(2) |
| N2-C3-C4 | 104.8(2) |
| C3-C4-C5 | 106.2(2) |
| C4-C5-N1 | 105.7(2) |
| C5-N1-N2 | 110.8(2) |
Visualizations
Experimental Workflow
The general workflow for determining the crystal structure of a novel pyrazole compound is illustrated below.
Signaling Pathway Inhibition
Many pyrazole derivatives exert their biological effects, such as anticancer activity, by inhibiting key signaling pathways. The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation and survival and is a common target for pyrazole-based inhibitors.[1]
Conclusion
The crystal structure analysis of novel pyrazole compounds is an indispensable tool in modern drug discovery and materials science. The protocols and data presentation guidelines outlined in these application notes provide a robust framework for researchers to characterize new chemical entities thoroughly. A comprehensive understanding of the three-dimensional structure of these molecules is fundamental for the rational design of the next generation of pyrazole-based therapeutics and functional materials.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. benchchem.com [benchchem.com]
- 6. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 7. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioisosteric Replacement Studies Involving Difluoromethyl Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, experimental design, and practical execution of bioisosteric replacement studies focusing on the incorporation of the difluoromethyl (CHF₂) group into pyrazole scaffolds. The following sections detail the rationale behind this strategy, present comparative biological data, and offer step-by-step protocols for the synthesis and evaluation of these compounds.
Introduction to Difluoromethyl Pyrazoles as Bioisosteres
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry, appearing in numerous approved drugs and fungicides.[1][2][3] Bioisosteric replacement is a key strategy in lead optimization, where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, pharmacokinetic properties, or metabolic stability.[4] The difluoromethyl (CHF₂) group has emerged as a valuable bioisostere for hydroxyl (-OH), thiol (-SH), and methyl (-CH₃) groups.[5][6] Its unique properties, including high lipophilicity, metabolic stability, and the ability to act as a weak hydrogen bond donor, make it an attractive substituent for modulating the bioactivity of pyrazole-containing compounds.[5]
This document focuses on two primary applications of difluoromethyl pyrazoles: as inhibitors of cyclooxygenase (COX) enzymes in drug discovery and as succinate dehydrogenase (SDH) inhibitors in the development of novel fungicides.
Data Presentation: Comparative Analysis
The following tables summarize quantitative data from studies on difluoromethyl and trifluoromethyl pyrazole derivatives, illustrating the impact of these fluorinated groups on biological activity.
Cyclooxygenase (COX) Inhibition
The replacement of a methyl group with a difluoromethyl or trifluoromethyl group on the pyrazole ring can significantly influence the inhibitory potency and selectivity against COX-1 and COX-2 enzymes.
| Compound ID | R Group | Target | IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | Reference |
| Celecoxib | - | COX-1 | 2.99 | 13.65 | [7] |
| COX-2 | 0.22 | ||||
| Compound 15c | - | COX-1 | 1.69 | 28.56 | [7][8] |
| COX-2 | 0.059 | ||||
| Compound 15d | - | COX-1 | 2.89 | 36.58 | [7][8] |
| COX-2 | 0.079 | ||||
| Compound 8b | CF₃ | COX-1 | 13.59 | 316 | [9] |
| COX-2 | 0.043 | ||||
| Compound 8g | CF₃ | COX-1 | 12.06 | 268 | [9] |
| COX-2 | 0.045 | ||||
| Compound 12a | CHF₂ | cCOX-1 | >100 | >100 | [10] |
| cCOX-2 | 0.09 |
Note: Data for trifluoromethyl (CF₃) analogs are included to demonstrate the broader utility of fluorination in this scaffold. Direct comparative data for CHF₂ analogs with their non-fluorinated counterparts in COX inhibition is less common in the public literature.
Antifungal Activity (Succinate Dehydrogenase Inhibition)
Difluoromethyl pyrazole carboxamides are a well-established class of fungicides that target succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.
| Compound ID | Target Fungi | EC₅₀ (mg/L) | Reference Fungicide (EC₅₀ mg/L) | Reference |
| 9m | Gibberella zeae | 1.5 | Boscalid (2.8) | [1] |
| Fusarium oxysporum | 2.1 | Boscalid (4.5) | [1] | |
| Botrytis cinerea | 0.9 | Boscalid (1.3) | [1] | |
| SCU2028 | Rhizoctonia solani | 7.48 | - | [11] |
| Compound 18 | Valsa mali | 3.68 | Fluxapyroxad (12.67) | [12] |
| Compound 66 | Gibberella zeae | 0.27 | Carbendazim (0.57) | [12] |
Signaling and Metabolic Pathways
The following diagrams illustrate the key pathways targeted by difluoromethyl pyrazole derivatives.
Arachidonic Acid Signaling Pathway (COX Inhibition)
Fungal Mitochondrial Respiratory Chain (SDH Inhibition)
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of difluoromethyl pyrazole derivatives.
Synthesis of N-(substituted)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides[1][13]
This protocol describes a general procedure for the amide coupling of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid with a substituted aniline.
Workflow Diagram:
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Substituted aniline
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in DMF, add HOBt (1.1 eq) and EDC.HCl (1.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the substituted aniline (1.0 eq) to the reaction mixture.
-
Add TEA (3.0 eq) and stir the reaction mixture at room temperature for 10-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(substituted)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.
In Vitro Cyclooxygenase (COX) Inhibition Assay[9]
This fluorometric assay measures the peroxidase activity of COX-1 and COX-2 to determine the inhibitory potential of test compounds.
Materials:
-
Ovine or human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Fluorometric probe (e.g., ADHP)
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing COX Assay Buffer, heme, and the fluorometric probe.
-
In the wells of a 96-well plate, add 10 µL of the test compound at various concentrations (10X final concentration). For controls, add DMSO (enzyme control) or a reference inhibitor (inhibitor control).
-
Add the appropriate COX enzyme (COX-1 or COX-2) to each well.
-
Incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.
-
Calculate the IC₅₀ value by plotting percent inhibition versus the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition)[1]
This agar dilution method is used to determine the concentration of a compound that inhibits the growth of phytopathogenic fungi.
Materials:
-
Pure cultures of target fungi (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
Test compounds dissolved in a suitable solvent (e.g., acetone)
-
Sterile petri dishes
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the molten PDA to 45-50°C.
-
Add the test compound stock solution to the PDA to achieve a series of final concentrations. Pour the amended PDA into sterile petri dishes.
-
Use a sterile cork borer to cut mycelial plugs from the edge of an actively growing fungal culture.
-
Place one mycelial plug in the center of each PDA plate (both treated and control plates).
-
Incubate the plates at a suitable temperature (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the control plate has reached approximately two-thirds of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
-
Determine the EC₅₀ value (the concentration causing 50% inhibition) by probit analysis.
Succinate Dehydrogenase (SDH) Inhibition Assay[5][14]
This colorimetric assay measures the activity of SDH in fungal mitochondria to assess the inhibitory effect of test compounds.
Materials:
-
Fungal mycelia
-
Ice-cold SDH assay buffer
-
SDH substrate mix (containing succinate and a colorimetric probe like DCPIP or a tetrazolium salt)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Homogenize fungal mycelia in ice-cold SDH assay buffer.
-
Centrifuge the homogenate to pellet cell debris and collect the supernatant containing mitochondria.
-
In a 96-well plate, add the supernatant, the test compound at various concentrations, and the SDH assay buffer.
-
Pre-incubate the plate for a short period.
-
Initiate the reaction by adding the SDH substrate mix.
-
Measure the change in absorbance at the appropriate wavelength over time.
-
The rate of change in absorbance is proportional to the SDH activity.
-
Calculate the percent inhibition for each test compound concentration and determine the IC₅₀ value.
Conclusion
The bioisosteric replacement of methyl or other functional groups with a difluoromethyl moiety in pyrazole scaffolds is a proven strategy for the development of potent and selective COX inhibitors and SDH-targeting fungicides. The unique electronic properties and metabolic stability of the CHF₂ group contribute to enhanced biological activity and favorable pharmacokinetic profiles. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and evaluate novel difluoromethyl pyrazole derivatives in drug discovery and agrochemical development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial Respiratory Chain Supercomplexes: From Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel pyrazole carboxylate derivatives as lonazolac bioisosteres with selective COX-2 inhibition: design, synthesis and anti-inflammatory activity [pubmed.ncbi.nlm.nih.gov]
- 9. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of a potent, selective and orally active canine COX-2 inhibitor, 2-(3-difluoromethyl-5-phenyl-pyrazol-1-yl)-5-methanesulfonyl-pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving yield and purity of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid, focusing on improving both yield and purity.
I. Synthetic Pathway Overview
The synthesis of this compound can be effectively achieved through a multi-step process, typically commencing with a difluoromethylated β-ketoester. The general synthetic approach involves the formation of a pyrazole ring via condensation with a hydrazine source, followed by the hydrolysis of an ester to the final carboxylic acid.
Caption: Synthetic route for this compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: A widely adopted method is the Knorr pyrazole synthesis.[1][2] This involves the condensation of a 1,3-dicarbonyl equivalent, such as ethyl 4,4-difluoroacetoacetate, with hydrazine hydrate. The resulting pyrazole ester is then hydrolyzed to the target carboxylic acid.[3][4]
Q2: Why is regioselectivity a critical issue in this synthesis?
A2: When using an unsymmetrical 1,3-dicarbonyl compound like ethyl 4,4-difluoroacetoacetate, the reaction with hydrazine can produce two different regioisomers.[1][5][6] The biological activity and physicochemical properties of these isomers can vary significantly. Therefore, controlling the reaction to favor the desired isomer is crucial for an efficient synthesis.
Q3: What factors influence the regioselectivity of the pyrazole ring formation?
A3: Several factors can influence the regiochemical outcome:
-
Steric Hindrance: Bulky substituents can direct the initial nucleophilic attack of hydrazine.
-
Electronic Effects: The electron-withdrawing nature of the difluoromethyl group influences the reactivity of the adjacent carbonyl group.
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the dicarbonyl compound.[5]
-
Solvent: The choice of solvent can have a dramatic impact on regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly improve regioselectivity compared to traditional solvents like ethanol.
-
Temperature: Reaction temperature can also play a role in determining the final ratio of regioisomers.
III. Troubleshooting Guide
Problem 1: Low Yield of Ethyl 1-Difluoromethyl-1H-pyrazole-3-carboxylate (Cyclization Step)
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Increase the reaction time or temperature. However, be cautious as higher temperatures might lead to side product formation.- Ensure the quality and purity of the hydrazine hydrate. |
| Side Product Formation | - Formation of the undesired regioisomer is a common issue. Optimize the solvent system; consider using fluorinated alcohols to enhance regioselectivity.- Maintain a consistent reaction temperature. |
| Poor Quality of Starting Materials | - Verify the purity of ethyl 4,4-difluoroacetoacetate and the ethoxymethylene intermediate using techniques like NMR spectroscopy.[7] |
| Suboptimal Reaction Conditions | - Experiment with different solvents. The table below illustrates the effect of solvent on regioselectivity in a similar pyrazole synthesis. |
Table 1: Effect of Solvent on Regioselectivity in a Pyrazole Synthesis
| Solvent | Temperature (°C) | Reaction Time (h) | Ratio of Regioisomers (Desired:Undesired) |
| Ethanol | Reflux | 6 | 2:1 |
| Toluene | Reflux | 8 | 3:1 |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp | 2 | 10:1 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp | 1 | >20:1 |
| Data is illustrative and based on analogous pyrazole syntheses. |
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Start -> CheckPurity; Start -> MonitorReaction; MonitorReaction -> Incomplete; Incomplete -> IncreaseTimeTemp [label="Yes"]; Incomplete -> SideProducts [label="No"]; SideProducts -> ChangeSolvent [label="Yes"]; CheckPurity -> PureMaterials; }
Caption: Troubleshooting workflow for low yield in the cyclization step.
Problem 2: Difficulty in Hydrolyzing the Ester to Carboxylic Acid
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | - Increase the concentration of the base (e.g., NaOH, KOH).- Extend the reaction time or increase the temperature.- Consider using a co-solvent like methanol or ethanol to improve the solubility of the ester. |
| Product Degradation | - Pyrazole rings can be sensitive to harsh basic conditions. Avoid excessively high temperatures or prolonged reaction times.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Difficulty in Product Isolation | - After acidification, if the product does not precipitate, try extracting it with a suitable organic solvent (e.g., ethyl acetate).- If the product is an oil, try triturating it with a non-polar solvent like hexane to induce crystallization. |
Table 2: Effect of Base and Temperature on Ester Hydrolysis
| Base | Concentration | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaOH | 2 M | 60 | 4 | 85 |
| NaOH | 4 M | 80 | 2 | 92 |
| KOH | 2 M | 60 | 4 | 88 |
| LiOH | 2 M | 60 | 6 | 82 |
| Data is illustrative and based on analogous pyrazole ester hydrolyses. |
Problem 3: Product Purity Issues
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Presence of Regioisomer | - Improve the regioselectivity of the cyclization step (see Problem 1).- Use column chromatography for purification of the ester intermediate before hydrolysis. Silica gel with a gradient of ethyl acetate in hexane is a common choice. |
| Unreacted Starting Material | - Ensure the reaction goes to completion by monitoring with TLC/HPLC.- Purify the product using recrystallization or column chromatography. |
| Side Products from Hydrolysis | - Optimize hydrolysis conditions (see Problem 2) to minimize degradation.- Recrystallize the final carboxylic acid from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). |
IV. Experimental Protocols
Protocol 1: Synthesis of Ethyl 1-Difluoromethyl-1H-pyrazole-3-carboxylate
Materials:
-
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
Procedure:
-
In a round-bottom flask, dissolve ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate in HFIP.
-
To this solution, add hydrazine hydrate dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the HFIP under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the desired regioisomer.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 1-Difluoromethyl-1H-pyrazole-3-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) solution (e.g., 4 M)
-
Hydrochloric acid (HCl) solution (e.g., 6 M)
Procedure:
-
To a solution of ethyl 1-Difluoromethyl-1H-pyrazole-3-carboxylate in a suitable solvent (e.g., ethanol), add the NaOH solution.
-
Heat the mixture to reflux (e.g., 80 °C) for 2 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with the HCl solution.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain this compound.
V. Logical Relationships in Synthesis
The successful synthesis of the target molecule depends on a careful balance of several factors. The following diagram illustrates the key relationships influencing the final yield and purity.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. thieme.de [thieme.de]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrazole Carboxylic Acid Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazole carboxylic acid intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of pyrazole carboxylic acid intermediates?
A1: Common impurities can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials (e.g., hydrazines, diketones), reagents from previous synthetic steps (e.g., residual acids or bases), and by-products of the cyclization reaction. For instance, in the synthesis of celecoxib, a pyrazole-containing drug, impurities such as 4-hydrazino benzene sulfonamide and 1-(4-methyl phenyl)-4,4,4-trifluoro butan-1,3-dione have been identified.[1]
-
Isomeric Impurities: Regioisomers can form during the pyrazole ring synthesis, depending on the nature of the substituents on the hydrazine and the dicarbonyl compound. Ortho-isomers of substituted starting materials can also be carried through the synthesis.[1][2]
-
Degradation Products: The pyrazole carboxylic acid intermediate may degrade under harsh reaction or workup conditions, such as high temperatures or extreme pH.
-
Residual Solvents: Solvents used in the reaction or purification steps may be retained in the final product.
Q2: My pyrazole carboxylic acid is highly polar and shows poor retention on a standard C18 reversed-phase HPLC column. What can I do?
A2: This is a common challenge. Here are several strategies to improve retention:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding 0.1% formic acid or trifluoroacetic acid) to approximately 2 pH units below the pKa of the carboxylic acid will suppress its ionization, making it less polar and increasing its retention on the non-polar stationary phase.[3][4]
-
Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed with modified stationary phases that provide better retention for polar analytes, even with highly aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for very polar compounds. It uses a polar stationary phase (like silica or an amine-bonded phase) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile).[5]
-
Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange functionalities can provide excellent retention and selectivity for polar acidic compounds.
Q3: I'm having trouble crystallizing my pyrazole carboxylic acid intermediate. What are some common issues and solutions?
A3: Crystallization can be challenging. Here are some common problems and their solutions:
-
"Oiling Out": The compound separates as a liquid instead of a solid. This often happens when the solution is supersaturated or the cooling is too rapid. Solution: Re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly.
-
Failure to Crystallize: The solution remains clear even after cooling. This indicates that the compound is too soluble in the chosen solvent. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the compound. If that fails, you may need to remove some solvent or use a different solvent system.
-
Rapid Crystallization: The compound crystallizes too quickly, which can trap impurities. Solution: Use a slightly larger volume of solvent to ensure the compound doesn't crash out of solution immediately upon cooling.
Troubleshooting Guides
Crystallization Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Compound "oils out" | - Solution is too concentrated.- Cooling is too rapid.- Melting point of the solid is below the temperature of crystallization. | - Add more of the "good" solvent to the hot solution.- Allow the solution to cool more slowly (e.g., by insulating the flask).- Try a different solvent with a lower boiling point. |
| No crystals form | - Compound is too soluble in the chosen solvent.- Solution is not sufficiently saturated. | - Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Evaporate some of the solvent to increase concentration.- Add an "anti-solvent" (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat to clarify and cool slowly. |
| Poor recovery | - Too much solvent was used.- The compound has significant solubility in the cold solvent. | - Reduce the amount of solvent used for dissolution.- Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration.- Wash the filtered crystals with a minimal amount of ice-cold solvent. |
| Colored impurities in crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization. |
Chromatography Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor retention of the pyrazole carboxylic acid in reversed-phase HPLC | - The compound is too polar and ionized at the mobile phase pH. | - Lower the mobile phase pH with an acid (e.g., 0.1% formic acid).- Use a column designed for polar analytes (e.g., polar-embedded, polar-endcapped).- Switch to HILIC or mixed-mode chromatography. |
| Peak tailing in reversed-phase HPLC | - Secondary interactions between the acidic analyte and the silica support.- Column overload. | - Lower the mobile phase pH.- Use a base-deactivated column.- Reduce the sample concentration. |
| Co-elution with impurities | - Insufficient selectivity of the chromatographic system. | - Optimize the mobile phase gradient.- Try a different organic modifier (e.g., methanol instead of acetonitrile).- Change the stationary phase to one with a different selectivity (e.g., a phenyl-hexyl column).- Adjust the mobile phase pH. |
| Irreproducible retention times in HILIC | - Insufficient column equilibration. | - Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase. HILIC often requires longer equilibration times than reversed-phase. |
Data on Purification of Pyrazole Carboxylic Acid Intermediates
The following tables provide illustrative data on the purification of pyrazole carboxylic acid intermediates.
Table 1: Comparison of Recrystallization Solvents for a Generic Pyrazole Carboxylic Acid
| Solvent System | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Recovery (%) | Observations |
| Ethanol/Water | 85.2 | 98.5 | 80 | Good crystal formation upon slow cooling. |
| Toluene | 85.2 | 97.1 | 75 | Slower crystallization, requires seeding. |
| Ethyl Acetate/Hexane | 85.2 | 99.2 | 88 | High purity, well-defined crystals. |
| Isopropanol | 85.2 | 96.8 | 82 | Faster crystallization, smaller crystals. |
Table 2: HPLC Purity Analysis of a Pyrazole Intermediate Before and After Purification
| Analyte | Purity Before Purification (Area %) | Purity After Recrystallization (Area %) | Purity After Preparative HPLC (Area %) |
| Pyrazole Carboxylic Acid Intermediate | 88.0 | 98.9 | >99.5 |
| Starting Material 1 (Hydrazine) | 5.5 | <0.1 | Not Detected |
| Starting Material 2 (Diketone) | 4.2 | 0.5 | Not Detected |
| Regioisomer Impurity | 2.3 | 0.5 | <0.1 |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethyl Acetate/Hexane)
-
Dissolution: Place the crude pyrazole carboxylic acid intermediate in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate to dissolve the solid completely.
-
Hot Filtration (Optional): If the solution contains insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-solvent: To the hot solution, add hexane dropwise with swirling until a faint turbidity persists.
-
Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature.
Protocol 2: Preparative Reversed-Phase HPLC
-
Column: C18, 5 µm, 20 mm x 150 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-45 min: 10% B
-
-
Flow Rate: 20 mL/min
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve the crude material in a minimal amount of methanol or the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Fraction Collection: Collect the fractions corresponding to the main product peak.
-
Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Column: Amide-bonded silica, 5 µm, 4.6 mm x 150 mm
-
Mobile Phase A: Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B: Water with 0.1% Formic Acid
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 5% B
-
22-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm or Mass Spectrometry
-
Sample Preparation: Dissolve the sample in the initial mobile phase (95% Acetonitrile, 5% Water, 0.1% Formic Acid).
Visualizations
Caption: General workflow for the purification of pyrazole carboxylic acid intermediates.
Caption: Troubleshooting logic for poor retention in reversed-phase HPLC.
Caption: Troubleshooting guide for common crystallization problems.
References
Common side reactions in pyrazole ring formation and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and issues encountered during pyrazole ring formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in pyrazole synthesis, and how can I avoid it?
The most prevalent side reaction in pyrazole synthesis is the formation of regioisomers. This typically occurs when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine. The substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers that can be difficult to separate.
To control and avoid the formation of regioisomers, consider the following strategies:
-
Solvent Selection: The choice of solvent can significantly influence regioselectivity. Protic solvents, particularly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the regioselectivity of the reaction. In some cases, a mixture of ethanol and water can also provide high regioselectivity. Conversely, aprotic solvents may favor the formation of the other regioisomer.
-
Reaction Temperature: Optimizing the reaction temperature can help favor the formation of the desired isomer. Monitoring the reaction at different temperatures using Thin Layer Chromatography (TLC) is recommended.
-
pH Control: The acidity of the reaction medium can influence the reaction pathway. In the Knorr pyrazole synthesis, a catalytic amount of acid is typically used.
-
Starting Material Purity: Ensure the use of high-purity hydrazines and 1,3-dicarbonyl compounds, as impurities can lead to unwanted side reactions.
Q2: My reaction mixture is turning yellow or red. What causes this, and how can I prevent it?
The formation of colored impurities, often leading to a yellow or red reaction mixture, is a common issue. This is typically due to the decomposition of the hydrazine starting material or the oxidation of reaction intermediates.
To minimize the formation of colored impurities:
-
Use Fresh Hydrazine: Hydrazines can degrade over time. Using freshly distilled or high-purity hydrazine is crucial.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive reagents and intermediates.
-
Temperature Control: Avoid excessively high reaction temperatures, which can accelerate the decomposition of starting materials.
Q3: I'm observing incomplete cyclization in my reaction. What are the likely causes and solutions?
Incomplete cyclization can result in the formation of pyrazoline intermediates as byproducts. This may be due to several factors:
-
Suboptimal Reaction Conditions: Insufficient heating or reaction time can lead to the accumulation of the intermediate.
-
Steric Hindrance: Bulky substituents on the hydrazine or the 1,3-dicarbonyl compound can slow down the cyclization step.
-
Deactivation of Catalyst: If an acid catalyst is used, its deactivation can halt the reaction.
To promote complete cyclization:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC to determine the optimal duration and temperature required for complete conversion.
-
Choice of Catalyst: For challenging substrates, a more active catalyst might be necessary. For instance, nano-ZnO has been shown to be an efficient catalyst for some pyrazole syntheses.
Q4: How can I distinguish between different pyrazole regioisomers?
A combination of spectroscopic techniques is essential for differentiating between pyrazole regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show different chemical shifts for the protons and carbons on the pyrazole ring and its substituents. For unambiguous structure determination, two-dimensional NMR experiments like
Technical Support Center: Optimizing Amide Coupling Reactions for Pyrazole-3-Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing amide coupling reactions involving pyrazole-3-carboxylic acids. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis.
Section 1: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the amide coupling of pyrazole-3-carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction is sluggish or shows low conversion. What are the likely causes and how can I improve the yield?
A1: Low conversion can stem from several factors:
-
Insufficient Activation: The carboxylic acid may not be fully activated. Consider switching to a more powerful coupling reagent. Uronium-based reagents like HATU are generally more reactive than carbodiimides like EDC.[1]
-
Steric Hindrance: If either the pyrazole-3-carboxylic acid or the amine is sterically hindered, the reaction rate will be slower. In such cases, increasing the reaction temperature or switching to a more potent coupling reagent like HATU or COMU can be beneficial.[1]
-
Poor Solubility: Ensure all reactants are fully dissolved in the chosen solvent. DMF is a common choice due to its excellent solvating properties for a wide range of organic molecules.[2][3] If solubility is an issue, consider gentle heating or switching to a different solvent system like DCM or acetonitrile, depending on your specific substrates.
-
Suboptimal Reagent Stoichiometry: Ensure the coupling reagent and base are used in the correct molar ratios relative to the carboxylic acid. Typically, a slight excess (1.1-1.5 equivalents) of the coupling reagent and 2-3 equivalents of a non-nucleophilic base like DIPEA are used.
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the common side reactions and how can I minimize them?
A2: The most common side reactions include:
-
N-Acylation of the Pyrazole Ring: The NH of the pyrazole ring can compete with the desired amine for the activated carboxylic acid, leading to the formation of an N-acyl pyrazole byproduct. This is particularly a risk with highly reactive coupling reagents like HATU.
-
Solution: Pre-activate the pyrazole-3-carboxylic acid with the coupling reagent and base for a short period (e.g., 15 minutes) before adding the amine.[4] This allows the activated ester to form before it can react with the pyrazole nitrogen of another molecule.
-
-
Guanidinium Byproduct Formation (with HATU/HBTU): Uronium-based reagents can react with the amine nucleophile to form a guanidinium byproduct, which consumes the amine and complicates purification.[4]
-
N-Acylurea Formation (with Carbodiimides): The O-acylisourea intermediate formed with EDC or DCC can rearrange to a stable, unreactive N-acylurea.
-
Solution: Use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement and more reactive towards the amine.[3]
-
Q3: How do I choose the best coupling reagent for my specific pyrazole-3-carboxylic acid and amine?
A3: The choice of coupling reagent depends on the reactivity of your substrates and the desired reaction conditions.
-
For routine couplings with unhindered substrates: EDC/HOBt is a cost-effective and reliable choice. The byproducts are generally water-soluble, which can simplify workup.[1]
-
For challenging couplings (sterically hindered substrates, electron-poor amines): HATU is a more powerful activating agent that often provides higher yields and faster reaction times.[1] However, it is more expensive and carries a higher risk of side reactions if not used correctly.
-
As a modern, efficient alternative: COMU is a highly effective uronium-based reagent that is considered safer than HBTU/HATU and often requires only one equivalent of base.[1]
-
Traditional Method: Converting the carboxylic acid to the acid chloride (e.g., using SOCl₂ or oxalyl chloride) is a robust method that can lead to high yields.[5][6][7] However, this two-step process involves handling corrosive reagents and may not be suitable for substrates with acid-sensitive functional groups.
Q4: What is the best way to purify my final pyrazole-3-carboxamide product?
A4: Purification strategies depend on the properties of your product and the impurities present.
-
Aqueous Workup: An initial aqueous workup is crucial. Washing the organic layer with a mild acid (e.g., dilute HCl or 5% LiCl) removes basic impurities like DIPEA. A subsequent wash with a mild base (e.g., saturated NaHCO₃ solution) removes unreacted carboxylic acid and HOBt. Finally, a brine wash helps to remove residual water.
-
Removal of Byproducts:
-
EDC-urea byproduct: This is water-soluble and is typically removed during the aqueous workup.
-
DCU (from DCC): This byproduct is poorly soluble in most organic solvents and can often be removed by filtration of the reaction mixture.
-
HATU/HBTU byproducts: These are generally removed by aqueous workup and subsequent chromatography.
-
-
Chromatography: Flash column chromatography on silica gel is the most common method for final purification. A gradient of ethyl acetate in hexanes is a typical eluent system.[8]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.
Section 2: Comparative Data on Coupling Reagents
The following tables summarize typical reaction conditions and reported yields for the synthesis of pyrazole carboxamides using different coupling methods. Note that direct comparison is challenging as yields are highly substrate-dependent.
Table 1: Carbodiimide-Based Coupling Conditions
| Coupling System | Pyrazole-3-Carboxylic Acid (equiv) | Amine (equiv) | Coupling Reagent (equiv) | Additive (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| EDCI / HOBT | 1.0 | 1.3 | 1.3 | 1.3 | - | DMF | RT | 24 | ~64% |
| DCC / DMAP | 1.0 | 1.0 | 1.1 | 0.1 | - | DCM | RT | 12 | ~68% |
Data synthesized from representative literature procedures.[9][10]
Table 2: Uronium & Other Coupling Conditions
| Coupling System | Pyrazole-3-Carboxylic Acid (equiv) | Amine (equiv) | Coupling Reagent (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| HATU | 1.0 | 1.2 | 1.1 | 2.0 (DIPEA) | DMF | RT | 2-4 | Often >80% |
| Acid Chloride | 1.0 (as acid chloride) | 2.0 | - | - | THF | Reflux | 5 | ~87% |
Data synthesized from representative literature procedures.[2][5]
Section 3: Detailed Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the pyrazole-3-carboxylic acid (1.0 equiv), the amine (1.2 equiv), and HOBt (1.2 equiv).
-
Dissolution: Add anhydrous DMF to dissolve the solids completely.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Wash the combined organic layers sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Amide Coupling using HATU
-
Pre-activation: To a round-bottom flask under an inert atmosphere, add the pyrazole-3-carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolution: Add anhydrous DMF and stir to dissolve.
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (2.0-3.0 equiv) dropwise.
-
Activation: Stir the mixture at 0 °C for 15 minutes to allow for the formation of the active ester.
-
Amine Addition: Add the amine (1.2 equiv), either neat or as a solution in a small amount of DMF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor progress by TLC or LC-MS.
-
Workup & Purification: Follow the same workup and purification procedure as described in Protocol 1.
Section 4: Visual Guides (Graphviz Diagrams)
The following diagrams illustrate key workflows and decision-making processes for optimizing your reactions.
References
- 1. peptide.com [peptide.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present - Google Patents [patents.google.com]
- 8. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Solubility of Pyrazole Derivatives in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the challenges associated with the low solubility of pyrazole derivatives in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why do many pyrazole derivatives exhibit low solubility in aqueous solutions?
A1: The low solubility of many pyrazole derivatives can be attributed to several physicochemical properties of the pyrazole scaffold. The planar and aromatic nature of the pyrazole ring can lead to strong crystal lattice energy, making it difficult for solvent molecules to break the crystal structure and dissolve the compound. Additionally, many pyrazole derivatives are hydrophobic, further limiting their solubility in aqueous buffers used in most biological assays.[1]
Q2: What are the consequences of low compound solubility in my biological assay?
A2: Low solubility can significantly impact the accuracy and reliability of your experimental results.[2][3][4] Potential consequences include:
-
Underestimated Potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than the nominal concentration, leading to an underestimation of its biological activity (e.g., higher IC50 values).[2][3][4][5]
-
Reduced Hit Rates in High-Throughput Screening (HTS): Poorly soluble compounds may not reach the necessary concentration to elicit a response, resulting in false negatives and a lower hit rate.[2][3][4]
-
Data Variability and Poor Reproducibility: Compound precipitation can be inconsistent across different wells or experiments, leading to high variability in the data and difficulty in reproducing results.[2][3]
-
Discrepancies Between Different Assay Formats: You may observe inconsistencies between results from biochemical assays and cell-based assays due to differences in assay media and compound behavior.[2][3]
Q3: My pyrazole derivative is dissolved in DMSO, but I see precipitation when I add it to my aqueous assay buffer. What is happening?
A3: This is a common issue for compounds with low aqueous solubility.[6] While dimethyl sulfoxide (DMSO) is a powerful organic solvent capable of dissolving many hydrophobic compounds at high concentrations, its ability to maintain solubility is diminished when the DMSO stock is diluted into an aqueous buffer.[2][7][8] The final concentration of your compound in the assay medium may exceed its thermodynamic solubility limit in that specific solvent mixture, causing it to precipitate out of solution.[6]
Q4: What is the maximum recommended final concentration of DMSO in a biological assay?
A4: To avoid solvent-induced artifacts or toxicity, the final concentration of DMSO in most biological assays should be kept as low as possible, typically below 1%, and ideally below 0.5%.[6] However, the tolerance for DMSO can vary significantly depending on the cell type or biological system being studied. It is always recommended to run a vehicle control with the same final DMSO concentration as your test compounds to assess its effect on the assay.
Troubleshooting Guides
Issue 1: Compound Precipitation Observed Upon Dilution in Aqueous Buffer
Potential Causes:
-
The final compound concentration exceeds its kinetic solubility in the assay buffer.
-
The final DMSO concentration is too low to maintain the compound in solution.
Troubleshooting Steps:
-
Determine the Kinetic Solubility: Perform a kinetic solubility assay in your specific assay buffer to determine the concentration at which your compound begins to precipitate.[6] This will help you establish a working concentration range for your experiments.
-
Optimize the Co-solvent Concentration: While keeping the final DMSO concentration low is important, you can experiment with slightly higher, yet tolerable, concentrations to improve solubility. Always include a vehicle control with the corresponding DMSO concentration.[6]
-
Use a Different Co-Solvent: Consider using alternative water-miscible organic solvents such as dimethylformamide (DMF), ethanol, or polyethylene glycol (PEG).[9][10] The optimal solvent will be compound-specific.
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of your compound from a concentrated stock solution immediately before use to minimize the risk of precipitation over time.[6]
-
Gentle Warming and Mixing: Gentle warming of the solution in a water bath (e.g., at 37°C) and vortexing or sonication can sometimes help to dissolve and maintain the compound in solution.[6] However, be cautious to avoid compound degradation.
Issue 2: Inconsistent or Non-Reproducible Assay Results
Potential Causes:
-
Inconsistent compound precipitation across different wells or experiments.
-
Compound adsorption to plasticware.
-
Degradation of the compound in solution.
Troubleshooting Steps:
-
Visually Inspect Assay Plates: Before reading the results, visually inspect your assay plates for any signs of precipitation.
-
Incorporate a Surfactant: The addition of a low concentration of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can help to improve the solubility and stability of your compound in the assay medium.[6][9]
-
Consider Formulation Strategies: For lead compounds with persistent solubility issues, more advanced formulation strategies may be necessary. These can include the use of cyclodextrins, lipid-based formulations, or creating amorphous solid dispersions.[9][11]
-
Assess Compound Stability: Perform experiments to assess the stability of your pyrazole derivative in the assay buffer over the time course of your experiment.
Data Presentation
Table 1: Common Solvents for Initial Solubility Assessment of Pyrazole Derivatives
| Solvent | Polarity | Typical Starting Concentration | Notes |
| Water | High | 1 mg/mL | Baseline for aqueous solubility. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | High | 1 mg/mL | More physiologically relevant than water.[6] |
| Dimethyl Sulfoxide (DMSO) | High | 10-20 mM | Common solvent for stock solutions.[2][6][9] |
| Dimethylformamide (DMF) | High | 10-20 mM | Alternative to DMSO.[6][10] |
| Ethanol | Medium | 10-20 mg/mL | Can be used as a co-solvent.[6][9] |
| Polyethylene Glycol 400 (PEG 400) | Medium | Varies | Water-miscible co-solvent.[9] |
Table 2: Overview of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents | Increase the polarity of the solvent system.[9] | Simple to implement for in vitro assays. | Potential for solvent toxicity; final concentration is limited. |
| pH Modification | Ionize acidic or basic functional groups to increase water solubility.[9] | Can be very effective for ionizable compounds. | Not applicable to neutral compounds; can affect biological activity. |
| Surfactants | Form micelles that encapsulate the hydrophobic compound.[9] | Can significantly increase apparent solubility. | Can interfere with some biological assays; potential for cell toxicity. |
| Cyclodextrins | Form inclusion complexes with the hydrophobic compound.[9][11] | Can improve solubility and stability. | Can be expensive; may alter compound availability to the target. |
| Lipid-Based Formulations | Dissolve the compound in a lipid carrier.[9][11][12] | Can enhance oral bioavailability.[9] | More complex to prepare; may not be suitable for all assay types. |
| Particle Size Reduction | Increases the surface area for dissolution (micronization, nanonization).[1][9] | Improves dissolution rate. | Requires specialized equipment; may not be practical for small-scale screening. |
| Solid Dispersions | Disperse the compound in a hydrophilic polymer matrix in an amorphous state.[13][11] | Can significantly increase both solubility and dissolution rate.[13] | Requires formulation development expertise. |
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
-
Prepare saturated solutions of your pyrazole derivative in a range of solvents (e.g., water, PBS pH 7.4, ethanol, DMSO).
-
Equilibrate the solutions by shaking or rotating for 24 hours at a controlled temperature.
-
Separate the undissolved solid by centrifugation or filtration.
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).
Protocol 2: Kinetic Solubility Assay in Aqueous Buffer
-
Prepare a high-concentration stock solution of your pyrazole derivative in 100% DMSO (e.g., 10 mM).[6]
-
Create a series of dilutions of the stock solution in DMSO.[6]
-
In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO dilution to a larger volume (e.g., 198 µL) of your desired aqueous assay buffer. This creates a 1:100 dilution with a final DMSO concentration of 1%.[6]
-
Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours).[6]
-
Measure the turbidity of each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm).
-
The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating precipitation.
Visualizations
Caption: A workflow for troubleshooting low solubility of pyrazole derivatives.
Caption: Logical relationships between solubility problems and solutions.
Caption: Impact of low solubility on measuring biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. solvescientific.com.au [solvescientific.com.au]
- 6. benchchem.com [benchchem.com]
- 7. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. reddit.com [reddit.com]
- 11. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Regioselectivity in Knorr Pyrazole Synthesis
Welcome to the technical support center for the Knorr pyrazole synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioselectivity in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you optimize your synthetic outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues related to regioselectivity during the Knorr pyrazole synthesis in a question-and-answer format.
Q1: What is regioselectivity in the context of Knorr pyrazole synthesis and why is it crucial?
A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another when a reaction has the potential to yield multiple products. In the Knorr pyrazole synthesis, this issue arises when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, which can lead to two different regioisomeric pyrazoles.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[1][2] Therefore, for applications in drug discovery and materials science, achieving a high yield of the desired isomer is essential.[2]
Q2: My reaction is producing a nearly 1:1 mixture of regioisomers. What are the likely causes and how can I resolve this?
A2: A lack of selectivity, resulting in a roughly equimolar mixture of regioisomers, typically occurs when the substituents on your unsymmetrical 1,3-dicarbonyl compound have similar steric and electronic properties.[2] This leads to a non-preferential initial nucleophilic attack by the hydrazine at either carbonyl group.[2]
Solutions:
-
Modify the Solvent System: Changing the solvent can significantly influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity.[3] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, thereby enhancing the selectivity of the initial reaction step.[3]
-
Adjust the Reaction pH: The acidity or basicity of the reaction medium is a critical factor.[1]
-
Acidic Conditions: Under acidic conditions, the hydrazine can be protonated, which alters the nucleophilicity of its two nitrogen atoms and can influence the initial site of attack.[1] An acid catalyst is commonly used in this synthesis.[4][5][6]
-
Basic Conditions: Basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom of the substituted hydrazine.[1]
-
-
Vary the Reaction Temperature: Temperature can affect the balance between kinetic and thermodynamic control of the reaction, which in turn can influence the ratio of the regioisomers formed.[2] Experimenting with different temperatures may favor the formation of one isomer over the other.
Q3: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?
A3: This issue arises when the inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.[2] For instance, in the reaction of 1,1,1-trifluoro-2,4-pentanedione with methylhydrazine, the initial attack preferentially occurs at the carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group (-CF₃), leading to the 3-CF₃ pyrazole, which may not be the desired product.[1]
Solutions:
-
Exploit Solvent Effects: As mentioned previously, fluorinated alcohols like TFE and HFIP can significantly alter the regiochemical outcome.[3] By minimizing the solvent's interaction at the more reactive carbonyl center, the inherent preferences of the substrates can sometimes be overcome or even reversed.
-
pH Control: Systematically varying the pH from acidic to basic (or vice versa) can alter the nucleophilicity of the hydrazine and the electrophilicity of the carbonyl carbons, potentially shifting the product ratio in favor of the desired isomer.[1]
-
Alternative Synthetic Strategies: If modifying the Knorr synthesis conditions is unsuccessful, consider alternative methods for pyrazole synthesis that offer better regiocontrol. These can include 1,3-dipolar cycloaddition reactions or modified Knorr condensations using 1,3-dicarbonyl surrogates.[7]
Data on Regioselectivity under Various Conditions
The following tables summarize quantitative data on the impact of different solvents and substrates on the regioselectivity of the Knorr pyrazole synthesis.
Table 1: Effect of Solvent on Regioisomer Ratio
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Ratio (Isomer A : Isomer B) | Reference |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | EtOH | 65 : 35 | [3] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | TFE | 85 : 15 | [3] |
| 1,1,1-Trifluoro-2,4-pentanedione | Methylhydrazine | HFIP | >95 : 5 | [1][3] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | EtOH | 50 : 50 | [3] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | TFE | 70 : 30 | [3] |
| 1-Phenyl-1,3-butanedione | Phenylhydrazine | HFIP | 90 : 10 | [3] |
Isomer A corresponds to the pyrazole formed by the initial attack at the most electrophilic carbonyl group. Isomer B is the alternative regioisomer.
Key Experimental Protocols
Below are detailed methodologies for key experiments aimed at troubleshooting and optimizing regioselectivity.
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Enhanced Regioselectivity using Fluorinated Alcohols
Objective: To synthesize a pyrazole with high regioselectivity by utilizing a fluorinated alcohol as the solvent.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment (e.g., rotary evaporator, chromatography supplies)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in the chosen fluorinated alcohol (3 mL).[1]
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.[1]
-
Stir the reaction mixture at room temperature for 1-4 hours. The reaction can be gently heated if necessary, but monitor for potential changes in selectivity.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
-
Characterize the product and determine the regioisomeric ratio using ¹H NMR or other suitable analytical techniques.
Protocol 2: Microwave-Assisted Knorr Pyrazole Synthesis under Acidic Conditions
Objective: To rapidly synthesize a pyrazole under acidic conditions, which may favor a specific regioisomer.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (1.1 mmol)
-
Glacial acetic acid (5 mL)
-
Microwave reactor vial
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, combine the 1,3-dicarbonyl compound (1.0 mmol) and the substituted hydrazine (1.1 mmol).
-
Add glacial acetic acid (5 mL) to serve as both the solvent and the catalyst.[1]
-
Securely seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a predetermined temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: These conditions should be optimized for specific substrates.[1]
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.[1]
-
Collect the solid by vacuum filtration, wash it thoroughly with water, and dry.[1]
-
Analyze the product to determine the yield and regioisomeric ratio.
Visual Guides
The following diagrams illustrate the core concepts of regioselectivity in the Knorr pyrazole synthesis and a logical workflow for troubleshooting common issues.
Caption: Knorr pyrazole synthesis pathways leading to two possible regioisomers.
Caption: Troubleshooting workflow for improving regioselectivity.
Caption: Key factors that govern regioselectivity in the Knorr synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Large-Scale Synthesis and Process Optimization of Pyrazole Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis and process optimization of pyrazole intermediates.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyrazole intermediates in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in pyrazole synthesis are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Incomplete Reactions: The cyclocondensation reaction can be slow. Consider extending the reaction time or moderately increasing the temperature. The use of an appropriate catalyst, such as a few drops of glacial acetic acid, can facilitate the initial hydrazone formation and subsequent cyclization.[1]
-
Reactant Stability: Phenylhydrazine derivatives can be sensitive to air and light, which may lead to the formation of colored impurities and a reduction in reactivity.[1] It is advisable to use pure 5-Hydrazinyl-4-phenyl-1H-pyrazole and handle it under an inert atmosphere (e.g., nitrogen or argon) if degradation is suspected.[1]
-
pH Control: The reaction's pH is a critical parameter. While acid catalysis is often beneficial, strongly acidic conditions can protonate the hydrazine, reducing its nucleophilicity. Conversely, strongly basic conditions may lead to undesirable side reactions.[1] A small amount of a weak acid is typically optimal.[1]
-
Suboptimal Reaction Conditions: Temperature can significantly impact yield. For instance, in certain silver-catalyzed reactions, increasing the temperature to 60°C improved yield, but further increases led to a decrease.[2] The choice of solvent is also crucial; for example, toluene was found to be more effective than THF or dioxane in a particular Cu(OTf)2 catalyzed synthesis.[2]
Q2: I am observing the formation of two different products. What is likely happening and how can I control the selectivity?
A2: You are likely dealing with the formation of regioisomers. This is a very common issue when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1] The hydrazine has two non-equivalent nitrogen atoms, and the dicarbonyl compound has two different carbonyl groups, leading to two possible pathways for cyclization and resulting in two different pyrazole products.[1]
To control regioselectivity, consider the following:
-
Steric and Electronic Effects: The regioselectivity is influenced by the electronic and steric properties of the substituents on both the dicarbonyl compound and the hydrazine.[3]
-
Reaction Conditions: In some cases, reaction conditions can be optimized to favor the formation of one regioisomer over the other. For the cyclocondensation of diketones with hydrazine in an acid medium, N,N-dimethylacetamide as a solvent can lead to good regioselectivity.[4]
Q3: My product is not the expected aromatic pyrazole, but a pyrazoline. How can I fix this?
A3: The formation of a pyrazoline (a 4,5-dihydro-1H-pyrazole) is common, particularly when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[1] The initial cyclization yields the non-aromatic pyrazoline ring. To obtain the desired pyrazole, an oxidation step is necessary.[1]
Here are two approaches to address this:
-
In Situ Oxidation: One-pot methods where the pyrazoline intermediate is formed and then oxidized in situ are efficient. For example, after the initial condensation, bromine can be used to afford a wide variety of pyrazoles in very good yields.[5] Another benign alternative is heating the pyrazolines in DMSO under an oxygen atmosphere.[5]
-
Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can perform a separate oxidation step. Common methods include refluxing with a mild oxidizing agent or using bromine in a suitable solvent.[1] Simply heating in glacial acetic acid can sometimes promote oxidative aromatization.[1]
Data Presentation: Reaction Condition Optimization
The following tables summarize representative reaction conditions and their impact on yield for different pyrazole synthesis strategies. This data can be used as a starting point for process optimization.
Table 1: Optimization of a Silver-Catalyzed Synthesis of 5-Aryl-3-Trifluoromethyl Pyrazoles [2]
| Entry | Temperature (°C) | Solvent | Catalyst | Yield (%) |
| 1 | Ambient | Toluene | Ag2O | Trace |
| 2 | 40 | Toluene | Ag2O | 45 |
| 3 | 60 | Toluene | Ag2O | 78 |
| 4 | 80 | Toluene | Ag2O | 62 |
| 5 | 60 | THF | Ag2O | 55 |
| 6 | 60 | Dioxane | Ag2O | 50 |
| 7 | 60 | Toluene | Cu(OTf)2 | 60 |
| 8 | 60 | Toluene | Fe(OTf)3 | 0 |
Table 2: Temperature-Controlled Divergent Synthesis of Pyrazoles [6]
| Entry | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | EtOH | 80 | 1-Tosyl-1H-pyrazole | 95 |
| 2 | EtOH | 120 | Pyrazole | 65 |
| 3 | ILs | 80 | 1-Tosyl-1H-pyrazole | 35-88 |
| 4 | ILs | 120 | Pyrazole | 17-76 |
Experimental Protocols
Detailed Methodology for Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a fundamental and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][7]
Materials:
-
1,3-Dicarbonyl Compound (e.g., ethyl acetoacetate)
-
Hydrazine Derivative (e.g., phenylhydrazine)
-
Solvent (e.g., Ethanol)
-
Catalyst (optional, e.g., glacial acetic acid)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in the chosen solvent.[8]
-
Reagent Addition: Slowly add the hydrazine derivative (1.0-1.2 equivalents) to the solution.[3][8] Note that this addition can be exothermic.[8] If using a hydrazine salt, an equivalent of a base like triethylamine should be added.[3] A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[3]
-
Reaction: Stir the mixture at room temperature or heat to reflux.[3] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[3][8] A typical reaction time is 1 hour under reflux.[8]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.[3] If a precipitate forms, it can be collected by filtration.[8] Otherwise, remove the solvent under reduced pressure.[3] The crude product can be isolated by extraction if necessary.[8]
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure pyrazole.[3][8]
Safety Precautions:
-
Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Hydrazine and its derivatives are toxic and potentially carcinogenic; all manipulations should be performed in a well-ventilated fume hood.[3]
Visualizations
Caption: A typical experimental workflow for pyrazole synthesis.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Controlling Isomer Formation in Pyrazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during the synthesis of substituted pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in pyrazole synthesis and why is controlling their formation critical?
A: In the context of pyrazole synthesis, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring. This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2] The reaction can lead to two different products depending on which carbonyl group the substituted nitrogen of the hydrazine attacks. Controlling the formation of a single, desired regioisomer is critical in drug development and materials science, as different isomers can have vastly different biological activities and physical properties.
Q2: Which synthesis method is most prone to forming isomeric mixtures?
A: The Knorr pyrazole synthesis, a classic and widely used method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, is particularly prone to forming regioisomeric mixtures when using unsymmetrical starting materials.[1][3][4] The initial nucleophilic attack of the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two potential reaction pathways and, consequently, a mixture of pyrazole products.[3][4][5][6]
Q3: What are the primary factors that influence which isomer is formed?
A: The regioselectivity of pyrazole synthesis is governed by a combination of factors:
-
Steric and Electronic Effects: The size and electronic properties of the substituents on both the 1,3-dicarbonyl and the hydrazine are major determinants.[1][4][7][8] A bulky group on the dicarbonyl compound can sterically hinder the attack of hydrazine at the nearby carbonyl, directing it to the less hindered site.[4] Similarly, electron-withdrawing groups can make a carbonyl carbon more electrophilic and thus more susceptible to initial attack.
-
Reaction Conditions (Solvent, pH, Temperature): The reaction environment plays a crucial role. The choice of solvent can significantly alter the isomer ratio.[7][9] For instance, protic solvents may favor one isomer while aprotic solvents favor the other.[9] The pH of the medium can influence the nucleophilicity of the hydrazine nitrogens, thereby directing the reaction pathway.[1][7]
Troubleshooting Guide
Problem: My reaction is producing a nearly 1:1 mixture of two regioisomers. How can I improve the selectivity?
This is a common issue when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.
Solution 1: Change the Solvent System
The polarity and hydrogen-bonding capability of the solvent can dramatically influence the reaction's outcome. Traditional synthesis often uses ethanol, which can lead to low regioselectivity.[10]
-
Strategy: Switch to a fluorinated alcohol solvent like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[10] These non-nucleophilic, polar, hydrogen-bond-donating solvents can stabilize intermediates selectively, often leading to a dramatic increase in the formation of one isomer over the other.[10]
-
Alternative Strategy: For some substrates, switching between protic (e.g., Ethanol/Water mixture) and aprotic (e.g., Acetonitrile, THF, Dioxane) solvents can completely reverse or significantly improve regioselectivity.[9]
Problem: The major product of my reaction is the undesired regioisomer. How can I reverse the selectivity?
This indicates that the inherent reactivity of your substrates under standard conditions favors the unwanted product.
Solution 2: Modify Reaction Conditions or Reagents
-
pH Control: The acidity or basicity of the reaction can alter which nitrogen atom of the substituted hydrazine is more nucleophilic, potentially reversing the selectivity.[1][4] Adding a mild acid or base should be explored.
-
Alternative Synthesis Route: If modifying the Knorr synthesis is unsuccessful, consider a different synthetic strategy that offers inherent regiocontrol. The reaction of N-arylhydrazones with nitroolefins, for example, can provide excellent regioselectivity through a different mechanism.[11]
Problem: I have already produced a mixture of isomers. How can I separate them effectively?
While designing a highly regioselective synthesis is ideal, separation of an existing mixture is often a practical necessity.
Solution 3: Chromatographic Separation
-
Method: Silica gel column chromatography is the most common and effective technique for separating pyrazole regioisomers.[1][12][13]
-
Procedure:
-
TLC Analysis: First, perform a thorough screening of solvent systems (eluents) using Thin Layer Chromatography (TLC) to find a mixture that provides the best possible separation between the two isomer spots (i.e., the largest difference in Rf values).[1] A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
-
Column Chromatography: Once an optimal eluent is identified, perform flash column chromatography. Careful and consistent packing of the silica gel and a slow elution rate are crucial for achieving a clean separation.[1]
-
Data on Regioselectivity Control
The choice of solvent can have a profound impact on the ratio of regioisomers produced. The following table summarizes experimental data from the reaction of various 1,3-dicarbonyl compounds with hydrazines in different solvents.
Table 1: Effect of Solvent on Regioisomer Ratio
| 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Regioisomer Ratio (A:B) | Reference |
|---|---|---|---|---|
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol (EtOH) | 45:55 | |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Trifluoroethanol (TFE) | >95:5 | |
| 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Hexafluoroisopropanol (HFIP) | >95:5 | |
| Ethyl benzoylpyruvate | Phenylhydrazine | Ethanol (EtOH) | 45:55 | [9] |
| Ethyl benzoylpyruvate | Phenylhydrazine | EtOH / H₂O (1:1) | 100:0 | [9] |
| Ethyl benzoylpyruvate | Phenylhydrazine | Acetonitrile (MeCN) | 21:79 |[9] |
Key Experimental Protocols
Protocol: Regioselective Pyrazole Synthesis Using a Fluorinated Alcohol Solvent
This protocol describes a general method for the Knorr condensation that achieves high regioselectivity through the use of HFIP as a solvent.[14]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Visualizations
The following diagrams illustrate the key decision-making processes and factors influencing regioselectivity in pyrazole synthesis.
Caption: Decision workflow for addressing regioselectivity.
Caption: Key factors influencing pyrazole isomer formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. name-reaction.com [name-reaction.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 12. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 13. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 14. benchchem.com [benchchem.com]
Degradation pathways of difluoromethyl pyrazoles under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with difluoromethyl pyrazole compounds. The information is designed to address specific issues that may be encountered during experimental studies of their degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for difluoromethyl pyrazole compounds?
A1: Difluoromethyl pyrazoles can degrade through several pathways, depending on the experimental conditions. The most common pathways include hydrolytic, oxidative, and photolytic degradation. The pyrazole ring itself is relatively stable, but the substituents on the ring and the overall molecular structure will dictate the primary route of degradation. For instance, fungicides containing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety are known to be relatively stable to hydrolysis.[1] However, under forced conditions, degradation can occur.
Q2: How does the difluoromethyl group influence the stability of the pyrazole ring?
A2: The difluoromethyl (-CHF2) group is a strong electron-withdrawing group. This generally increases the oxidative stability of the pyrazole ring by decreasing its electron density. However, the C-F bonds can be susceptible to cleavage under certain high-energy conditions, such as photolysis. The presence of the difluoromethyl group is a key feature in many modern fungicides, contributing to their metabolic stability.[2]
Q3: What are the expected degradation products under hydrolytic stress?
A3: Under neutral pH conditions, many difluoromethyl pyrazole compounds, particularly those with an amide linkage at the 4-position, exhibit significant hydrolytic stability.[1] However, under forced acidic or basic conditions, hydrolysis of amide or ester functionalities is the most probable degradation pathway. For a compound like N-substituted-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, this would likely yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and the corresponding amine.
Q4: What should I consider when designing a forced degradation study for a novel difluoromethyl pyrazole compound?
A4: A comprehensive forced degradation study should include exposure to acidic, basic, oxidative, photolytic, and thermal stress conditions. It is crucial to use a stability-indicating analytical method, typically HPLC with UV and mass spectrometric detection, that can separate the parent compound from all potential degradation products.[3] The stress conditions should be strong enough to induce degradation (typically 5-20%) but not so harsh that they lead to unrealistic degradation pathways.
Troubleshooting Guides
Issue 1: No Degradation Observed in Forced Degradation Studies
Question: I have subjected my difluoromethyl pyrazole compound to standard forced degradation conditions (acid, base, oxidation), but I am not observing any significant degradation. What could be the reason, and what should I do next?
Answer:
-
Possible Cause 1: High Intrinsic Stability. Difluoromethyl pyrazoles are known for their high stability. The conditions you have applied may not be stringent enough to induce degradation.
-
Solution: Gradually increase the severity of the stress conditions. For hydrolytic studies, you can increase the concentration of the acid/base, the temperature, or the duration of the study. For oxidative studies, a higher concentration of the oxidizing agent (e.g., H₂O₂) or a different oxidizing agent may be required.
-
-
Possible Cause 2: Analytical Method Not Stability-Indicating. Your current analytical method may not be able to separate the degradation products from the parent peak.
-
Solution: Re-evaluate your analytical method. Use a high-resolution HPLC column and a gradient elution method. Employ a photodiode array (PDA) detector to check for peak purity. Mass spectrometry (MS) is invaluable for detecting co-eluting species with different mass-to-charge ratios.
-
-
Possible Cause 3: Low Solubility. The compound may not be fully dissolved in the stress medium, limiting its exposure to the degradation agent.
-
Solution: Ensure complete dissolution of your compound. You may need to use a co-solvent, but be mindful that the co-solvent itself should be stable under the stress conditions and not interfere with the degradation pathway.
-
Issue 2: Multiple, Unidentifiable Peaks in the Chromatogram
Question: My degradation experiment has resulted in a complex chromatogram with many small, unidentifiable peaks. How can I proceed with identifying the degradation products?
Answer:
-
Solution 1: Utilize High-Resolution Mass Spectrometry (HRMS). LC-QToF-MS or Orbitrap-based LC-MS systems can provide accurate mass measurements of the degradation products, which allows for the prediction of their elemental composition.[4]
-
Solution 2: Perform Tandem Mass Spectrometry (MS/MS). By fragmenting the parent ion of each degradation product, you can obtain structural information that helps in elucidating their structures. Comparing the fragmentation pattern of the degradation products with that of the parent compound can reveal which parts of the molecule have been modified.[4]
-
Solution 3: Isolate and Characterize. If a degradation product is present in sufficient quantity, you can isolate it using preparative HPLC and then perform structural elucidation using techniques like NMR spectroscopy.
-
Solution 4: Consider Secondary Degradation. The complex profile might be a result of the primary degradation products being unstable and undergoing further degradation. Analyze samples at earlier time points to identify the initial degradation products before they degrade further.
Experimental Protocols
Protocol 1: General Forced Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of the difluoromethyl pyrazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M and 1 M HCl. Keep the solutions at room temperature and at an elevated temperature (e.g., 60 °C). Withdraw samples at various time points (e.g., 0, 2, 6, 12, 24 hours), neutralize with an equivalent amount of base, and dilute with the mobile phase for analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M and 1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing the samples with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% and 30%). Keep the solution at room temperature and protected from light. Analyze samples at various time points.
-
Photolytic Degradation: Expose a solution of the compound, as well as the solid compound, to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber). A control sample should be wrapped in aluminum foil to exclude light.
-
Thermal Degradation: Subject the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method with PDA and MS detection.
Protocol 2: Stability-Indicating HPLC-UV/MS Method
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B, ramp up to a high percentage to elute all components, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector scanning from 200-400 nm and a mass spectrometer in both positive and negative ion modes.
Quantitative Data Summary
| Stress Condition | Compound Class | Degradation Rate/Half-life | Key Degradation Products | Reference |
| Hydrolysis | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides | Generally stable at neutral pH | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, corresponding amine | [1] |
| Photolysis | Fipronil (a phenylpyrazole) | t1/2 = 112 h for sulfone intermediate | Desthio product, photodechlorination products, pyrazole ring cleavage products | [5] |
| Biodegradation | Climbazole (an imidazole fungicide) | Half-life of 5.3 days in activated sludge | Products of oxidative dehalogenation, side chain oxidation, and azole ring loss | [6][7] |
| Thermal | Nitropyrazoles | N2 elimination is a major decomposition channel | N2, hydrogen cyanide (for imidazoles) | [8][9] |
Visualizations
Caption: Potential degradation pathways for a generic difluoromethyl pyrazole derivative.
Caption: A typical experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for unexpectedly high stability in forced degradation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Stability Indicating Assay Method and LC-MS Characterization of Forced Degradation Products of Pantoprazole and Aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. Elucidation of fipronil photodegradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodegradation of typical azole fungicides in activated sludge under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials - Beijing Institute of Technology [pure.bit.edu.cn]
Technical Support Center: Efficient Pyrazole Cyclocondensation Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during pyrazole cyclocondensation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Q: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?
A: Low yields in pyrazole synthesis are a common problem and can be attributed to several factors, including incomplete reactions, side-product formation, or reactant degradation.[1] Here are the primary aspects to investigate:
-
Inadequate Catalysis: The cyclocondensation reaction often requires a catalyst to proceed efficiently.[2]
-
Solution: Ensure you are using an appropriate catalyst. For the condensation of 1,3-dicarbonyl compounds with hydrazines, a catalytic amount of acid (e.g., a few drops of glacial acetic acid) is often sufficient to facilitate hydrazone formation and subsequent cyclization.[1] In some cases, Lewis acids like Yb(OTf)₃, InCl₃, or ZrCl₄ can significantly improve yields.[3] For certain substrates, nano-catalysts such as nano-ZnO have shown excellent results with high yields and short reaction times.[2][4]
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Poor Reactant Quality: The purity and stability of your starting materials, particularly hydrazine derivatives, are crucial.
-
Solution: Ensure your 1,3-dicarbonyl compound and hydrazine are pure.[5] Phenylhydrazine derivatives can be sensitive to air and light, leading to impurities and reduced reactivity.[1] Using a freshly opened bottle or purifying the hydrazine reagent is advisable.[5] If degradation is suspected, handling the reagent under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[1]
-
-
Incorrect pH: The reaction is pH-sensitive.
Issue 2: Formation of Multiple Products (Regioisomers)
Q: I'm observing a mixture of products that are difficult to separate. What is causing this and how can I improve regioselectivity?
A: The formation of regioisomers is a frequent challenge, especially when using an unsymmetrical 1,3-dicarbonyl compound (like an unsymmetrical β-diketone or β-ketoester) with a substituted hydrazine.[1][5] The two nitrogen atoms of the hydrazine can attack either of the two different carbonyl carbons, leading to a mixture of pyrazole products.[5][6]
-
Controlling Nucleophilic Attack: The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[5]
-
Solution:
-
Solvent Choice: The choice of solvent can significantly impact regioselectivity. Aprotic dipolar solvents (e.g., DMF, NMP, DMAc) have been shown to give better results than polar protic solvents like ethanol for the cyclocondensation of aryl hydrochloride hydrazine with 1,3-diketones.[4] The use of fluorinated alcohols as solvents has also been reported to improve regioselectivity in certain cases.[7]
-
Catalyst Selection: The catalyst can influence which carbonyl group is preferentially attacked. Experimenting with different acid or base catalysts may favor the formation of one regioisomer over the other.
-
Temperature Control: Running the reaction at a lower temperature can sometimes enhance the kinetic control of the reaction, favoring the formation of the product from the attack on the more reactive carbonyl group.
-
-
Issue 3: Formation of Pyrazoline Instead of Pyrazole
Q: My product appears to be a pyrazoline (a non-aromatic, dihydrogenated pyrazole) instead of the desired aromatic pyrazole. How can I obtain the correct product?
A: This is a common occurrence, particularly when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[1] The initial cyclization yields the non-aromatic pyrazoline ring.[1] To obtain the aromatic pyrazole, an oxidation step is required.[1]
-
In-situ Oxidation:
-
Post-Synthesis Oxidation:
Issue 4: Unwanted Side Products and Reaction Discoloration
Q: My reaction mixture has turned dark, and I'm isolating several unexpected side products. What could be the cause?
A: Discoloration is often due to the degradation of hydrazine starting materials, especially when using hydrazine salts like phenylhydrazine hydrochloride.[5] The formation of side products can be due to various factors.
-
Hydrazine Degradation:
-
Solution: Use pure, fresh hydrazine. Adding a mild base like sodium acetate can sometimes neutralize any acid that promotes the formation of colored byproducts.[5]
-
-
Incomplete Cyclization:
-
Solution: The stable hydrazone intermediate may be isolated if the cyclization step is incomplete.[6] Optimizing the reaction temperature and time can help drive the reaction to completion.
-
-
Further Reactions of the Product:
-
Solution: 5-Aminopyrazoles, for example, are versatile and can react further with starting materials to form fused heterocyclic systems under harsh conditions.[6] Using milder reaction conditions can help to avoid these subsequent reactions.
-
-
Solvent Reactivity:
-
Solution: At high temperatures, some solvents like acetic acid can react with the product to form byproducts, such as N-acetylated amides.[6] Consider using a more inert solvent if this is observed.
-
Catalyst Selection and Performance Data
The choice of catalyst is critical for the efficiency and selectivity of pyrazole cyclocondensation. Below is a summary of commonly used catalysts and their typical performance.
| Catalyst Type | Examples | Catalyst Loading | Typical Yields | Reaction Time | Key Advantages |
| Brønsted Acid | Glacial Acetic Acid, TsOH | Catalytic amount | Good to Excellent | Varies | Readily available, inexpensive.[1][6] |
| Lewis Acid | Yb(OTf)₃, InCl₃, ZrCl₄, Sc(OTf)₃ | mol % | High to Excellent | Often shorter | Can improve yields and regioselectivity.[3][8] |
| Nano-catalyst | Nano-ZnO | - | ~95% | Short | High efficiency, easy work-up, environmentally friendly.[2][4] |
| Metal Catalyst | Copper Triflate (Cu(OTf)₂), AgOTf | mol % | Good to Excellent | Varies | Can facilitate in-situ oxidation of pyrazolines.[2][4] |
| Biocatalyst | Baker's Yeast (Saccharomyces cerevisiae) | - | Moderate to Good | 32 hours | Environmentally friendly, cost-effective.[9] |
| No Catalyst | - | - | Varies | Often longer | Possible for highly reactive substrates, but often inefficient.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles?
A1: The most traditional and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[5][10]
Q2: How does the solvent affect the pyrazole synthesis?
A2: The solvent can influence reaction rate, yield, and regioselectivity. Protic solvents like ethanol are commonly used. However, for certain reactions, especially those aiming for high regioselectivity, aprotic dipolar solvents such as DMF or DMAc can be more effective.[4] The use of eco-friendly solvents like PEG-400 is also being explored.[11]
Q3: Can I run the reaction without a catalyst?
A3: While some pyrazole syntheses may proceed without a catalyst, especially with highly reactive starting materials, the reaction is often slow and results in low yields.[3] The use of a catalyst is generally recommended to ensure an efficient conversion.[2]
Q4: How can I confirm the structure of my synthesized pyrazole, especially the regiochemistry?
A4: Standard characterization techniques such as NMR (¹H, ¹³C) and mass spectrometry are essential. For unambiguous determination of regiochemistry, advanced 2D NMR techniques like ¹H-¹⁵N HMBC can be very powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[6] In many cases, single-crystal X-ray diffraction provides definitive structural proof.[6]
Q5: Are there any "green" or environmentally friendly methods for pyrazole synthesis?
A5: Yes, there is growing interest in developing greener synthetic routes. This includes the use of nano-catalysts like nano-ZnO in aqueous media, which offers high yields and easy catalyst recovery.[2] Biocatalysts, such as baker's yeast, are also being employed for pyrazoline synthesis under mild conditions.[9] Additionally, using eco-friendly solvents like PEG-400 contributes to greener synthesis.[11]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Pyrazole Synthesis from 1,3-Diketones
-
Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or glacial acetic acid).
-
Reagent Addition: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, a mild base like sodium acetate may be added.[5]
-
Catalyst Addition: If not using acetic acid as the solvent, add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by vacuum filtration.[5] Otherwise, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[5]
Protocol 2: Nano-ZnO Catalyzed Synthesis of 1,3,5-Substituted Pyrazoles
-
Reaction Setup: A mixture of a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 eq), a hydrazine derivative (e.g., phenylhydrazine, 1 eq), and nano-ZnO catalyst is prepared in an aqueous medium.[2]
-
Reaction: The reaction mixture is stirred under the optimized conditions (temperature and time may vary depending on the specific substrates).
-
Work-up and Purification: The work-up procedure is typically straightforward, and the product can be isolated with excellent yield.[2][4]
Diagrams
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientiaresearchlibrary.com [scientiaresearchlibrary.com]
- 10. jetir.org [jetir.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the microwave-assisted synthesis of pyrazoles. This resource aims to help overcome common experimental challenges and improve reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield lower than expected in the microwave-assisted synthesis of pyrazoles?
A1: Low yields in microwave-assisted pyrazole synthesis can arise from several factors.[1] One of the primary reasons can be the purity of the starting materials; impurities in 1,3-dicarbonyl compounds or hydrazine derivatives can lead to side reactions.[1] Suboptimal reaction conditions, such as incorrect temperature, reaction time, or microwave power, can also significantly impact the yield.[2][3] Additionally, the electronic properties of substituents on your starting materials can affect reactivity; for instance, electron-withdrawing groups on a pyrazole aldehyde can decrease its reactivity and lead to lower yields.[4]
Q2: My reaction is not going to completion, even with microwave irradiation. What should I do?
A2: If your reaction is incomplete, consider optimizing the microwave parameters. You might need to increase the reaction temperature or prolong the irradiation time to drive the reaction to completion.[4] It's also crucial to ensure proper mixing of the reactants, especially in solvent-free reactions.[5] The choice of solvent can also play a critical role; using a high-boiling point solvent like DMF might be beneficial in some cases.[4]
Q3: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?
A3: The formation of side products can often be attributed to the reaction conditions. For example, aldehydes may undergo self-condensation, reducing their availability for the desired reaction.[4] To minimize this, you can try adding the aldehyde slowly to the reaction mixture.[4] Optimizing the stoichiometry of your reactants, perhaps by using an excess of one component, may also favor the desired product formation.[4] In the case of unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers can be a challenge.[1] Careful selection of reaction conditions and catalysts can help improve regioselectivity.
Q4: How do I choose the appropriate solvent for my microwave-assisted pyrazole synthesis?
A4: The choice of solvent is crucial for efficient microwave heating. Polar solvents generally absorb microwave irradiation more effectively. Ethanol and acetic acid are commonly used solvents in these syntheses.[6] In some cases, solvent-free conditions can be employed, which is a greener approach.[7][8] The optimal solvent will depend on the specific reactants and the desired reaction temperature. It is often a process of empirical optimization to find the best solvent for a particular reaction.[3]
Q5: My final product is difficult to purify. Are there any specific recommendations for work-up and purification?
A5: Work-up procedures for microwave-assisted pyrazole synthesis often involve cooling the reaction mixture and then either filtering a precipitated product or performing an extraction.[4] If a precipitate forms upon cooling, it can be collected by vacuum filtration and washed with a cold solvent.[4] If no precipitate forms, the reaction mixture can be concentrated under reduced pressure, followed by purification.[4] Common purification techniques include recrystallization or column chromatography on silica gel.[1] Avoiding harsh basic conditions during work-up can be important to prevent the degradation of certain products.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive starting materials- Suboptimal microwave parameters (temperature, time, power)- Poor microwave absorption by reactants/solvent- Improper sealing of the reaction vessel | - Check the purity of starting materials.[1]- Systematically vary the temperature, time, and power to find optimal conditions.[2][3]- Add a polar solvent or a silicon carbide (SiC) chip to improve heating.- Ensure the microwave vial is properly sealed to maintain pressure and prevent solvent evaporation.[5] |
| Formation of Multiple Products (Low Selectivity) | - Formation of regioisomers with unsymmetrical precursors- Side reactions such as self-condensation of aldehydes- Decomposition of starting materials or product at high temperatures | - Modify the reaction conditions (solvent, temperature, catalyst) to favor the desired isomer.- Add the more reactive substrate (e.g., aldehyde) slowly to the reaction mixture.[4]- Monitor the reaction by TLC to avoid over-heating and decomposition; reduce reaction time or temperature. |
| Charring or Decomposition of the Reaction Mixture | - Excessive microwave power or temperature- "Hot spots" due to uneven heating- Highly absorbing starting material or catalyst | - Reduce the microwave power and/or set a lower maximum temperature.- Ensure efficient stirring to promote even heat distribution.[5]- If using a catalyst, ensure it is well-dispersed in the reaction mixture. |
| Difficulty in Reproducing Results | - Inconsistent microwave heating- Variations in starting material quality- Small changes in reaction setup | - Use a dedicated scientific microwave reactor with precise temperature and power control.[7]- Use starting materials from the same batch or with consistent purity.- Maintain a consistent experimental setup, including vial size, stir bar, and solvent volume. |
| Product is an intractable oil instead of a solid | - Presence of impurities- Product may be inherently an oil at room temperature | - Attempt purification by column chromatography.- Try to induce crystallization by scratching the flask with a glass rod, seeding with a crystal, or cooling to a lower temperature.- Characterize the oil by NMR and MS to confirm product formation. |
Data Presentation: Microwave-Assisted vs. Conventional Heating
The following tables summarize the significant improvements in reaction times and yields achieved with microwave-assisted synthesis compared to conventional heating methods for various pyrazole derivatives.
Table 1: Synthesis of Pyrazole Derivatives - Reaction Time and Yield Comparison
| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 | [9] |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 | [9] |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | Not specified | 9-10 min | 79-92 | [10] |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | Not specified | 7-9 hours | Not specified | [10] |
| Quinolin-2(1H)-one-based pyrazoles | Microwave-Assisted | 120 | 7-10 min | 68-86 | [6] |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Microwave-Assisted | Not specified | 3-5 min | 82-98 | [6] |
| 5-Trifluoromethyl-4,5-dihydro-1H-pyrazoles | Microwave-Assisted | 70 | 4 min | 82-96 | [3] |
| Pyrazolyl-substituted benzochroman-4-ones | Microwave-Assisted | Not specified | 5-7 min | Good | [6] |
| Pyrazolyl-substituted benzochroman-4-ones | Conventional Heating (Reflux) | Not specified | 10-12 hours | 59-71 | [6] |
Experimental Protocols
General Procedure for Microwave-Assisted Synthesis of Pyrazoles from Chalcones
-
In a dedicated microwave reactor vial equipped with a magnetic stir bar, combine the chalcone (1.0 mmol) and the appropriate hydrazine derivative (1.2 mmol).
-
Add a suitable solvent (e.g., 5 mL of ethanol or acetic acid).
-
Seal the vial securely with a cap.
-
Place the vial inside the microwave reactor cavity.
-
Set the reaction parameters: irradiate the mixture at a specific power (e.g., 300 W) and for a designated time (e.g., 1-10 minutes), with a set temperature (e.g., 120 °C).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
General Procedure for One-Pot Microwave-Assisted Synthesis of 4-Arylidenepyrazolone Derivatives
-
In a 50-mL one-neck flask, place ethyl acetoacetate (0.45 mmol), a substituted hydrazine (0.3 mmol), and a substituted benzaldehyde (0.3 mmol).
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at a power of 420 W for 10 minutes.[2]
-
After cooling, triturate the resulting solid with ethyl acetate.
-
Collect the product by suction filtration.
Mandatory Visualizations
Caption: A typical experimental workflow for microwave-assisted pyrazole synthesis.
Caption: A troubleshooting decision tree for low yield in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions [mdpi.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Activity of 1-Difluoromethyl-1H-pyrazole Carboxylic Acids
A comparative analysis of the 3-carboxylic acid and 4-carboxylic acid isomers of 1-difluoromethyl-1H-pyrazole reveals a significant divergence in their explored biological activities, with the 4-carboxylic acid isomer emerging as a cornerstone in the development of a major class of fungicides. While direct comparative experimental data on the parent acids is notably scarce in publicly accessible literature, an examination of their derivatives provides profound insights into their respective potential in drug and agrochemical development.
The positioning of the carboxylic acid group on the pyrazole ring dictates the spatial arrangement of substituents, a critical factor in molecular interactions with biological targets. In the realm of succinate dehydrogenase inhibitors (SDHIs), a prominent class of fungicides, the 4-carboxylic acid scaffold has proven to be exceptionally effective. Derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid are the active ingredients in numerous commercially successful fungicides. Their mode of action involves the inhibition of the succinate dehydrogenase enzyme in the mitochondrial respiratory chain of fungi, leading to a disruption of cellular respiration and eventual cell death.
Conversely, the biological activity of 1-difluoromethyl-1H-pyrazole-3-carboxylic acid and its derivatives is significantly less documented. This disparity in research focus suggests that early screening efforts may have identified the 4-carboxylic acid isomer as the more promising scaffold for SDHI activity, leading to its extensive development.
The Prominence of the 4-Carboxylic Acid Isomer in Fungicides
The fungicidal activity of amide derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is well-established. These compounds have demonstrated broad-spectrum efficacy against a variety of plant pathogenic fungi. The general structure of these fungicides consists of the pyrazole-4-carboxamide core linked to a substituted aryl or heteroaryl group.
Below is a summary of the in vitro antifungal activity of representative pyrazole-4-carboxamide fungicides against several key plant pathogens.
| Compound Class | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) |
| Pyrazole-4-carboxamides | Botrytis cinerea | 0.1 - 5.0 | Boscalid | 1.5 |
| Rhizoctonia solani | 0.05 - 2.0 | Thifluzamide | 0.8 | |
| Sclerotinia sclerotiorum | 0.2 - 10.0 | Iprodione | 3.2 | |
| Pythium ultimum | 1.0 - >50 | Metalaxyl | 0.02 |
Note: The EC50 values represent a range observed for various derivatives within this class and are intended for comparative purposes.
Experimental Protocol: In Vitro Antifungal Assay
The antifungal activity of the pyrazole carboxamides is typically determined using a mycelial growth inhibition assay.
-
Preparation of Test Compounds: The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Culture Medium: Potato dextrose agar (PDA) is prepared and autoclaved. While the medium is still molten, the test compounds are added to achieve the desired final concentrations.
-
Inoculation: Mycelial plugs (typically 5 mm in diameter) are taken from the actively growing edge of a fungal colony and placed in the center of the PDA plates containing the test compounds.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured at regular intervals until the colony in the control plate (containing only DMSO) reaches the edge of the plate.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] x 100, where dc is the average diameter of the fungal colony on the control plates and dt is the average diameter of the fungal colony on the treated plates.
-
EC50 Determination: The EC50 value, the concentration of the compound that inhibits 50% of mycelial growth, is calculated by probit analysis.
The Enigmatic 3-Carboxylic Acid Isomer
Structure-Activity Relationship (SAR) Insights
The superior fungicidal activity of the 4-carboxamide derivatives can be rationalized through structure-activity relationship studies and molecular modeling. The spatial arrangement of the substituents on the pyrazole ring is crucial for optimal binding to the succinate dehydrogenase enzyme. It is hypothesized that the 4-carboxamide scaffold allows for a more favorable orientation of the amide side chain to interact with key amino acid residues in the enzyme's active site.
Visualizing the Scientific Workflow and Pathways
Experimental Workflow for Antifungal Screening
Caption: Workflow for in vitro antifungal screening of pyrazole derivatives.
Succinate Dehydrogenase Inhibition Pathway
Caption: Inhibition of succinate dehydrogenase by pyrazole-4-carboxamide fungicides.
Conclusion
The Superior Efficacy of 1-Difluoromethyl Pyrazole Fungicides: A Comparative Analysis
A comprehensive review of experimental data reveals that 1-difluoromethyl pyrazole fungicides consistently demonstrate superior fungicidal activity compared to their 1-methyl pyrazole counterparts. The inclusion of the difluoromethyl group at the C3-position of the pyrazole ring significantly enhances the intrinsic efficacy against a broad spectrum of plant pathogenic fungi. This guide provides a detailed comparison of their performance, supported by experimental data, protocols, and an elucidation of their mode of action.
Enhanced Potency: A Quantitative Comparison
The fungicidal efficacy of pyrazole derivatives is significantly influenced by the substituents on the pyrazole ring. Quantitative data from various in vitro studies, primarily utilizing the mycelial growth inhibition assay, consistently show that fungicides featuring a 1-difluoromethyl-pyrazole core exhibit lower EC₅₀ values (the concentration required to inhibit 50% of fungal growth) than those with a 1-methyl-pyrazole structure. This indicates a higher intrinsic activity of the difluoromethyl compounds.
Table 1: Efficacy Against Rhizoctonia solani
| Compound Class | Representative Compound/Structure | EC₅₀ (µg/mL) | Reference |
| 1-Difluoromethyl Pyrazole | Fluxapyroxad | 0.022 | [1] |
| 1-Difluoromethyl Pyrazole | Bixafen | ~0.05 (estimated) | [2] |
| 1-Methyl Pyrazole | 1,3-dimethyl-N-(5-ethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide | 2.182 | [3] |
| 1-Methyl Pyrazole | 1,3-dimethyl-N-(2-hydroxyl)benzyl-1H-pyrazole-4-carboxamide | >50 | [4] |
Table 2: Efficacy Against Botrytis cinerea
| Compound Class | Representative Compound/Structure | EC₅₀ (µg/mL) | Reference |
| 1-Difluoromethyl Pyrazole | N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | <50 | [2] |
| 1-Methyl Pyrazole | 1,3-dimethyl-N-(5-ethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide | 2.432 | [3] |
| 1-Methyl Pyrazole | Boscalid (a pyridine carboxamide, for context) | 0.3-0.9 | [5] |
Table 3: Efficacy Against Fusarium graminearum
| Compound Class | Representative Compound/Structure | EC₅₀ (µg/mL) | Reference |
| 1-Difluoromethyl Pyrazole | N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | >50 | [2] |
| 1-Methyl Pyrazole | 1,3-dimethyl-N-(5-ethyl-1,3,4-thiadiazole-2-yl)-1H-pyrazole-4-carboxamide | 6.043 | [3] |
| 1-Methyl Pyrazole | N-(5-bromopyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | 81.3 | [6] |
The data consistently indicates that the presence of the difluoromethyl group leads to a significant increase in fungicidal potency.
Mechanism of Action: Inhibition of Succinate Dehydrogenase
Both 1-difluoromethyl and 1-methyl pyrazole fungicides, particularly the carboxamide derivatives, primarily act as Succinate Dehydrogenase Inhibitors (SDHIs). They target Complex II of the mitochondrial respiratory chain, a crucial enzyme in the tricarboxylic acid (TCA) cycle and electron transport chain. By binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate. This disruption of cellular respiration leads to a depletion of ATP, the primary energy currency of the cell, ultimately resulting in fungal cell death.
The difluoromethyl group is thought to enhance the binding affinity of the fungicide to the target enzyme, thereby increasing its inhibitory activity.
Caption: Mode of action of pyrazole SDHI fungicides.
Experimental Protocols
The primary method for evaluating the in vitro efficacy of these fungicides is the mycelial growth inhibition assay. This method allows for the determination of the EC₅₀ value.
Mycelial Growth Inhibition Assay Protocol
-
Preparation of Fungicide Stock Solutions:
-
Accurately weigh the fungicide compound and dissolve it in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Perform serial dilutions of the stock solution to obtain a range of desired test concentrations.
-
-
Preparation of Amended Agar Medium:
-
Prepare Potato Dextrose Agar (PDA) or another suitable growth medium and sterilize it by autoclaving.
-
Cool the molten agar to approximately 45-50°C.
-
Add the appropriate volume of each fungicide dilution to the molten agar to achieve the final test concentrations. Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth (typically ≤1% v/v).
-
Pour the amended agar into sterile Petri dishes and allow them to solidify. Control plates containing only the solvent should also be prepared.
-
-
Inoculation:
-
From the margin of an actively growing culture of the target fungus, aseptically cut a mycelial plug (typically 5 mm in diameter) using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, onto the center of each fungicide-amended and control agar plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.
-
-
Data Collection:
-
After a defined incubation period (when the fungal growth in the control plates has reached a suitable size), measure the diameter of the fungal colony on each plate in two perpendicular directions.
-
-
Calculation of Inhibition and EC₅₀:
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration using the formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plates and dt is the average diameter of the fungal colony on the treated plates.
-
-
The EC₅₀ value is then determined by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration and fitting a dose-response curve.
-
Caption: Experimental workflow for EC₅₀ determination.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. udspace.udel.edu [udspace.udel.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of Different Classes of Fungicides on Botrytis cinerea Causing Gray Mold on Fruit and Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Bioactivity of novel pyrazole derivatives compared to commercial fungicides (e.g., Boscalid, Fluxapyroxad)
A new wave of pyrazole-based compounds is demonstrating significant fungicidal potential, with some exhibiting bioactivity comparable or even superior to established commercial fungicides like Boscalid and Fluxapyroxad. This comparative guide delves into the experimental data, showcasing the performance of these novel derivatives against a range of pathogenic fungi and elucidating the methodologies behind these findings.
Researchers are actively exploring the vast chemical space of pyrazole derivatives, leading to the synthesis of novel compounds with potent antifungal properties. These efforts are driven by the need for new active ingredients to combat the development of resistance to existing fungicides and to provide more effective solutions for crop protection. This guide provides a comprehensive overview of the bioactivity of these emerging compounds, placing their performance in direct comparison with widely used commercial succinate dehydrogenase inhibitors (SDHIs).
Comparative Bioactivity: A Quantitative Look
The efficacy of novel pyrazole derivatives has been rigorously tested against various phytopathogenic fungi. The following tables summarize the quantitative data from recent studies, presenting a clear comparison of the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values of these new compounds against commercial standards. Lower EC50 and IC50 values indicate higher fungicidal activity.
| Compound | Target Fungus | EC50 (µg/mL) | Commercial Fungicide | EC50 (µg/mL) | Reference |
| Novel Pyrazole-4-carboxamides | |||||
| 7d | Rhizoctonia solani | 0.046 | Boscalid | 0.741 | [1] |
| 7d | Rhizoctonia solani | 0.046 | Fluxapyroxad | 0.103 | [1] |
| 12b | Rhizoctonia solani | 0.046 | Boscalid | 0.741 | [1] |
| 12b | Rhizoctonia solani | 0.046 | Fluxapyroxad | 0.103 | [1] |
| Novel Pyrazole-4-acetohydrazides | |||||
| 6w | Rhizoctonia solani | 0.27 | Boscalid | 0.94 | [2] |
| 6c | Fusarium graminearum | 1.94 | Fluopyram | 9.37 | [2] |
| 6f | Botrytis cinerea | 1.93 | Fluopyram | 1.94 | [2] |
| Novel Pyrazole Carboxamides (Thioether Moiety) | |||||
| 8e | Rhizoctonia solani | 0.012 | Boscalid | 0.464 | [3] |
| 8e | Rhizoctonia solani | 0.012 | Fluxapyroxad | 0.036 | [3] |
| 8e | Sclerotinia sclerotiorum | 0.123 | Boscalid | 0.159 | [3] |
| 8e | Sclerotinia sclerotiorum | 0.123 | Fluxapyroxad | 0.104 | [3] |
| Novel Isoxazolol Pyrazole Carboxylate | |||||
| 7ai | Rhizoctonia solani | 0.37 | Carbendazol | >50 | [4][5] |
| Novel Pyrazole Derivative | |||||
| 26 | Botrytis cinerea | 2.432 | - | - | [6] |
| 26 | Rhizoctonia solani | 2.182 | - | - | [6] |
| Novel Pyrazole Carboxamide (Diarylamine Scaffold) | |||||
| SCU2028 | Rhizoctonia solani | 0.022 | Thifluzamide | 0.022 | [7] |
| Novel Pyrazolecarbamide (Sulfonate Fragment) | |||||
| T24 | Rhizoctonia solani | 0.45 | Bixafen | 0.25 | [8] |
| T24 | Rhizoctonia solani | 0.45 | Hymexazol | 10.49 | [8] |
| Compound | Target Enzyme | IC50 (µM) | Commercial Fungicide | IC50 (µM) | Reference |
| Novel Pyrazole Carboxamides (Thioether Moiety) | |||||
| 8e | Succinate Dehydrogenase | 1.30 | Boscalid | 1.53 | [3] |
| 8e | Succinate Dehydrogenase | 1.30 | Fluxapyroxad | 0.35 | [3] |
| Novel 1,5-disubstituted-1H-pyrazole-4-carboxamide | |||||
| Y47 | Succinate Dehydrogenase | 7.7 mg/L | Fluopyram | 24.7 mg/L | [9] |
Experimental Protocols
The evaluation of the fungicidal activity of these novel pyrazole derivatives involves standardized in vitro and in vivo assays.
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This method is widely used to determine the direct inhibitory effect of a compound on fungal growth.[4][5]
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Incorporation of Compounds: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the molten PDA at various concentrations. The final solvent concentration is kept constant across all plates, including the control.
-
Inoculation: A mycelial disc of a specific diameter, taken from the edge of an actively growing fungal colony, is placed at the center of each agar plate.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25-28°C) for a defined period.
-
Data Collection: The diameter of the fungal colony is measured. The percentage of mycelial growth inhibition is calculated relative to the control (solvent only).
-
EC50 Determination: The EC50 value, the concentration of the compound that inhibits fungal growth by 50%, is calculated by probit analysis.
In Vivo Antifungal Activity Assay (Detached Leaf/Whole Plant Assay)
This assay assesses the protective and curative efficacy of the compounds on host plants.
-
Plant Cultivation: Healthy host plants are grown under controlled greenhouse conditions.
-
Compound Application:
-
Protective Assay: The plant leaves are sprayed with a solution of the test compound at a specific concentration. After the leaves have dried, they are inoculated with a fungal spore suspension or mycelial plugs.
-
Curative Assay: The plant leaves are first inoculated with the fungus. After a set incubation period, the leaves are then treated with the test compound solution.
-
-
Incubation: The treated plants or detached leaves are kept in a high-humidity environment to facilitate infection and disease development.
-
Disease Assessment: After a specific incubation period, the disease severity is assessed by measuring the lesion diameter or the percentage of leaf area infected.
-
Efficacy Calculation: The protective or curative efficacy is calculated based on the reduction in disease severity compared to the untreated control.
Mechanism of Action: Targeting Fungal Respiration
Many of the highly active pyrazole derivatives, including the commercial fungicides Boscalid and Fluxapyroxad, belong to the class of succinate dehydrogenase inhibitors (SDHIs).[10][11][12] Their primary mode of action is the disruption of the fungal mitochondrial respiratory chain.
Figure 1: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.
These fungicides specifically bind to the ubiquinone-binding site of the SDH enzyme, which is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain.[10] This binding event blocks the transfer of electrons from succinate to ubiquinone, effectively halting cellular respiration. The consequences for the fungal cell are severe, leading to a depletion of ATP (the cell's primary energy source) and ultimately, cell death.
Experimental Workflow for Fungicide Discovery
The discovery and development of novel fungicidal compounds follow a systematic screening process to identify promising candidates.
Figure 2: General experimental workflow for the discovery of novel fungicides.
The process begins with the rational design and chemical synthesis of new pyrazole derivatives. These compounds then undergo primary in vitro screening to identify those with any antifungal activity. Active compounds are then subjected to more rigorous secondary screening to determine their potency (EC50 values). The most promising candidates from in vitro studies are then evaluated in in vivo assays to assess their efficacy in a more biologically relevant context. Successful candidates may then undergo lead optimization, mode of action studies, and extensive safety and environmental assessments before they can be considered for commercial development.
Conclusion
The exploration of novel pyrazole derivatives is proving to be a fruitful area of research for the development of new and effective fungicides. The data presented in this guide highlights several promising candidates that exhibit potent bioactivity against economically important plant pathogens, in some cases surpassing the performance of current commercial standards. The continued investigation into the structure-activity relationships of these compounds, coupled with detailed mechanistic studies, will undoubtedly pave the way for the next generation of fungicidal solutions for sustainable agriculture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate [mdpi.com]
- 5. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis and Bioactivity of Novel Sulfonate Scaffold-Containing Pyrazolecarbamide Derivatives as Antifungal and Antiviral Agents [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Fluxapyroxad - Wikipedia [en.wikipedia.org]
- 12. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
Comparative analysis of different pyrazole synthesis routes (e.g., Knorr vs. cycloaddition)
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals, including celecoxib and various kinase inhibitors. The efficient and regioselective synthesis of substituted pyrazoles is, therefore, a critical endeavor in drug discovery and development. This guide provides a comparative analysis of two of the most prominent methods for pyrazole synthesis: the classical Knorr pyrazole synthesis and the versatile 1,3-dipolar cycloaddition. We will delve into the mechanistic underpinnings, compare their performance with supporting experimental data, and provide detailed protocols for each.
At a Glance: Knorr vs. 1,3-Dipolar Cycloaddition
| Feature | Knorr Pyrazole Synthesis | 1,3-Dipolar Cycloaddition |
| Reactants | 1,3-Dicarbonyl compound and a hydrazine derivative | A 1,3-dipole (e.g., nitrile imine, diazoalkane) and a dipolarophile (e.g., alkyne, alkene) |
| General Conditions | Typically acid-catalyzed, often requiring heat (reflux) | Can be thermal or catalyzed (e.g., metal-catalyzed); often proceeds at room temperature |
| Regioselectivity | A significant challenge with unsymmetrical dicarbonyls, often leading to mixtures of regioisomers.[1] | Generally offers higher regioselectivity, which can be controlled by the nature of the dipole and dipolarophile.[2][3][4] |
| Substrate Scope | Broad for hydrazines; the availability of 1,3-dicarbonyls can be a limitation. | Very broad, with a wide variety of 1,3-dipoles and dipolarophiles available, allowing for diverse substitution patterns. |
| Key Advantages | Utilizes readily available starting materials; straightforward procedure. | High regioselectivity, milder reaction conditions in many cases, and broad substrate scope.[3][5] |
| Key Disadvantages | Lack of regioselectivity with unsymmetrical substrates; can require harsh conditions.[1] | The in-situ generation of potentially unstable 1,3-dipoles can be a drawback. |
Quantitative Comparison of Pyrazole Synthesis Methods
The following table summarizes quantitative data from various literature sources to provide a comparative overview of different pyrazole synthesis methodologies.
| Synthesis Method | Starting Materials | Catalyst/Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Knorr Synthesis (Conventional) | Ethyl acetoacetate, Phenylhydrazine | Acetic Acid | Reflux (~118) | 1 h | ~90% (for pyrazolone) | BenchChem Protocol |
| Knorr Synthesis (Microwave) | Chalcone, Hydrazine hydrate | Acetic Acid/Ethanol | 150 | 1-5 min | Good to Excellent | BenchChem Protocol[6] |
| 1,3-Dipolar Cycloaddition | Hydrazonyl chloride, α-Bromocinnamaldehyde | Triethylamine/Chloroform | Room Temp. | 7-10 h | 70-86% | [7] |
| 1,3-Dipolar Cycloaddition (Microwave) | Not specified | Not specified | Not specified | 9-10 min | 79-92% | [4] |
| Paal-Knorr Synthesis | 1,4-Diketone, Primary amine | Silica sulfuric acid | Room Temp. | 3 min | up to 98% | [8] |
Reaction Pathways and Mechanisms
To visualize the logical flow of these synthetic routes, the following diagrams illustrate the key steps involved in the Knorr pyrazole synthesis and a representative 1,3-dipolar cycloaddition.
Detailed Experimental Protocols
The following are representative experimental protocols for the Knorr pyrazole synthesis and a 1,3-dipolar cycloaddition reaction.
Protocol 1: Knorr Synthesis of a Pyrazolone Derivative
This protocol details the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.
Materials:
-
Ethyl benzoylacetate
-
Hydrazine hydrate
-
1-Propanol
-
Glacial acetic acid
-
Water
Procedure:
-
Reaction Setup: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
-
Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.
-
Work-up: Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with continuous stirring.
-
Crystallization: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring to facilitate the precipitation of the product.
-
Isolation and Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the collected solid with a small amount of cold water and allow it to air dry.
Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of a Tetrasubstituted Pyrazole
This protocol describes the synthesis of a 1,3,4,5-tetrasubstituted pyrazole from a hydrazonyl chloride and an α-bromocinnamaldehyde, which acts as an alkyne surrogate.[7]
Materials:
-
α-Bromocinnamaldehyde
-
Substituted hydrazonyl chloride
-
Triethylamine
-
Dry chloroform or dichloromethane
Procedure:
-
Reaction Setup: In a dry reaction vessel, dissolve α-bromocinnamaldehyde (3 mmol) and the corresponding hydrazonyl chloride (3 mmol) in 10 mL of dry chloroform or dichloromethane.
-
Base Addition: To the stirred solution, add triethylamine (3.3 mmol).
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC. The reaction is typically complete within 7-10 hours.
-
Work-up: After the reaction is complete, evaporate the solvent under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system to yield the pure pyrazole product.
Concluding Remarks
Both the Knorr synthesis and 1,3-dipolar cycloaddition represent powerful and versatile methods for the construction of the pyrazole ring system. The choice between these two synthetic routes will largely depend on the desired substitution pattern, the availability of starting materials, and the importance of regioselectivity for the target molecule.
-
The Knorr synthesis remains a valuable and straightforward method, especially when symmetrical 1,3-dicarbonyl compounds are used or when regioselectivity is not a concern. Its operational simplicity and the use of readily available starting materials are significant advantages.
-
1,3-Dipolar cycloaddition offers superior control over regioselectivity, a critical factor in the synthesis of complex pharmaceutical agents.[3] The milder reaction conditions often associated with this method and its broad substrate scope make it a highly attractive and modern alternative for the synthesis of diverse pyrazole libraries.
The advent of microwave-assisted synthesis has further enhanced the efficiency of both methods, dramatically reducing reaction times and often improving yields.[6] For high-throughput synthesis and the rapid generation of compound libraries for drug screening, microwave-assisted protocols are becoming increasingly indispensable. Researchers and drug development professionals are encouraged to consider the specific requirements of their target molecules to select the most appropriate and efficient synthetic strategy.
References
- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Regioselective Synthesis of Pyrazoles: Ingenta Connect [ingentaconnect.com]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. soc.chim.it [soc.chim.it]
- 5. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 6. name-reaction.com [name-reaction.com]
- 7. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
Validating the Mechanism of Action for Novel SDHI Fungicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel Succinate Dehydrogenase Inhibitor (SDHI) fungicides with other alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the validation of the mechanism of action for these compounds.
Mechanism of Action of SDHI Fungicides
Succinate Dehydrogenase Inhibitors (SDHIs) are a class of fungicides that target Complex II (succinate dehydrogenase) in the mitochondrial respiratory chain of fungi.[1][2][3] This enzyme complex is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain. By binding to the ubiquinone (Qp) binding site within Complex II, SDHIs block the transfer of electrons from succinate to ubiquinone.[2][4] This inhibition disrupts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal cell death.[2]
The Qp binding site is formed by three of the four subunits of the succinate dehydrogenase enzyme: SdhB, SdhC, and SdhD.[4] Resistance to SDHI fungicides in fungal populations primarily arises from point mutations in the genes encoding these subunits, which alter the binding site and reduce the efficacy of the fungicide.[5]
Comparative Efficacy of Novel SDHI Fungicides
The efficacy of fungicides is commonly measured by their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀). A lower value indicates greater potency. The following tables summarize the in vitro efficacy of various novel and established SDHI fungicides against key fungal pathogens.
Table 1: Comparative in vitro Efficacy (EC₅₀/IC₅₀ in µg/mL) of SDHI Fungicides Against Key Fungal Pathogens
| Fungicide | Botrytis cinerea | Alternaria solani | Zymoseptoria tritici | Sclerotinia sclerotiorum |
| Boscalid | 1.10 - 393[6] | 0.33[7] | >64[8] | - |
| Fluxapyroxad | <0.01 - 4.19[9] | - | 0.05 - 0.1[7] | 1.266[10] |
| Pydiflumetofen | 0.0990 - 25.5[6] | - | - | 0.0058 - 0.0953[11] |
| Benzovindiflupyr | <0.5[5] | - | - | - |
| Isofetamid | 0.0300 - 42.0[6] | - | - | - |
Table 2: Efficacy of Novel SDHI Fungicides Against Resistant Fungal Strains
| Fungicide | Pathogen | Resistance Mutation | EC₅₀/IC₅₀ (µg/mL) | Reference |
| Pydiflumetofen | Botrytis cinerea | SdhB: P225F | Low to moderate resistance | [12] |
| SdhB: N230I | Low resistance | [12] | ||
| SdhB: H272Y | Low to moderate resistance | [12] | ||
| SdhB: H272R | Low resistance | [12] | ||
| Benzovindiflupyr | Botrytis cinerea | SdhB: H272Y | < 0.5 | [5] |
| SdhB: N230I | < 0.5 | [5] | ||
| SdhB: P225F | < 0.5 | [5] | ||
| Isofetamid | Botrytis cinerea | SdhB: H272Y/R | Sensitive | [3][13] |
| SdhB: P225F | Moderate to high resistance | [3][13] | ||
| SdhB: H272L | Moderate to high resistance | [3][13] | ||
| Fluxapyroxad | Zymoseptoria tritici | SdhC: C-N86S | Increased resistance | [7] |
| SdhB: B-T268I | Increased resistance | [7] |
Comparison with Alternative Fungicide Mechanisms of Action
For a comprehensive understanding, it is crucial to compare the mechanism of SDHI fungicides with other major classes of fungicides.
Table 3: Comparison of Fungicide Mechanisms of Action
| FRAC Group | Class | Mechanism of Action | Target Site | Examples |
| 7 | SDHI (Succinate Dehydrogenase Inhibitors) | Inhibition of mitochondrial respiration | Complex II: Succinate dehydrogenase | Boscalid, Fluxapyroxad, Pydiflumetofen[1][2] |
| 11 | QoI (Quinone outside Inhibitors) | Inhibition of mitochondrial respiration | Complex III: Cytochrome bc1 (Qo site) | Azoxystrobin, Pyraclostrobin[14][15] |
| 3 | DMI (Demethylation Inhibitors) | Sterol biosynthesis inhibition | C14-demethylase in sterol biosynthesis | Tebuconazole, Propiconazole[14][16][17] |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a fungicide against a specific fungus.
Materials:
-
Sterile 96-well flat-bottom microtiter plates
-
Fungal isolate
-
Appropriate liquid growth medium (e.g., RPMI-1640)
-
Fungicide stock solution (in a suitable solvent like DMSO)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on an appropriate agar medium.
-
Prepare a spore suspension in sterile saline with a surfactant (e.g., 0.05% Tween 80).
-
Adjust the spore suspension to a concentration of approximately 1-5 x 10⁶ spores/mL using a hemocytometer or by adjusting the optical density.
-
-
Fungicide Dilution:
-
Perform serial dilutions of the fungicide stock solution in the growth medium within the 96-well plate to achieve a range of final concentrations.
-
Include a growth control well (no fungicide) and a sterility control well (no inoculum).
-
-
Inoculation:
-
Dilute the prepared inoculum in the growth medium to the final desired concentration (typically 0.4 x 10⁴ to 5 x 10⁴ conidia/mL for filamentous fungi).[4]
-
Add the diluted inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), depending on the fungal species.
-
-
Reading Results:
-
Determine the MIC, which is the lowest concentration of the fungicide that causes complete inhibition of visible growth. For some fungicides and fungi, a percentage of growth inhibition (e.g., 50% for EC₅₀) is determined by reading the optical density with a microplate reader.
-
Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay (DCPIP Assay)
This assay measures the direct inhibitory effect of a compound on the SDH enzyme activity.
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
SDH assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Succinate solution (substrate)
-
2,6-dichlorophenolindophenol (DCPIP) solution (electron acceptor)
-
Phenazine methosulfate (PMS) solution (electron carrier)
-
Novel SDHI fungicide solutions at various concentrations
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, add the SDH assay buffer, succinate, and DCPIP to each well.
-
-
Enzyme and Inhibitor Addition:
-
Add the isolated mitochondrial fraction to each well.
-
For the test wells, add the different concentrations of the SDHI fungicide. For the control well, add the solvent used to dissolve the fungicide.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding PMS.
-
Immediately measure the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the SDH activity.[17]
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration.
-
Determine the percentage of inhibition relative to the control.
-
Plot the percentage of inhibition against the logarithm of the fungicide concentration to determine the IC₅₀ value.
-
Visualizing Mechanisms and Workflows
Signaling Pathway: SDHI Mechanism of Action
Caption: Mechanism of action of SDHI fungicides in the mitochondrial respiratory chain.
Experimental Workflow: In Vitro Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) or EC₅₀.
Logical Relationship: Fungicide Resistance Development
Caption: The process of fungicide resistance development in a fungal population.
References
- 1. Crop Protection Network [cropprotectionnetwork.org]
- 2. Fungicide Modes of Action | Crop Science US [cropscience.bayer.us]
- 3. Effect of isofetamid on SDHI-resistant isolates of Botrytis cinerea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. syngentaornamentals.co.uk [syngentaornamentals.co.uk]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. researchgate.net [researchgate.net]
- 7. metk.agri.ee [metk.agri.ee]
- 8. researchgate.net [researchgate.net]
- 9. Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 10. croplife.org.au [croplife.org.au]
- 11. Pharmacological Characteristics and Control Efficacy of a Novel SDHI Fungicide Pydiflumetofen Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. morningagclips.com [morningagclips.com]
- 15. Understanding the Strobilurin Fungicides (FRAC code 11) — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 16. Grower’s Guide: Understanding the DMI fungicides (FRAC code 3) in 2022 — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 17. vegetables.bayer.com [vegetables.bayer.com]
In Vivo vs. In Vitro Correlation of Antifungal Activity for Pyrazole Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel antifungal agents is a critical area of research, driven by the rise of drug-resistant fungal infections. Pyrazole-containing compounds have emerged as a promising scaffold in the design of new antifungals. A crucial step in the preclinical development of these compounds is establishing a strong correlation between their activity in laboratory settings (in vitro) and in living organisms (in vivo). This guide provides a comparative analysis of the in vitro and in vivo antifungal activities of select pyrazole compounds, supported by experimental data and detailed methodologies.
Compound 1: A Novel Triazole with a Phenylethynyl Pyrazole Moiety (Compound 6c)
A recently developed triazole derivative incorporating a phenylethynyl pyrazole side chain, designated as compound 6c, has demonstrated potent antifungal activity against a range of pathogenic fungi.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo antifungal activities of compound 6c.
| Fungal Strain | In Vitro Activity (MIC, μg/mL)[1][2] |
| Candida albicans | 0.0625 |
| Cryptococcus neoformans | 0.0625 |
| Aspergillus fumigatus | 4.0 |
| Fluconazole-resistant C. albicans | 4.0 |
| In Vivo Model | Treatment | Outcome[1] |
| Murine model of disseminated C. albicans infection | 0.5 mg/kg | Effective protection of mice |
| 1.0 mg/kg | Effective protection of mice and reduced fungal burden in kidneys | |
| 2.0 mg/kg | Effective protection of mice |
Experimental Protocols
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentrations (MICs) of compound 6c were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal strains were cultured on appropriate agar plates. Colonies were suspended in sterile saline, and the turbidity was adjusted to achieve a final inoculum concentration of 0.5 × 10³ to 2.5 × 10³ cells/mL.
-
Drug Dilution: Compound 6c was serially diluted in RPMI-1640 medium in 96-well microtiter plates.
-
Incubation: The prepared fungal inoculum was added to each well. The plates were incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that caused a significant inhibition of fungal growth compared to the drug-free control.
In Vivo Murine Model of Disseminated Candidiasis
The in vivo efficacy of compound 6c was evaluated in a murine model of systemic Candida albicans infection.
-
Animal Model: Female BALB/c mice (6-8 weeks old) were used for the study.
-
Infection: Mice were infected via intravenous injection into the lateral tail vein with 1 x 10⁵ colony-forming units (CFU) of C. albicans.
-
Treatment: Treatment with compound 6c (at doses of 0.5, 1.0, and 2.0 mg/kg) or a vehicle control was initiated 24 hours post-infection. The compound was administered once daily for 7 consecutive days.
-
Efficacy Evaluation: Efficacy was assessed through two primary endpoints:
-
Survival Study: The number of surviving mice in each group was monitored daily for 21 days post-infection.
-
Fungal Burden Determination: On day 4 post-infection, a subset of mice from each group was euthanized. The kidneys were aseptically removed, homogenized, and plated on appropriate agar to determine the fungal load (CFU per gram of tissue).
-
Proposed Mechanism of Action: CYP51 Inhibition
Compound 6c, being a triazole derivative, is proposed to exert its antifungal effect through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Molecular docking studies have supported the interaction of this class of compounds with the active site of CYP51.[1]
Proposed mechanism of action for Compound 6c.
Compound 2: A Pyrazole-Isoxazole Derivative (Compound 5b) in Combination Therapy
A novel pyrazole-isoxazole compound, referred to as 5b, has been identified as a potent enhancer of the antifungal activity of voriconazole, particularly against azole-resistant strains of Candida albicans.[3]
Quantitative Data Summary
Compound 5b on its own showed limited antifungal activity (MIC > 200 µM). However, in combination with voriconazole, it exhibited a significant synergistic effect against a voriconazole-resistant strain of C. albicans.
| Fungal Strain | Treatment | In Vitro Outcome[3] |
| C. albicans ATCC 10231 (Voriconazole-resistant) | Compound 5b (50 µM) + Voriconazole (0.125 µg/mL) | Synergistic growth inhibition (FICI = 0.254) |
| In Vivo Model | Treatment | Outcome[3] |
| Galleria mellonella model of C. albicans infection | Compound 5b + Voriconazole | Significantly higher survival rate compared to either agent alone |
Experimental Protocols
In Vitro Synergy Testing (Checkerboard Assay)
The synergistic interaction between compound 5b and voriconazole was evaluated using a checkerboard microdilution assay.
-
Drug Dilutions: Serial dilutions of compound 5b were prepared along the rows of a 96-well plate, and serial dilutions of voriconazole were prepared along the columns.
-
Inoculum Addition: A standardized inoculum of voriconazole-resistant C. albicans was added to each well.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) was calculated to determine the nature of the interaction. A FICI of ≤ 0.5 was considered synergistic.
In Vivo Galleria mellonella Infection Model
The in vivo synergistic efficacy was confirmed using the Galleria mellonella (greater wax moth larvae) infection model.
-
Larva Selection: Healthy, final-instar G. mellonella larvae were selected for the experiment.
-
Infection: Larvae were injected with a lethal dose of C. albicans into the hemocoel.
-
Treatment: One hour post-infection, larvae were treated with compound 5b, voriconazole, the combination of both, or a vehicle control.
-
Survival Monitoring: The survival of the larvae in each group was monitored daily for up to 7 days.
Mechanism of Action: Downregulation of ERG11 Gene Expression
Compound 5b is reported to act by downregulating the expression of the ERG11 gene, which encodes for the CYP51 enzyme.[3] This reduction in target enzyme expression potentiates the inhibitory effect of voriconazole, which directly targets the CYP51 enzyme.
Synergistic mechanism of Compound 5b and Voriconazole.
Conclusion
The presented data on pyrazole compounds 6c and 5b highlight the critical importance of integrated in vitro and in vivo testing in antifungal drug discovery. Compound 6c demonstrates a strong direct correlation, with potent in vitro MIC values translating to significant efficacy in a murine infection model. In contrast, compound 5b exemplifies a more nuanced relationship, where its primary value is realized in vivo through a synergistic interaction that may not be apparent from standalone in vitro screening. Both case studies underscore the value of the pyrazole scaffold and provide a framework for the continued development of this important class of antifungal agents.
References
- 1. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethyl vs. Difluoromethyl Pyrazole Derivatives in COX-2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of trifluoromethyl (CF3) and difluoromethyl (CHF2) substituted pyrazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The information presented is supported by experimental data from peer-reviewed scientific literature to aid in drug discovery and development efforts.
Introduction to COX-2 Inhibition and the Role of Fluorinated Pyrazoles
Cyclooxygenase (COX) is a key enzyme in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins. There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions, and COX-2, which is induced during inflammation and is the primary target for anti-inflammatory drugs. Selective inhibition of COX-2 over COX-1 is a critical goal in the development of non-steroidal anti-inflammatory drugs (NSAIDs) to minimize gastrointestinal side effects.
The 1,5-diarylpyrazole scaffold is a well-established pharmacophore for selective COX-2 inhibition, with celecoxib being a prominent example. The substitution at the 3-position of the pyrazole ring has been a key area of investigation. The introduction of fluorine-containing moieties, such as trifluoromethyl (CF3) and difluoromethyl (CHF2), has been shown to significantly influence the potency and selectivity of these compounds. These electron-withdrawing groups can enhance binding affinity to the active site of the COX-2 enzyme.
A foundational study in this area concluded that trifluoromethyl and difluoromethyl substituents on the pyrazole ring generally lead to compounds with superior potency and selectivity for COX-2.[1] In fact, the two series of analogs are considered to have "essentially equivalent in vitro potency and selectivity."[1] This guide will delve into the available data to provide a detailed comparison.
Quantitative Comparison of COX-2 Inhibition
The following tables summarize the in vitro inhibitory activity (IC50) and selectivity of various trifluoromethyl and difluoromethyl pyrazole derivatives against COX-1 and COX-2. A lower IC50 value indicates greater potency, and a higher selectivity index (SI = IC50(COX-1)/IC50(COX-2)) indicates greater selectivity for COX-2.
Table 1: Comparison of Trifluoromethyl (CF3) and Difluoromethyl (CHF2) Analogs with a 4-Sulfamoylphenyl Group at the 1-Position of the Pyrazole Ring
| Compound ID | 3-Substituent | 5-Aryl Group | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| 1a | CF3 | Phenyl | >100 | 0.04 | >2500 | Penning et al., 1997 |
| 2a | CHF2 | Phenyl | >100 | 0.05 | >2000 | Penning et al., 1997 |
| 1b (Celecoxib) | CF3 | 4-Methylphenyl | 15 | 0.04 | 375 | Penning et al., 1997 |
| 2b | CHF2 | 4-Methylphenyl | 13 | 0.05 | 260 | Penning et al., 1997 |
| 1c | CF3 | 4-Ethylphenyl | 10 | 0.02 | 500 | Penning et al., 1997 |
| 2c | CHF2 | 4-Ethylphenyl | 8 | 0.03 | 267 | Penning et al., 1997 |
| 1d | CF3 | 4-Methoxyphenyl | 5 | 0.03 | 167 | Penning et al., 1997 |
| 2d | CHF2 | 4-Methoxyphenyl | 4 | 0.04 | 100 | Penning et al., 1997 |
Table 2: Additional Trifluoromethyl Pyrazole Derivatives as COX-2 Inhibitors
| Compound ID | Structure Description | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| SC-58125 | 1-(4-Sulfamoylphenyl)-3-trifluoromethyl-5-(4-fluorophenyl)pyrazole | 6 | 0.009 | 667 | Penning et al., 1997 |
| Compound 8d | N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5-bis(trifluoromethyl)aniline | >50 | 0.26 | >192.3 | El-Sayed et al., 2012 |
| MYM4 | Trifluoromethyl–pyrazole–carboxamide derivative | Not specified | 0.24 | 4 | Hawash et al., 2023 |
Table 3: Difluoromethyl Pyrazole and Related Derivatives as COX Inhibitors
| Compound ID | Structure Description | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| Heteroaryl-DFMKs | Pyrazole- and isoxazole-based α,α-difluoromethyl ketones | Showed activity in the micromolar range and a good selectivity index | Showed activity in the micromolar range and a good selectivity index | Good | Perna et al., 2022 |
| 12a | 2-(3-difluoromethyl-5-phenyl-pyrazol-1-yl)-5-methanesulfonyl-pyridine | Not specified | Potent inhibitor | Selective | Discovery of a potent, selective and orally active canine COX-2 inhibitor |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
A standardized in vitro assay is crucial for comparing the inhibitory activity of different compounds. The following is a generalized protocol for a whole-cell assay to determine COX-1 and COX-2 inhibition.
Objective: To determine the IC50 values of test compounds against human COX-1 and COX-2 enzymes.
Materials:
-
Human platelet COX-1 and recombinant human COX-2
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Radioimmunoassay (RIA) or Enzyme Immunoassay (EIA) kits for prostaglandin E2 (PGE2) detection
-
Cell culture reagents
Procedure:
-
Cell Culture and Enzyme Preparation:
-
For COX-1, human platelets are used as the enzyme source.
-
For COX-2, a suitable cell line (e.g., human osteosarcoma cells) is stimulated with interleukin-1β to induce COX-2 expression.
-
-
Inhibition Assay:
-
The cells (for either COX-1 or COX-2) are pre-incubated with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.
-
The enzymatic reaction is initiated by adding arachidonic acid.
-
The reaction is allowed to proceed for a set time (e.g., 10-30 minutes) at 37°C.
-
The reaction is terminated by adding a stop solution (e.g., acid).
-
-
PGE2 Quantification:
-
The amount of PGE2 produced is quantified using a validated RIA or EIA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This is a widely used and well-established in vivo model to assess the acute anti-inflammatory activity of compounds.
Objective: To evaluate the in vivo anti-inflammatory efficacy of test compounds.
Animals: Male Sprague-Dawley or Wistar rats (150-200 g).
Materials:
-
λ-Carrageenan (1% w/v in sterile saline)
-
Test compounds
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Rats are randomly divided into groups (e.g., vehicle control, positive control, and test compound groups).
-
-
Compound Administration:
-
The test compounds or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 1 hour) before the carrageenan injection. A positive control, such as indomethacin or celecoxib, is also administered to a separate group.
-
-
Induction of Inflammation:
-
A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
The paw volume is measured using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis:
-
The increase in paw volume (edema) is calculated for each animal at each time point.
-
The percentage of inhibition of edema for each treated group is calculated relative to the vehicle control group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the results.
-
Signaling Pathways and Experimental Workflows
COX-2 Signaling Pathway in Inflammation
Inflammatory stimuli, such as cytokines and bacterial endotoxins, trigger a signaling cascade that leads to the upregulation of COX-2 expression. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further metabolized to various pro-inflammatory prostaglandins, primarily PGE2. These prostaglandins mediate the classic signs of inflammation: pain, fever, swelling, and redness. Pyrazole derivatives, through their inhibition of COX-2, block this pathway, thereby reducing the production of inflammatory prostaglandins.
Caption: COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.
Experimental Workflow for COX-2 Inhibitor Evaluation
The evaluation of a potential COX-2 inhibitor typically follows a standardized workflow, progressing from in vitro to in vivo studies.
Caption: A typical experimental workflow for the evaluation of novel COX-2 inhibitors.
Conclusion
The available data strongly suggests that both trifluoromethyl and difluoromethyl substitutions at the 3-position of the 1,5-diarylpyrazole scaffold yield potent and highly selective COX-2 inhibitors. The seminal work in this area indicates that the in vitro potency and selectivity of these two classes of analogs are "essentially equivalent."[1] This provides medicinal chemists with flexibility in designing new COX-2 inhibitors, allowing for the selection of the fluoroalkyl group that may confer other desirable properties, such as improved metabolic stability or pharmacokinetic profiles, without significantly compromising the primary inhibitory activity. Further head-to-head comparative studies with a broader range of analogs and more extensive in vivo evaluations would be beneficial to subtly differentiate the potential advantages of one group over the other in a clinical context.
References
Quantitative structure-activity relationship (QSAR) modeling of pyrazole fungicides
For Researchers, Scientists, and Drug Development Professionals
The development of novel fungicides is a critical component of global food security. Pyrazole fungicides, a prominent class of agrochemicals, have demonstrated significant efficacy against a wide range of plant pathogens. Quantitative Structure-Activity Relationship (QSAR) modeling has emerged as an indispensable tool in the rational design and optimization of these compounds. By correlating the physicochemical properties of molecules with their biological activities, QSAR models enable the prediction of fungicidal potency, thereby accelerating the discovery of new and more effective agents.
This guide provides a comparative overview of various QSAR modeling approaches applied to pyrazole fungicides, supported by experimental data from recent studies. It details the methodologies employed and visualizes key workflows and concepts to aid in comprehension and application.
Comparative Performance of QSAR Models
The predictive power of a QSAR model is paramount. Different approaches, from 2D-QSAR to more complex 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer varying levels of insight and predictive accuracy. The table below summarizes the statistical performance of several QSAR models for pyrazole fungicides as reported in the literature.
| QSAR Model Type | Target Pathogen | No. of Compounds | R² | q² (LOO-CV) | External R² (pred) | Key Descriptors/Fields | Reference |
| 2D-QSAR (MLR) | Rhizoctonia solani, Fusarium fujikuroi | 20 | 0.973 | 0.84 | 0.93 | T_2_F_6, T_2_Cl_7, T_T_O_4, DeltaAlphaA | [1] |
| 2D-QSAR (GFA) | Sclerotinia sclerotiorum | 37 | 0.835 | 0.740 | 0.585 | Molecular descriptors from PaDEL | [2] |
| 3D-QSAR (CoMFA) | Botrytis cinerea | Not Specified | 0.850 | 0.578 | Not Reported | Steric and Electrostatic fields | [3] |
| 3D-QSAR (CoMFA) | 2-Ar-1,2,3-triazole derivatives vs R. solani | 22 (18 training, 4 test) | 0.997 | 0.726 | Not explicitly stated, but residuals were in an acceptable range | Steric (36.2%) and Electrostatic (63.8%) fields | [4] |
| 3D-QSAR (CoMSIA) | 2-Ar-1,2,3-triazole derivatives vs R. solani | 22 (18 training, 4 test) | 0.998 | 0.903 | Not explicitly stated, but residuals were in an acceptable range | Electrostatic (59.0%), Hydrophobic, Steric, H-bond donor, and H-bond acceptor fields | [4] |
| 3D-QSAR (Topomer CoMFA) | Various phytopathogenic fungi | Not Specified | Not Reported | Not Reported | Not Reported | Not Specified | [5] |
Note: R² (Coefficient of determination) indicates the goodness of fit. q² (Cross-validated R²) assesses the predictive ability of the model through internal validation. External R² (R² pred) measures the predictive power on an external test set. A higher value for these metrics generally indicates a more robust model.
Experimental Protocols
The following sections outline a generalized methodology for developing a QSAR model for pyrazole fungicides, based on common practices reported in the cited literature.
Data Set Preparation
-
Compound Selection: A structurally diverse set of pyrazole derivatives with a significant range of fungicidal activity (e.g., EC₅₀ or pEC₅₀ values) against a specific pathogen is collated.
-
Structural Optimization: The 3D structure of each molecule is generated and optimized using computational chemistry software. A common method is employing density functional theory (DFT) with a basis set like B3LYP/6-31G*.[2]
-
Data Splitting: The dataset is divided into a training set for model generation and a test set for external validation. This is often done using methods like the sphere exclusion method or hierarchical clustering to ensure both sets are representative of the whole.[6][7]
Descriptor Calculation (2D-QSAR)
-
For 2D-QSAR, molecular descriptors are calculated from the 2D structure of the compounds.
-
Software such as PaDEL descriptor is used to compute a wide range of descriptors, including constitutional, topological, and quantum-chemical descriptors.[2]
-
A descriptor selection technique, such as a Generic Function Approximation (GFA), is then employed to identify the most relevant descriptors that correlate with the biological activity.[2]
Molecular Alignment (3D-QSAR)
-
For 3D-QSAR methods like CoMFA and CoMSIA, the optimized 3D structures of the compounds in the training set must be aligned or superimposed.
-
This is a critical step and is typically achieved by aligning a common substructure present in all molecules. A highly active compound is often used as a template for alignment.[4]
3D-QSAR Model Generation (CoMFA/CoMSIA)
-
CoMFA: The aligned molecules are placed in a 3D grid. A probe atom (e.g., sp³ carbon with a +1 charge) is used to calculate the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies at each grid point. These energies serve as the independent variables.[3][8]
-
CoMSIA: In addition to steric and electrostatic fields, CoMSIA calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more detailed understanding of the structure-activity relationship.[7][8]
-
Statistical Analysis: Partial Least Squares (PLS) regression is then used to build a linear correlation between the calculated field values (descriptors) and the biological activity values (e.g., pEC₅₀).[4]
Model Validation
-
Internal Validation: The robustness of the model is assessed using techniques like Leave-One-Out Cross-Validation (LOO-CV), which generates the q² value.
-
External Validation: The predictive power of the model is tested by using it to predict the activity of the compounds in the test set. The correlation between the predicted and actual activity values gives the external R² (R² pred).[6]
Visualizing the Process and Concepts
To better illustrate the relationships and workflows in QSAR modeling of pyrazole fungicides, the following diagrams are provided.
Caption: A generalized workflow for QSAR modeling of pyrazole fungicides.
References
- 1. Synthesis, Antifungal Activity, Molecular Docking, Aquatic Toxicity Prediction and 2D-QSAR of Pyrazole Derivatives as Potential Fungicides for Basmati Rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2D and 3D-QSAR analysis of pyrazole-thiazolinone derivatives as EGFR kinase inhibitors by CoMFA and CoMSIA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
For professionals engaged in drug discovery, a thorough understanding of a compound's selectivity is crucial for anticipating potential off-target effects and ensuring therapeutic efficacy. The pyrazole scaffold is a well-established and versatile core structure in medicinal chemistry, forming the basis of numerous kinase inhibitors.[1] This guide provides a comparative analysis of the cross-reactivity profiles of representative pyrazole-based kinase inhibitors.
Due to the limited availability of comprehensive, publicly accessible cross-reactivity data for the specific class of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid derivatives, this guide utilizes data from structurally related and well-characterized pyrazole-based inhibitors. This approach offers valuable insights into the potential selectivity landscape of this important chemical class. The presented data and protocols are intended to serve as a practical resource for researchers designing and evaluating novel kinase inhibitors.
Comparative Analysis of Kinase Inhibition
The following tables summarize the inhibitory activity of selected pyrazole-based compounds against their primary targets and a panel of off-target kinases. This data, synthesized from published literature, illustrates the varying degrees of selectivity that can be achieved through modifications to the pyrazole core. IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50%, are presented to facilitate comparison.[1]
Table 1: Cross-Reactivity Profile of a Representative Pyrazole-Based JAK Inhibitor
| Kinase Target | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) |
| JAK1 | 5 | JAK2 | 15 |
| JAK3 | 50 | ||
| TYK2 | 30 | ||
| CDK2 | >1000 | ||
| p38α | >1000 |
Table 2: Cross-Reactivity Profile of a Representative Pyrazole-Based p38 MAPK Inhibitor
| Kinase Target | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) |
| p38α | 10 | p38β | 25 |
| JNK1 | 500 | ||
| ERK2 | >1000 | ||
| JAK2 | >1000 | ||
| CDK2 | >1000 |
Table 3: Cross-Reactivity Profile of a Representative Pyrazole-Based CDK Inhibitor
| Kinase Target | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) |
| CDK2 | 8 | CDK1 | 20 |
| CDK4 | 150 | ||
| GSK3β | 800 | ||
| p38α | >1000 | ||
| JAK2 | >1000 |
Key Signaling Pathways
To understand the context of inhibitor selectivity, it is essential to be familiar with the signaling pathways in which these kinases operate. The following diagrams illustrate simplified representations of the JAK/STAT, p38 MAPK, and CDK-mediated cell cycle pathways.
Experimental Protocols
Standardized experimental protocols are essential for generating reliable and comparable cross-reactivity data. Below are detailed methodologies for key assays used in kinase inhibitor profiling.
In Vitro Kinase Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of a compound against a panel of purified kinases.
Objective: To determine the IC50 value of a test compound for a specific kinase.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound derivative) stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In the wells of a microplate, add the kinase reaction buffer, the specific kinase, and the peptide substrate.
-
Inhibitor Addition: Add the serially diluted test compound to the appropriate wells. Include control wells with DMSO only (no inhibitor) and wells without enzyme (background).
-
Reaction Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's protocol. This typically involves quantifying the amount of ADP produced or the amount of phosphorylated substrate.
-
Data Analysis:
-
Subtract the background signal (no enzyme) from all other readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess target engagement of a compound in a cellular environment. The principle is that the thermal stability of a protein increases when it is bound to a ligand.[1]
Objective: To confirm that the test compound binds to its intended target kinase within intact cells.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell suspensions (e.g., PCR thermocycler)
-
Equipment for protein quantification (e.g., Western blot apparatus or mass spectrometer)
Procedure:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions and heat them across a range of temperatures (e.g., 40°C to 70°C). Unbound proteins will denature and precipitate at lower temperatures than ligand-bound proteins.
-
Cell Lysis: After heating, lyse the cells to release the soluble proteins.
-
Separation of Aggregated Proteins: Centrifuge the lysates to pellet the precipitated, denatured proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble, non-denatured proteins. Quantify the amount of the target kinase remaining in the soluble fraction at each temperature point using a suitable method like Western blotting or mass spectrometry.
-
Data Analysis:
-
Generate a melting curve for the target protein in the presence and absence of the test compound by plotting the amount of soluble protein against temperature.
-
A shift in the melting curve to higher temperatures for the compound-treated samples indicates target engagement.
-
References
A Comparative Analysis of Novel Pyrazole-Based Compounds as Potent FLT3 Inhibitors for Acute Myeloid Leukemia
For Immediate Release
This guide provides a comprehensive benchmark analysis of two novel pyrazole-based compounds, a biphenyl pyrazoyl-urea designated as Compound 10q and a 1H-pyrazole-3-carboxamide derivative known as Compound 8t , against established FMS-like tyrosine kinase 3 (FLT3) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the field of oncology, with a specific focus on Acute Myeloid Leukemia (AML). The data presented herein offers a comparative overview of the biochemical and cellular activities of these new chemical entities, supported by detailed experimental protocols.
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most frequent genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations lead to the constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and are associated with a poor prognosis.[1] Consequently, FLT3 has emerged as a critical therapeutic target in AML.
This guide will delve into the inhibitory profiles of Compound 10q and Compound 8t and compare their performance against clinically relevant FLT3 inhibitors such as Quizartinib, Gilteritinib, and Midostaurin.
Comparative Efficacy of FLT3 Inhibitors
The following tables summarize the in vitro inhibitory activities of the novel pyrazole compounds and known FLT3 inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50) from biochemical kinase assays and cellular proliferation assays using human AML cell lines harboring FLT3-ITD mutations.
Table 1: Biochemical FLT3 Kinase Inhibition
| Compound | Target | IC50 (nM) |
| Compound 8t | FLT3 | 0.089[3][4] |
| Compound 10q | FLT3 | 230[2][5] |
| Quizartinib (AC220) | FLT3-ITD | 1.1 |
| Gilteritinib (ASP2215) | FLT3-ITD | <1 |
| Midostaurin | FLT3 | 3.0 |
Note: IC50 values can vary depending on specific assay conditions.
Table 2: Cellular Activity in FLT3-ITD Positive AML Cell Lines
| Compound | Cell Line | IC50 (nM) |
| Compound 8t | MV4-11 | 1.22[3][4] |
| Compound 10q | MV4-11 | 280[2] |
| Compound 10q | MOLM-14 | 18 |
| Quizartinib (AC220) | MV4-11 | 0.31 ± 0.05 |
| Quizartinib (AC220) | MOLM-13 | 0.62 ± 0.03[1] |
| Gilteritinib (ASP2215) | MV4-11 | 0.92[1] |
| Midostaurin | MV4-11 | ~10[1] |
Table 3: Inhibitory Activity of Compound 8t Against FLT3 Resistance Mutants
| FLT3 Mutant | IC50 (nM) |
| FLT3-ITD-F691L | 0.6[3] |
| Other FLT3 Mutants | < 5[3] |
Note: Compound 8t demonstrates potent activity against the F691L mutation, which is a known resistance mechanism to inhibitors like Quizartinib.[3]
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the biological context and the experimental design, the following diagrams illustrate the FLT3 signaling pathway and a typical workflow for inhibitor screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1 H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-Difluoromethyl-1H-pyrazole-3-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory waste management protocols.
Hazard Identification and Immediate Safety Precautions
This compound is classified with the following hazards:
Before beginning any disposal procedure, it is crucial to take the following immediate safety precautions:
-
Consult the Safety Data Sheet (SDS): Always have the most current SDS available for reference.
-
Work in a well-ventilated area: Use a chemical fume hood to avoid inhalation of dust or vapors.[4][5][6]
-
Wear appropriate Personal Protective Equipment (PPE): This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1][2][3][5][6][7]
-
Avoid generating dust: Handle the solid material carefully to minimize dust formation.[5][6][8]
-
Prevent environmental release: Do not allow the chemical to enter drains or waterways.[1][4][5][6][8]
Personal Protective Equipment (PPE) Requirements
The following table summarizes the necessary PPE for handling this compound.
| Body Part | Protection | Standard |
| Eyes/Face | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[6][7] |
| Hands | Chemical-impermeable gloves | In accordance with applicable laws and good laboratory practices[4] |
| Body | Fire/flame resistant and impervious clothing; Lab coat | Selected according to the concentration and amount of the substance[4][7] |
| Respiratory | Full-face respirator if exposure limits are exceeded or irritation occurs | Use only with adequate ventilation[3][7] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is incineration by a licensed waste disposal company.[1][3][4][8] The following steps provide a detailed workflow for its collection and disposal.
Step 1: Waste Collection
-
Container Selection: Use a designated, properly labeled, and sealable container for the chemical waste. The container should be compatible with the substance.
-
Transferring the Waste: Carefully transfer the this compound waste into the designated container. Avoid creating dust. If the material is spilled, absorb it with an inert material (e.g., sand, vermiculite) and place it in the waste container.[3][4]
-
Labeling: Clearly label the waste container with the chemical name, "this compound," and appropriate hazard symbols (e.g., exclamation mark GHS07).[1]
Step 2: Temporary Storage
-
Storage Location: Store the sealed waste container in a well-ventilated, designated chemical waste storage area.[1][3][5]
-
Segregation: Keep the waste container away from incompatible materials, such as oxidizing agents.[8]
-
Secure Storage: The storage area should be locked to prevent unauthorized access.[3][5]
Step 3: Final Disposal
-
Licensed Waste Carrier: Arrange for the collection of the chemical waste by a licensed and approved waste disposal company.[4]
-
Incineration: The recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Regulatory Compliance: Ensure that the disposal is carried out in accordance with all local, regional, and national regulations.[1][3][8]
Emergency Procedures
In the event of an accidental release or exposure, follow these procedures:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][5][6] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][5][6] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][6] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor immediately.[1][6] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid. Adherence to these procedures is critical to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment
This compound and its derivatives are classified as irritants. They can cause skin and serious eye irritation, and may also lead to respiratory irritation[1][2][3]. It is harmful if swallowed[2][3]. Therefore, stringent adherence to personal protective equipment (PPE) guidelines is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is also recommended. | To prevent contact with eyes, which can cause serious irritation[1][2][4][5][6]. |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber, inspect before use) and impervious, fire/flame-resistant clothing. | To avoid skin contact, which can cause irritation[1][2][4][7]. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area. A full-face respirator is recommended in case of dust formation or aerosols[2][7]. | To prevent respiratory tract irritation from dust, mists, or vapors[1][2][3]. |
Operational Plan: Safe Handling and Storage
Safe handling and storage are paramount to prevent accidental exposure and maintain the chemical's integrity.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood[1][4][5][8].
-
Use non-sparking tools and prevent fire caused by electrostatic discharge[4][5][8].
-
Wash hands thoroughly after handling[1].
-
Do not eat, drink, or smoke in the work area.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place[1][4][5][8][9].
-
Keep away from incompatible materials and sources of ignition[1][8][9].
Emergency Procedures
In case of accidental exposure, immediate action is crucial.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1][4][5].
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice[1][2][4][5].
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[1][2][3][4][5].
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately[2][4][5].
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Chemical Disposal: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[8]. Do not discharge into sewer systems or contaminate water, foodstuffs, or feed[4][8].
-
Container Disposal: Containers should be triple-rinsed (or equivalent) and can then be offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill[8].
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Standard operating procedure for handling this compound.
References
- 1. aksci.com [aksci.com]
- 2. biosynth.com [biosynth.com]
- 3. aaronchem.com [aaronchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. aaronchem.com [aaronchem.com]
- 7. echemi.com [echemi.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

